Product packaging for 1-(4-Methoxybenzyl)piperidine-2,4-dione(Cat. No.:CAS No. 712353-75-8)

1-(4-Methoxybenzyl)piperidine-2,4-dione

Cat. No.: B1422249
CAS No.: 712353-75-8
M. Wt: 233.26 g/mol
InChI Key: RWBJCFIEUAGKDV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidine-2,4-dione is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B1422249 1-(4-Methoxybenzyl)piperidine-2,4-dione CAS No. 712353-75-8

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)9-14-7-6-11(15)8-13(14)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBJCFIEUAGKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676503
Record name 1-[(4-Methoxyphenyl)methyl]piperidine-2,4-dione
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Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712353-75-8
Record name 1-[(4-Methoxyphenyl)methyl]-2,4-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712353-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]piperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Methoxybenzyl)piperidine-2,4-dione chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)piperidine-2,4-dione: Properties, Synthesis, and Applications

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of this compound, a key derivative that serves as both a valuable synthetic intermediate and a subject of interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, provide a detailed, mechanistically-grounded synthetic protocol, outline methods for its spectroscopic characterization, and explore its reactivity and potential applications in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Core Chemical and Physical Properties

This compound, also known as a glutarimide derivative, possesses a unique combination of structural features: a saturated six-membered nitrogen heterocycle, two carbonyl groups imparting specific reactivity, and an N-linked 4-methoxybenzyl (PMB) group that influences its solubility and serves as a common protecting group.

Compound Identification and Physicochemical Data

The fundamental properties of this compound are summarized below. Predicted values are derived from computational models and should be considered estimates.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 712353-75-8[4][5]
Molecular Formula C₁₃H₁₅NO₃[4][5]
Molecular Weight 233.26 g/mol [4][5]
MDL Number MFCD17011792[4]
Appearance Solid
SMILES String COC1=CC=C(CN2CCC(=O)CC2=O)C=C1[4]
Density (Predicted) 1.209 ± 0.06 g/cm³[5]
Boiling Point (Predicted) 417.5 ± 40.0 °C[5]
pKa (Predicted) 7.78 ± 0.20[5]

Synthesis and Mechanistic Rationale

The construction of the piperidine-2,4-dione core is most robustly achieved via an intramolecular Dieckmann condensation.[6][7][8] This classic carbon-carbon bond-forming reaction is a reliable method for creating five- and six-membered rings and is well-suited for this target molecule. The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of a diester precursor via Michael addition, followed by the base-catalyzed intramolecular cyclization and subsequent decarboxylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Final Product A 4-Methoxybenzylamine + Methyl Acrylate (2 eq.) B Michael Addition A->B Base catalyst (optional) C N-(4-Methoxybenzyl) -3,3'-dipropionate diester B->C D Dieckmann Condensation C->D Intermediate Isolation E Cyclic β-Keto Ester Intermediate D->E Strong Base (e.g., NaOMe) F Hydrolysis & Decarboxylation E->F Acid/Heat G 1-(4-Methoxybenzyl) piperidine-2,4-dione F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for synthesizing substituted piperidine-2,4-diones.[6][7]

Step 1: Synthesis of Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate (Diester Precursor)

  • To a stirred solution of 4-methoxybenzylamine (1.0 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting amine.

  • Causality: The Michael addition is a conjugate addition of the amine nucleophile to the electron-deficient alkene of the acrylate. Using a slight excess of acrylate ensures complete conversion of the primary amine to the tertiary amine diester.

  • Remove the solvent under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Step 2: Synthesis of this compound

  • Dissolve the diester precursor (1.0 eq) in anhydrous toluene or THF.

  • Add a strong base, such as sodium methoxide (1.2 eq) or sodium hydride (1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Causality: The strong base is critical for deprotonating the α-carbon of one ester arm, generating a nucleophilic enolate which then attacks the carbonyl carbon of the second ester arm in an intramolecular fashion. This is the core of the Dieckmann condensation.

  • After cooling to room temperature, carefully quench the reaction by adding dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3).

  • The resulting mixture contains the cyclic β-keto ester. Heat the acidic mixture to reflux for an additional 2-4 hours to facilitate hydrolysis of the remaining ester and subsequent decarboxylation.

  • Causality: The acidic workup and heating protonate the intermediate and drive the decarboxylation of the β-keto acid, which is thermally unstable, to yield the final dione product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative of the expected spectral signatures for this compound, extrapolated from known spectra of closely related analogues like (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.[9]

TechniqueExpected Signatures
¹H NMR ~3.75-3.85 ppm: Singlet, 3H (Methoxy, -OCH₃)~4.50-4.60 ppm: Singlet, 2H (Benzylic, Ar-CH₂-N)~6.80-6.95 ppm: Doublet, 2H (Aromatic protons ortho to OCH₃)~7.10-7.25 ppm: Doublet, 2H (Aromatic protons meta to OCH₃)~2.50-2.90 ppm & ~3.30-3.50 ppm: Multiplets, 6H (Piperidine ring protons at C3, C5, C6)
¹³C NMR ~200-210 ppm: Ketone carbonyl (C4)~168-172 ppm: Amide carbonyl (C2)~158-160 ppm: Aromatic quaternary carbon (C-OCH₃)~114-130 ppm: Aromatic carbons~55.0-56.0 ppm: Methoxy carbon (-OCH₃)~50-55 ppm: Benzylic carbon (Ar-CH₂)~30-45 ppm: Piperidine ring carbons
FTIR (cm⁻¹) ~1730 & ~1680 cm⁻¹: Strong, sharp C=O stretching (dione carbonyls)~1610, 1510 cm⁻¹: Aromatic C=C stretching~1250 cm⁻¹: Strong C-O stretching (aryl ether)
HRMS (ESI+) Expected m/z: 234.1130 for [M+H]⁺ (Calculated for C₁₃H₁₆NO₃⁺)

Reactivity, Applications, and Strategic Importance

The true value of this compound lies in its potential as a versatile building block for more complex molecules. The piperidine-2,4-dione core, a subclass of glutarimides, is a well-established pharmacophore.[10]

Role in Targeted Protein Degradation

Glutarimide-based molecules, most famously thalidomide and its analogues, are known to bind to the substrate receptor Cereblon (CRBN) of the CRL4-CRBN E3 ubiquitin ligase complex.[11][12] This interaction can be harnessed to create Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which recruit a target protein to the E3 ligase for ubiquitination and subsequent degradation by the proteasome. This compound serves as a key scaffold that can be further functionalized to develop novel CRBN ligands for this cutting-edge therapeutic modality.[11]

Synthetic Utility

The N-linked 4-methoxybenzyl (PMB) group is a widely used protecting group for amines. Its presence makes the title compound an ideal intermediate. The PMB group can be cleaved under oxidative conditions (e.g., with DDQ or CAN) or strongly acidic conditions, revealing the secondary amine (piperidine-2,4-dione). This N-H moiety can then be used for further derivatization, allowing for the synthesis of a diverse library of compounds.

Broader Biological Potential

Derivatives of the piperidine and glutarimide core have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[13][14][15] The development of novel synthetic methods to access these scaffolds is crucial for expanding the range of potential drug candidates.[1][10]

G cluster_0 Chemical Modifications cluster_1 Potential Applications in Drug Discovery A 1-(4-Methoxybenzyl) piperidine-2,4-dione B Functionalization of Piperidine Ring A->B C Deprotection (PMB Cleavage) & N-Arylation/Alkylation A->C D Cereblon (CRBN) Ligands (PROTACs, Molecular Glues) B->D E Antiviral Agents B->E F Anticancer Agents B->F C->D C->E C->F G CNS Modulators C->G

Caption: Relationship between the core scaffold and its potential applications.

Safety and Handling

According to available safety data, 1-(4-Methoxybenzyl)-2,4-piperidinedione is classified with the GHS07 pictogram, indicating it can be a skin/eye irritant or harmful if ingested.

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)

This compound should be handled by technically qualified personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a compound of significant interest due to its foundational role as a glutarimide-containing scaffold. Its synthesis is reliably achieved through established organic chemistry principles, primarily the Dieckmann condensation. The true power of this molecule is realized in its utility as a synthetic intermediate, where the cleavable PMB group and reactive dione core allow for the creation of diverse and complex derivatives. With the glutarimide scaffold being central to the rapidly advancing field of targeted protein degradation, this compound stands out as a key building block for the next generation of therapeutics.

References

1-(4-Methoxybenzyl)piperidine-2,4-dione molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, plausible synthetic routes, detailed spectroscopic characterization, and the rationale behind its importance as a structural motif.

Introduction: The Significance of the Piperidinedione Scaffold

The piperidine ring is a foundational heterocyclic scaffold in the pharmaceutical industry, present in numerous approved drugs.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional framework that can be strategically functionalized to optimize pharmacological activity.[1][3] The introduction of carbonyl groups to form a piperidine-2,4-dione creates a privileged motif, a structural framework that is recurrently found in biologically active compounds.[4][5] These dione derivatives exhibit a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents, making them attractive targets for synthesis and evaluation.[6][7]

This compound incorporates this valuable core, functionalized at the nitrogen atom with a 4-methoxybenzyl group. This N-substituent is not merely a placeholder; it can significantly influence the molecule's lipophilicity, metabolic stability, and ability to form key interactions with biological targets. Understanding the interplay between the dione ring and its substituent is paramount for leveraging this molecule in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central piperidine-2,4-dione ring system where the nitrogen atom is substituted with a benzyl group, which is itself substituted at the para-position with a methoxy group.

Key Structural Features:

  • Piperidine-2,4-dione Core: This feature contains both an amide carbonyl (at C2) and a ketone carbonyl (at C4). The arrangement of these functional groups results in an active methylene group at C3, positioned between the two carbonyls, which can potentially participate in tautomerization to form enol isomers.

  • N-Substitution: The tertiary amine within the ring prevents the formation of N-H hydrogen bonds, and the bulky 4-methoxybenzyl group will influence the conformational preference of the piperidine ring.

  • 4-Methoxybenzyl Group: This group provides a mix of lipophilic (benzene ring) and polar (methoxy ether) character, which is often beneficial for pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₃[8][9]
Molecular Weight 233.26 g/mol [8]
CAS Number 712353-75-8[9][10]
IUPAC Name This compound[9]
SMILES String COC1=CC=C(C=C1)CN2CCC(CC2=O)=O
Predicted pKa 7.78 ± 0.20[8]
Appearance Solid (predicted)

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and versatile route can be designed based on the well-established Dieckmann condensation.[4][5] This intramolecular cyclization of a dicarboxylate ester is a cornerstone for creating cyclic β-keto esters, which are direct precursors to the target dione.[11]

Proposed Synthetic Workflow: Dieckmann Condensation Approach

The proposed pathway involves two main stages: first, the synthesis of a diester precursor via Michael addition, and second, the intramolecular cyclization followed by hydrolysis and decarboxylation.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Final Product Formation A 4-Methoxybenzylamine D N-(4-methoxybenzyl)-β-alanine ethyl ester A->D Michael Addition B Ethyl Acrylate B->D C Ethyl Bromoacetate E N-(4-methoxybenzyl)-N-(ethoxycarbonylmethyl)-β-alanine ethyl ester (Diester Precursor) C->E D->E Alkylation F Cyclized β-Keto Ester E->F Dieckmann Condensation (e.g., NaOEt) G This compound F->G Hydrolysis & Decarboxylation (e.g., aq. HCl, heat)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)
  • Synthesis of the Diester Precursor:

    • To a solution of 4-methoxybenzylamine (1.0 eq) in a suitable solvent like ethanol, slowly add ethyl acrylate (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours to facilitate the Michael addition, forming the intermediate β-amino ester.

    • After confirming the formation of the intermediate (e.g., by TLC), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) followed by ethyl bromoacetate (1.2 eq).

    • Heat the reaction mixture to 50-60 °C for 6-12 hours to drive the N-alkylation to completion.

    • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to isolate the pure diester precursor.

    • Causality: The Michael addition is an efficient way to form the initial C-N bond. The subsequent alkylation requires a base to deprotonate the secondary amine, and DIPEA is chosen to minimize side reactions.

  • Dieckmann Condensation and Decarboxylation:

    • Dissolve the purified diester (1.0 eq) in anhydrous toluene.

    • Add a strong base, such as sodium ethoxide (NaOEt) (1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the mixture to reflux for 4-8 hours to drive the intramolecular cyclization. The formation of the cyclic β-keto ester is driven by the formation of a stable enolate.

    • Cool the reaction and quench carefully with dilute aqueous acid. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. To the crude β-keto ester, add a solution of 10% aqueous HCl.

    • Heat the mixture to reflux for 2-4 hours to effect both hydrolysis of the ester and subsequent decarboxylation.[4]

    • Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the final product by recrystallization or column chromatography.

    • Trustworthiness: This protocol is self-validating as the progress of each stage can be monitored by standard analytical techniques (TLC, LC-MS). The final product's identity and purity must be confirmed by spectroscopic analysis.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not readily published, we can accurately predict the expected spectral features based on its constituent parts and data from analogous structures like (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.[12]

Table 2: Predicted Spectroscopic Data for this compound
TechniqueFeaturePredicted Value / ObservationRationale
¹H NMR Methoxy Protons (-OCH₃)~3.8 ppm (s, 3H)Characteristic singlet for a methoxy group on a benzene ring.[12]
Benzylic Protons (-CH₂-Ar)~4.6 ppm (s, 2H)Singlet adjacent to the piperidine nitrogen and the aromatic ring.
Aromatic Protons~7.2 ppm (d, 2H) & ~6.9 ppm (d, 2H)Classic AA'BB' system for a para-substituted benzene ring.[12]
Piperidine Ring Protons2.5 - 3.5 ppm (m, 6H)Complex multiplets for the three distinct methylene groups (-CH₂-CO-, -CO-CH₂-CH₂-, -N-CH₂-CH₂-).
¹³C NMR Carbonyl Carbons (C=O)~205 ppm (ketone), ~170 ppm (amide)The ketone carbonyl is typically more deshielded than the amide carbonyl.
Aromatic Carbons114 - 160 ppmIncludes four distinct signals for the substituted ring, plus the ipso-carbon attached to the CH₂.[12]
Methoxy Carbon (-OCH₃)~55 ppmTypical chemical shift for a methoxy carbon.[12]
Benzylic Carbon (-CH₂-Ar)~50 ppmCarbon adjacent to nitrogen and the aromatic ring.
Piperidine Ring Carbons25 - 50 ppmAliphatic carbons within the heterocyclic ring.
FTIR C=O Stretching~1720 cm⁻¹ (ketone), ~1650 cm⁻¹ (amide)Strong, characteristic absorption bands for the two distinct carbonyl groups.
C-O Stretching (Aryl Ether)~1250 cm⁻¹Strong band indicative of the Ar-O-CH₃ ether linkage.[12]
Aromatic C=C Stretching1610, 1510 cm⁻¹Bands characteristic of the substituted benzene ring.
Mass Spec Molecular Ion [M+H]⁺m/z = 234.11Calculated for C₁₃H₁₆NO₃⁺.
Key Fragmentm/z = 121.07Corresponds to the stable 4-methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺.

Potential Biological Significance and Applications in Drug Discovery

The this compound structure is a compelling candidate for biological screening due to the established importance of its core components. The piperidine-2,4-dione scaffold acts as a versatile platform that can be oriented in three-dimensional space to interact with various biological targets.

Privileged_Scaffold A Privileged Scaffold Piperidine-2,4-dione Core B Anticancer Activity [5] A->B C Antimicrobial Activity [5] A->C D Kinase Inhibition [3] A->D E Glutamate Receptor Modulation [3] A->E F Analgesic Properties [5] A->F

Caption: The piperidine-2,4-dione core as a privileged scaffold for diverse biological activities.

The role of the N-(4-methoxybenzyl) substituent is twofold:

  • Modulation of Physicochemical Properties: It increases the lipophilicity of the molecule compared to an N-unsubstituted analog, which can enhance membrane permeability and influence oral bioavailability.

  • Direct Target Interaction: The aromatic ring can engage in π-π stacking or hydrophobic interactions within a protein binding pocket, while the methoxy group can act as a hydrogen bond acceptor.

Given that substituted piperidinediones have shown activity as kinase inhibitors and receptor modulators, this compound could be a valuable starting point for developing novel therapeutics in oncology or neuroscience.[5]

Conclusion

This compound is a molecule built upon a medicinally significant heterocyclic core. Its structure, characterized by an N-substituted piperidine-2,4-dione ring, offers a unique combination of rigidity and functional group placement conducive to biological activity. While detailed experimental data is sparse, its synthesis is readily approachable through established methodologies like the Dieckmann condensation. The predictable spectroscopic signatures provide a clear pathway for its unambiguous characterization. For drug development professionals, this compound represents an attractive and synthetically accessible scaffold for inclusion in screening libraries and as a foundational structure for further chemical optimization.

References

An In-depth Technical Guide to 1-(4-Methoxybenzyl)piperidine-2,4-dione (CAS 712353-75-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxybenzyl)piperidine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes established chemical principles and data from closely related analogues to offer a robust resource for researchers. The guide covers physicochemical properties, a proposed synthetic route via Dieckmann condensation, a predicted spectroscopic profile, and a discussion of its potential applications as a versatile chemical intermediate in drug discovery. The piperidine scaffold is a privileged structure in pharmaceuticals, and N-arylmethyl substitution, such as the 4-methoxybenzyl group, is a common strategy to modulate biological activity and pharmacokinetic properties.[1][2][3] This guide aims to provide a foundational understanding of the title compound, enabling its further exploration in research and development.

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[2][4] Its saturated, three-dimensional structure provides a versatile scaffold that can be functionalized to interact with biological targets in a stereochemically defined manner. The piperidine-2,4-dione moiety, in particular, offers a unique combination of functionalities: two carbonyl groups and a secondary or tertiary amine. This arrangement provides multiple points for chemical modification and hydrogen bonding interactions, making it an attractive starting point for the synthesis of novel therapeutic agents. Derivatives of piperidin-4-ones have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications.[5]

The N-benzyl group, and specifically the 4-methoxybenzyl (PMB) substituent, is frequently employed in medicinal chemistry. The N-benzylpiperidine motif is known to engage in crucial cation-π interactions with target proteins and serves as a flexible platform for optimizing efficacy and physicochemical properties.[1] The 4-methoxy group can influence the electronic properties of the aromatic ring and provide an additional site for metabolic activity or hydrogen bonding.

This guide focuses on the specific compound this compound, providing a detailed, albeit partially predictive, technical overview for its use as a chemical building block.

Physicochemical and Structural Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below, based on information from chemical suppliers. Predicted properties are noted as such.

PropertyValueSource
CAS Number 712353-75-8[6]
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
IUPAC Name This compound
Appearance Solid (predicted)
Boiling Point 417.5 ± 40.0 °C (Predicted)
Density 1.209 ± 0.06 g/cm³ (Predicted)
pKa 7.78 ± 0.20 (Predicted)
Chemical Structure

The structure of this compound consists of a central piperidine-2,4-dione ring N-substituted with a 4-methoxybenzyl group.

reactivity Core This compound Reduction Reduction of Carbonyls Core->Reduction Alkylation Alkylation at C3 Core->Alkylation Condensation Condensation at C3/C5 Core->Condensation Deprotection N-Deprotection (PMB cleavage) Core->Deprotection P1 Piperidinols / Piperidines Reduction->P1 P2 C3-Substituted Derivatives Alkylation->P2 P3 Fused Heterocycles Condensation->P3 P4 N-H Piperidine-2,4-dione Deprotection->P4

References

Synthesis of N-substituted piperidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Substituted Piperidine-2,4-diones

Introduction

The N-substituted piperidine-2,4-dione framework is a significant heterocyclic scaffold in medicinal chemistry and drug development. Its structural motif is present in a variety of natural products and synthetic molecules that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the piperidine-2,4-dione core allows for diverse substitutions at the nitrogen atom and other positions on the ring, enabling fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the primary synthetic strategies for constructing N-substituted piperidine-2,4-diones, with a focus on the underlying chemical principles, practical experimental protocols, and applications in drug discovery.

Core Synthetic Strategies

The synthesis of N-substituted piperidine-2,4-diones can be broadly categorized into several key approaches. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and scalability.

Dieckmann Condensation of N-Substituted Amino Diesters

The Dieckmann condensation is a cornerstone intramolecular reaction for the formation of five- and six-membered rings. In the context of piperidine-2,4-diones, this reaction involves the cyclization of an N-substituted iminodiacetic acid diester in the presence of a strong base.

Mechanism and Rationale:

The reaction proceeds via the formation of a carbanion at the α-carbon of one of the ester groups. This carbanion then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation, if desired, can lead to the final product. The choice of base is critical; sodium ethoxide or sodium hydride are commonly employed to ensure complete deprotonation and drive the reaction to completion. The N-substituent (R group) remains intact throughout the reaction, allowing for the direct incorporation of various functionalities.

Dieckmann_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ring Closure & Product Formation cluster_3 Step 4: (Optional) Hydrolysis & Decarboxylation start N-Substituted Iminodiacetate Diester enolate Enolate Intermediate (Resonance Stabilized) start->enolate α-proton abstraction base Strong Base (e.g., NaOEt) attack Nucleophilic Attack enolate->attack intermediate Tetrahedral Intermediate attack->intermediate Forms C-C bond reformation Carbonyl Reformation intermediate->reformation Loss of alkoxide intermediate->reformation product Cyclic β-Keto Ester (Piperidine-3-carboxylate-2,4-dione) reformation->product hydrolysis Acid/Base Hydrolysis product->hydrolysis product->hydrolysis final_product N-Substituted Piperidine-2,4-dione hydrolysis->final_product Loss of CO2

Caption: Mechanism of the Dieckmann Condensation for Piperidine-2,4-dione Synthesis.

Cyclization of β-Amino Acid Derivatives

Another robust strategy involves the cyclization of appropriately functionalized β-amino acid derivatives. This approach is particularly valuable for accessing piperidine-2,4-diones with substituents at the C3 and C5 positions.

Methodology:

Typically, a β-amino acid or its corresponding ester is acylated with a malonyl chloride derivative. The resulting N-acyl-β-amino acid derivative is then induced to cyclize, often under basic conditions. The choice of the acylating agent and the β-amino acid precursor dictates the final substitution pattern on the piperidine ring.

For instance, the reaction of a β-amino ester with diketene or a Meldrum's acid derivative can provide a direct route to the piperidine-2,4-dione core. This method benefits from the wide availability of chiral β-amino acids, enabling the stereoselective synthesis of enantiomerically pure products.

Michael Addition/Intramolecular Imidation Cascade

A more recent and highly efficient approach involves a one-pot cascade reaction initiated by a Michael addition. This strategy is particularly effective for the synthesis of 3,5-disubstituted piperidine-2,6-diones, which can be precursors to the 2,4-dione tautomer.

Reaction Principle:

The reaction typically involves the base-promoted Michael addition of a substituted acetate, such as an arylacetate, to an acrylamide. The resulting adduct then undergoes a rapid intramolecular imidation (cyclization) to form the piperidine-dione ring. Potassium tert-butoxide (KOtBu) is often the base of choice for this transformation. This method is characterized by its operational simplicity, mild reaction conditions, and excellent tolerance of various functional groups.

Synthetic_Approaches cluster_A Key Features cluster_B Key Features cluster_C Key Features title Synthetic Strategies for N-Substituted Piperidine-2,4-diones A Dieckmann Condensation B Cyclization of β-Amino Acid Derivatives C Michael Addition Cascade A_feat • Intramolecular cyclization • Strong base required • Forms β-keto ester intermediate A->A_feat B_feat • Acylation followed by cyclization • Access to chiral products • Good for C3/C5 substitution B->B_feat C_feat • One-pot cascade reaction • Mild conditions (KOtBu) • Forms C-C and C-N bonds C->C_feat

Caption: Overview of Major Synthetic Routes to Piperidine-2,4-diones.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Precursors Advantages Limitations Typical Yields
Dieckmann Condensation N-substituted iminodiacetate diestersVersatile, well-established, good for various substitutionsRequires strong base, potential for side reactions60-85%
β-Amino Acid Cyclization β-Amino acids/esters, malonyl chloridesAccess to chiral compounds, good regiocontrolMulti-step synthesis of precursors may be needed50-75%
Michael Addition Cascade Substituted acetates, acrylamidesOne-pot, mild conditions, high efficiency, operational simplicity.Primarily for 3,5-disubstituted analogs70-95%.

Experimental Protocols

The following protocols are representative examples of the synthetic methodologies discussed. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of N-Benzyl-piperidine-2,4-dione via Dieckmann Condensation

This protocol details the cyclization of diethyl N-benzyliminodiacetate.

Materials:

  • Diethyl N-benzyliminodiacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve diethyl N-benzyliminodiacetate (1.0 eq) in anhydrous toluene.

  • Base Addition: Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the stirred solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath and carefully quench by adding 1 M HCl until the pH is acidic (pH ~2-3).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product, a β-keto ester, can be used directly for the next step.

  • Decarboxylation: Reflux the crude β-keto ester in a mixture of acetic acid and concentrated HCl (3:1) for 4 hours.

  • Final Isolation: Cool the solution, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over Na2SO4, concentrate, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

Experimental_Workflow_Dieckmann cluster_prep 1. Reaction Setup cluster_reaction 2. Cyclization cluster_workup 3. Workup & Purification cluster_decarb 4. Decarboxylation setup Dissolve diester in anhydrous toluene under N2 atmosphere. add_base Add NaOEt solution dropwise at RT. setup->add_base reflux Heat to reflux (4-6 hours). Monitor by TLC. add_base->reflux quench Cool to 0°C. Quench with 1M HCl. reflux->quench extract Extract with ethyl acetate. quench->extract wash_dry Wash with brine, dry over Na2SO4, and concentrate. extract->wash_dry decarb_reflux Reflux crude product in Acetic Acid/HCl. wash_dry->decarb_reflux final_purify Neutralize, extract, and purify by column chromatography. decarb_reflux->final_purify product N-Benzyl-piperidine-2,4-dione final_purify->product

Caption: Experimental Workflow for Dieckmann Condensation and Decarboxylation.

Applications in Drug Development

N-substituted piperidine-2,4-diones are prevalent in compounds targeting a wide range of diseases. Their rigidified structure often provides a suitable platform for presenting pharmacophoric elements in a defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.

  • Oncology: Certain derivatives have been investigated as inhibitors of key signaling pathways in cancer cells. For example, analogs have been designed to target protein kinases and epigenetic modulators.

  • Immunomodulation: The piperidine-dione scaffold is a key component of immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, which are used to treat multiple myeloma. Although these are technically piperidine-2,6-diones, the synthetic principles are closely related.

  • Infectious Diseases: Compounds bearing this scaffold have shown activity against various bacterial and viral targets, highlighting their potential as novel anti-infective agents.

Conclusion

The synthesis of N-substituted piperidine-2,4-diones is a well-developed field with a variety of reliable and efficient methods at the disposal of the modern medicinal chemist. The classical Dieckmann condensation remains a powerful tool, while newer cascade reactions offer increased efficiency and operational simplicity. The choice of synthetic strategy should be guided by the desired substitution pattern, availability of starting materials, and the need for stereochemical control. As our understanding of disease biology continues to grow, the versatile piperidine-2,4-dione scaffold is poised to remain a valuable source of new therapeutic agents.

Biological activity of piperidine-2,4-dione scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of the Piperidine-2,4-dione Scaffold

Authored by Gemini, Senior Application Scientist

Abstract

The piperidine-2,4-dione scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its structural features provide a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide offers a comprehensive exploration of the piperidine-2,4-dione core, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these derivatives, their diverse pharmacological applications—including anticancer, antimicrobial, and anti-inflammatory properties—and the underlying mechanisms of action. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to provide a thorough understanding and facilitate future research in this promising area.

The Piperidine-2,4-dione Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a foundational six-membered nitrogen-containing heterocycle, recognized as a "privileged structure" in drug design due to its frequent appearance in a vast number of FDA-approved drugs and biologically active compounds.[1][2] The piperidine-2,4-dione variant, characterized by ketone groups at the 2nd and 4th positions, offers a unique combination of structural rigidity and functional group handles for chemical modification. This duality allows for the precise tuning of stereochemistry and physicochemical properties, which is critical for optimizing drug-target interactions, enhancing bioavailability, and improving metabolic stability.[3][4] The reactivity of the dione system makes it a valuable intermediate for constructing a diverse library of functionalized piperidine-based molecules.[5][6] This guide will illuminate the synthesis, biological evaluation, and therapeutic potential of this important chemical scaffold.

Synthetic Pathways to the Piperidine-2,4-dione Nucleus

The construction of the piperidine-2,4-dione core is a critical first step in the exploration of its therapeutic potential. Several synthetic strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Key Synthetic Strategies

Prominent methods for synthesizing the piperidine-2,4-dione scaffold include:

  • Dieckmann Condensation: This intramolecular cyclization of δ-amino-β-keto esters is a versatile and widely used method for forming the six-membered ring. It is particularly effective for creating a variety of substituted piperidine-2,4-diones.[7][8]

  • Anionic Enolate Rearrangements: These novel methods provide an alternative route for preparing structurally diverse dione compounds in both racemic and enantiopure forms.[5][6]

  • Catalytic Hydrogenation: Substituted pyridine precursors can be hydrogenated to yield the saturated piperidine ring, which can then be further modified to produce the 2,4-dione structure.[8][9]

  • Intramolecular Cyclization of β-Amino Esters: This approach offers another direct route to the heterocyclic core, often involving the formation of an amide bond followed by ring closure.[8]

The Dieckmann condensation remains a robust and reliable choice for accessing a wide array of substitution patterns on the piperidine-2,4-dione scaffold.[8]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of piperidine-2,4-dione derivatives.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Precursors β-Amino Ester Precursors Cyclization Dieckmann Cyclization Precursors->Cyclization Base (e.g., NaOMe) Decarboxylation Decarbomethoxylation Cyclization->Decarboxylation Aqueous MeCN Scaffold Piperidine-2,4-dione Core Decarboxylation->Scaffold Functionalization Functionalization/ Derivatization Scaffold->Functionalization Library Compound Library Functionalization->Library HTS High-Throughput Screening Library->HTS Primary Assays Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Testing Lead_Opt->In_Vivo

Caption: General workflow for synthesis and evaluation of derivatives.

Diverse Biological Activities and Therapeutic Applications

Derivatives of the piperidine-2,4-dione scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating various diseases.

Anticancer Activity

The piperidine scaffold is integral to numerous anticancer agents.[1] Derivatives of piperidine-2,4-dione and the closely related piperidine-2,6-dione have shown significant potential by targeting critical pathways in cancer progression.

Mechanism of Action: One key mechanism involves the inhibition of enzymes crucial for cancer cell survival. For instance, some piperidine-dione derivatives have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1) , an enzyme that is overexpressed in many cancers and plays a vital role in epigenetic regulation.[10] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis and inhibiting tumor growth. Other piperidine compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic genes like p53 and Bax.[11]

Illustrative Signaling Pathway: LSD1 Inhibition

G cluster_nucleus Nucleus LSD1 LSD1 H3K4me H3K4me1/2 (Active Chromatin) LSD1->H3K4me Demethylation ActiveGenes Oncogenes LSD1->ActiveGenes Activation RepressedGenes Tumor Suppressor Genes (e.g., p21, p27) H3K4me->RepressedGenes Repression CellCycle Cell Cycle Arrest RepressedGenes->CellCycle Upregulation Apoptosis Apoptosis CellCycle->Apoptosis PiperidineDione Piperidine-dione Inhibitor PiperidineDione->LSD1 Inhibition

Caption: LSD1 inhibition by piperidine-diones reactivates tumor suppressors.

Quantitative Anticancer Activity Data: While specific data for piperidine-2,4-dione derivatives are dispersed, the broader class of piperidone compounds shows significant cytotoxic potential. The following table summarizes the activity of representative piperidine derivatives against various human cancer cell lines.

Derivative ClassCancer Cell LineCell TypeIC₅₀ / GI₅₀Reference
Piperidine-4-oneHT29Colon4.1 µg/mL (GI₅₀)[12]
Piperidine-4-onePC-3Prostate≤ 25 µg/mL (GI₅₀)[12]
Piperidine-4-oneMCF7Breast26.2 µg/mL (GI₅₀)[12]
Piperidine-2-oneHematologicalMyeloma, LeukemiaGrowth Reduction[11]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine-based structures, including dione derivatives, have shown promising activity against a range of bacteria and fungi.[13][14][15]

Mechanism of Action: The precise mechanisms are varied and depend on the specific derivative. Some compounds may disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit DNA replication. The structural flexibility of the piperidine scaffold allows for optimization to target specific microbial enzymes or structures.

Quantitative Antimicrobial Activity Data: The following table presents the Minimum Inhibitory Concentration (MIC) values for novel pyrimidine-2,4-dione derivatives linked to a 2H-thiopyran moiety, which incorporates a related dione structure.

CompoundOrganismMIC (µg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dioneGram-positive & Gram-negative bacteria8[13]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneCandida albicans0.25[13]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Derivatives of piperidine-2,4,6-trione have shown distinct anti-inflammatory and immunosuppressive activity.[16] This suggests that the related 2,4-dione scaffold could also be a valuable starting point for developing novel anti-inflammatory drugs.

Mechanism of Action: The anti-inflammatory effects of these compounds may arise from the inhibition of key inflammatory enzymes like lipoxygenases (LOX) or cyclooxygenases (COX), or by modulating inflammatory signaling cascades such as the NF-κB pathway. The introduction of specific substituents, such as cyclohexyl and allyl groups, has been shown to enhance this activity.[16]

Illustrative Pathway: Inflammatory Cascade

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor Signaling Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling Enzymes Inflammatory Enzymes (COX, LOX) Signaling->Enzymes Upregulation Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Enzymes->Mediators Synthesis Inflammation Inflammatory Response Mediators->Inflammation PiperidineDione Piperidine-dione Derivative PiperidineDione->Enzymes Inhibition

Caption: Inhibition of inflammatory enzymes by piperidine-dione derivatives.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of piperidine-2,4-dione derivatives. Modifications at different positions of the heterocyclic ring can dramatically influence biological activity.

  • N1-Position: Substitution on the nitrogen atom can modulate lipophilicity and target engagement. For example, introducing an N-cyclohexylcarboxamide substituent was found to increase the anti-inflammatory activity of piperidine-2,4,6-triones.[16]

  • C3/C5/C6-Positions: The introduction of various substituents at the carbon positions of the ring allows for the exploration of the chemical space around the core scaffold. This can lead to enhanced binding affinity with the biological target and improved selectivity. The stereochemistry at these positions is also critical and can lead to significant differences in activity between enantiomers.[4]

A systematic exploration of these positions, guided by computational modeling and empirical screening, is essential for the rational design of next-generation therapeutics based on this scaffold.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. Below are methodologies for key assays used in the evaluation of piperidine-2,4-dione derivatives.

Protocol 1: Synthesis via Dieckmann Condensation

This protocol provides a general procedure for the synthesis of a 6-substituted piperidine-2,4-dione.[7][8]

  • Cyclization: Dissolve the appropriate dimethyl ester precursor in methanol. Add sodium methoxide (1.1 equivalents) and reflux the mixture for 1 hour.

  • Acidification: After cooling, carefully neutralize the reaction mixture with dilute hydrochloric acid (HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Decarbomethoxylation: Dissolve the crude cyclized product in a mixture of acetonitrile and 1% water.

  • Reflux: Heat the solution to reflux and maintain for 1-16 hours, monitoring the reaction by TLC or LC-MS.

  • Purification: After completion, remove the solvent under vacuum. Purify the resulting residue by silica gel column chromatography to yield the final piperidine-2,4-dione product.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-dione test compounds in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[17]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or as appropriate for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The piperidine-2,4-dione scaffold is a validated and highly promising platform in modern drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives—spanning oncology, infectious diseases, and inflammation—underscore its therapeutic potential. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, is poised to deliver novel clinical candidates.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets for derivatives that show promising phenotypic effects.

  • Stereoselective Synthesis: Developing more efficient enantioselective synthetic routes to access chiral derivatives, as stereochemistry often dictates biological activity.[4]

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.[3]

  • Combination Therapies: Investigating the synergistic potential of piperidine-2,4-dione derivatives with existing therapeutic agents to overcome drug resistance and enhance treatment outcomes.

By leveraging the unique chemical and biological properties of the piperidine-2,4-dione core, the scientific community can continue to develop next-generation therapies for some of the most challenging human diseases.

References

The Strategic Utility of 1-(4-Methoxybenzyl)piperidine-2,4-dione as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable component in drug design. Within the diverse family of piperidine-based structures, piperidine-2,4-diones represent a particularly versatile class of synthetic intermediates.[3] This technical guide provides an in-depth exploration of 1-(4-methoxybenzyl)piperidine-2,4-dione, a key N-protected derivative that offers strategic advantages in the construction of complex molecular architectures. We will detail its synthesis, characterization, and subsequent functionalization, highlighting the pivotal role of the 4-methoxybenzyl (PMB) protecting group in enabling selective chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive compounds.

Introduction: The Piperidine-2,4-dione Core and the Role of N-Protection

The piperidine-2,4-dione framework is a β-keto amide embedded within a six-membered ring. This arrangement provides multiple reactive sites: the acidic α-protons at the C3 position, flanked by two carbonyls, and the two distinct carbonyl groups at C2 and C4, which can be selectively targeted for reduction or other modifications. The nitrogen atom, being a secondary amine in the parent scaffold, is nucleophilic and readily participates in reactions, which can complicate desired transformations on the carbon skeleton.

Therefore, protection of the piperidine nitrogen is a critical first step in most synthetic strategies. The choice of protecting group is paramount and is dictated by its stability to various reaction conditions and the orthogonality of its removal. The p-methoxybenzyl (PMB) group is an exemplary choice for this role. It is robust under a range of non-reductive and non-oxidative conditions, yet it can be cleaved under specific, mild oxidative or acidic conditions that often leave other protecting groups, such as benzyl or Boc, intact.[4][5] The electron-donating methoxy group facilitates this selective cleavage by stabilizing the benzylic carbocation intermediate formed during removal.[5]

This guide focuses on this compound as a stable, versatile platform for building substituted piperidine scaffolds.

Synthesis of this compound

The construction of the N-PMB-piperidine-2,4-dione ring is efficiently achieved via a multi-step sequence culminating in a Dieckmann condensation.[4][6][7] The overall workflow involves the initial synthesis of a key diester precursor followed by base-mediated intramolecular cyclization.

Synthesis_Workflow A 4-Anisidine C N-(4-methoxyphenyl)-N- (2-carboxyethyl)-β-alanine A->C Michael Addition (x2) B Acrylic Acid B->C D Diester Precursor C->D Esterification (MeOH, H+) E 1-(4-Methoxybenzyl)- piperidine-2,4-dione D->E Dieckmann Condensation (NaOEt, Toluene)

Caption: Synthetic workflow for this compound.

Preparation of the Diester Precursor

The synthesis begins with the preparation of the diacid, N-(4-methoxyphenyl)-N-(2-carboxyethyl)-β-alanine, via a double Michael addition of 4-anisidine to acrylic acid.[8] Subsequent esterification provides the necessary diester for the Dieckmann condensation.

Protocol 1: Synthesis of Dimethyl N-(4-methoxybenzyl)-N-(2-(methoxycarbonyl)ethyl)aminomalonate

  • Step A: Synthesis of N-(4-methoxyphenyl)-N-(2-carboxyethyl)-β-alanine: In a round-bottom flask, dissolve 4-anisidine (1.0 eq) in ethyl acetate. Add acrylic acid (4.0 eq) and heat the mixture to 45°C for 10-12 hours.[8] Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude diacid can be purified by recrystallization.

  • Step B: Esterification: Suspend the crude diacid (1.0 eq) in anhydrous methanol (10 volumes). Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[6]

  • Work-up: Cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester precursor, which can be purified by column chromatography.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular Claisen condensation used to form cyclic β-keto esters.[3][6][7] In this step, the diester is treated with a strong base, such as sodium ethoxide, to induce cyclization.

Protocol 2: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add a solution of the diester precursor (1.0 eq) in anhydrous toluene (15 volumes).

  • Cyclization: Add sodium ethoxide (1.1 eq) to the solution. Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis and Decarboxylation: Upon completion of the cyclization, cool the reaction to room temperature. Carefully add 1 M hydrochloric acid to quench the reaction and adjust the pH to ~2. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Decarboxylation: Dissolve the crude β-keto ester in a mixture of acetonitrile and water (e.g., 1% water) and heat to reflux for 1-2 hours to effect decarboxylation.[6]

  • Purification: After cooling, remove the solvent in vacuo. The resulting crude product, this compound, can be purified by flash column chromatography on silica gel or recrystallization to yield a solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₃[9]
Molecular Weight 233.27 g/mol [9]
Appearance Off-white to yellow solid[10]
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (d, J=8.4 Hz, 2H), 6.85 (d, J=8.4 Hz, 2H), 4.55 (s, 2H), 3.79 (s, 3H), 3.45 (s, 2H), 2.70 (t, J=6.5 Hz, 2H), 2.55 (t, J=6.5 Hz, 2H)Predicted, based on analogues[11][12]
¹³C NMR (CDCl₃, 100 MHz) δ 205.1 (C4), 168.5 (C2), 159.2, 129.8, 128.5, 114.1, 57.0 (C3), 55.3, 51.5 (PMB-CH₂), 48.2 (C6), 36.8 (C5)Predicted, based on analogues[11]
IR (KBr, cm⁻¹) ~2950, ~1730 (C=O, ketone), ~1650 (C=O, amide), ~1610, ~1510, ~1250Predicted
MS (ESI+) m/z 234.1 [M+H]⁺, 256.1 [M+Na]⁺Predicted

Application as a Synthetic Intermediate: C3-Alkylation

The true utility of this compound lies in its capacity for further functionalization. The C3 position is particularly reactive due to the acidity of its methylene protons, which are positioned between two electron-withdrawing carbonyl groups. This allows for facile deprotonation and subsequent alkylation to introduce substituents at this position. The PMB group is stable under these basic conditions.

Alkylation_Deprotection cluster_0 Functionalization & Deprotection A 1-(4-Methoxybenzyl)- piperidine-2,4-dione B C3-Enolate Intermediate A->B Base (e.g., NaH) C 3-Alkyl-1-(PMB)- piperidine-2,4-dione B->C Alkyl Halide (R-X) D 3-Alkyl-piperidine- 2,4-dione C->D Deprotection

Caption: General workflow for C3-alkylation and subsequent deprotection.

Protocol 3: Synthesis of 3-Alkyl-1-(4-methoxybenzyl)piperidine-2,4-dione

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0°C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Enolate Formation: Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve and a solution of the sodium enolate will form.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the 3-alkylated piperidine-2,4-dione.

Deprotection Strategies: Unmasking the Piperidine Nitrogen

The final key step is the removal of the PMB group to liberate the N-H piperidine, which can then be used for further derivatization (e.g., N-alkylation) or may be the desired final functionality. The choice of deprotection method allows for strategic flexibility in a multi-step synthesis.

Oxidative Deprotection with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a classic reagent for the mild, oxidative cleavage of PMB ethers.[4] The reaction proceeds through a charge-transfer complex and is highly selective for electron-rich benzyl ethers like the PMB group.

Protocol 4: Oxidative Deprotection

  • Reaction Setup: Dissolve the 3-alkyl-1-(PMB)-piperidine-2,4-dione (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

  • DDQ Addition: Add DDQ (1.2 - 1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

  • Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Filter the mixture through a pad of Celite to remove solid byproducts. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography to yield the N-unsubstituted 3-alkyl-piperidine-2,4-dione.

Acidic Deprotection with Trifluoroacetic Acid (TFA)

The PMB group can also be removed under acidic conditions, which involves protonation of the ether oxygen followed by cleavage to form the stable p-methoxybenzyl carbocation. This cation is typically trapped by a scavenger like anisole or, as described by Williams et al., can be achieved cleanly with TFA.[10]

Protocol 5: Acidic Deprotection

  • Reaction Setup: Dissolve the 3-alkyl-1-(PMB)-piperidine-2,4-dione (1.0 eq) in anhydrous dichloromethane (DCM).

  • TFA Addition: Add trifluoroacetic acid (TFA, ~10-20 equivalents or as a 10-25% solution in DCM) to the solution at room temperature.

  • Monitoring: Stir the reaction for 1-3 hours, monitoring by TLC.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic. Then, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the crude N-deprotected product, which can be purified by chromatography.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its synthesis via a robust Dieckmann condensation pathway provides reliable access to the core scaffold. The strategic installation of the PMB group serves two critical functions: it passivates the piperidine nitrogen, preventing unwanted side reactions, and it enables facile deprotection under either specific oxidative or acidic conditions, offering orthogonality with other common protecting groups. The demonstrated reactivity at the C3-position opens avenues for introducing a wide range of substituents, making this intermediate a powerful platform for the synthesis of diverse libraries of piperidine-based compounds for drug discovery and natural product synthesis. The methodologies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this important building block in their synthetic endeavors.

References

The Ascendant Scaffold: A Technical Guide to Bioactive Piperidine-2,4-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Within this privileged scaffold, the piperidine-2,4-dione core has emerged as a particularly versatile and promising framework for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of bioactive piperidine-2,4-dione compounds, delving into their synthesis, multifaceted biological activities, and underlying mechanisms of action. We will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols, structure-activity relationship analyses, and visualization of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Piperidine-2,4-dione Core in Modern Drug Discovery

The piperidine moiety is a ubiquitous structural feature in a wide array of clinically approved drugs, underscoring its significance in medicinal chemistry.[2] The piperidine-2,4-dione skeleton, a distinct subclass, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of novel bioactive molecules.[1] The presence of two carbonyl groups provides opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will provide a holistic overview of the current landscape of bioactive piperidine-2,4-dione compounds, with a focus on their therapeutic applications.

Synthetic Strategies for Piperidine-2,4-dione Scaffolds

The construction of the piperidine-2,4-dione ring system can be achieved through various synthetic routes. One of the most prominent and versatile methods is the Dieckmann cyclization.[3]

Dieckmann Cyclization: A Powerful Tool for Ring Formation

The Dieckmann cyclization is an intramolecular condensation of a dicarboxylic acid ester to form a cyclic β-keto ester, which can then be further processed to yield the desired piperidine-2,4-dione.

G Start β-Amino Ester Step1 Amidation with Monomethyl Malonate Start->Step1 Intermediate1 Amidodiester Step1->Intermediate1 Step2 Dieckmann Cyclization (e.g., NaOMe) Intermediate1->Step2 Intermediate2 Cyclic β-Keto Ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 End Piperidine-2,4-dione Step3->End

Caption: General workflow for piperidine-2,4-dione synthesis via Dieckmann cyclization.

Detailed Experimental Protocol: Synthesis of a Substituted Piperidine-2,4-dione

The following protocol is a representative example of a multi-step synthesis culminating in a piperidine-2,4-dione derivative, adapted from established methodologies.[3]

Step 1: Formation of the β-Amino Ester

  • To a solution of a β-keto ester in a suitable solvent (e.g., benzene), add ammonium acetate and acetic acid.

  • Reflux the mixture for 18-72 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling, extract the product and purify to obtain the corresponding vinylogous carbamate.

  • Reduce the vinylogous carbamate using a reducing agent like sodium borohydride in acetic acid at room temperature for 3 hours to yield the β-amino ester.

Step 2: Amidation

  • Dissolve the β-amino ester in dichloromethane.

  • Add monomethyl malonate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Work up the reaction and purify the product to obtain the amidodiester.

Step 3: Dieckmann Cyclization and Decarboxylation

  • To a solution of the amidodiester in methanol, add sodium methoxide.

  • Reflux the mixture for 1 hour.

  • Add acetonitrile and a small amount of water to the reaction mixture and reflux for an additional hour to facilitate decarboxylation.[3]

  • Acidify the reaction mixture and extract the final piperidine-2,4-dione product.

  • Purify the product by column chromatography or recrystallization.

Biological Activities of Piperidine-2,4-dione Compounds

Piperidine-2,4-dione derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, inflammation, and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of piperidine-2,4-dione and related piperidone compounds. These compounds exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

3.1.1. Mechanism of Action: Targeting Key Cancer Pathways

Piperidine derivatives have been shown to interfere with critical signaling cascades that are often dysregulated in cancer, including the NF-κB and PI3K/Akt pathways.[4][5]

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation.[6] Certain piperidone derivatives, such as 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24), have been shown to directly inhibit IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.[7][8] This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Piperidone Piperidine-2,4-dione Derivative (e.g., EF24) Piperidone->IKK Inhibits DNA DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription NFkB_n->DNA G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidone Piperidine-2,4-dione Derivative Piperidone->PI3K Inhibits

References

The Ascendant Therapeutic Potential of 1-(4-Methoxybenzyl)piperidine-2,4-dione and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, embedded within the structures of numerous approved pharmaceuticals and natural products.[1][2] Among the vast landscape of piperidine-containing scaffolds, the 1-(4-methoxybenzyl)piperidine-2,4-dione core has emerged as a privileged structure with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of this chemical entity and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into robust synthetic strategies, explore the diverse biological activities, and elucidate the underlying mechanisms of action that position these compounds as promising candidates for anticancer, antimicrobial, and neuroprotective agents. This guide is designed to be a practical resource, complete with detailed experimental protocols, structure-activity relationship (SAR) insights, and data-driven analyses to empower the next wave of drug discovery in this promising chemical space.

Introduction: The Piperidine-2,4-dione Core - A Scaffold of Therapeutic Promise

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a recurring motif in a significant portion of clinically used drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1] The introduction of a dione functionality at the 2 and 4 positions of the piperidine ring creates a unique chemical entity with a rich potential for biological activity. The 1-(4-methoxybenzyl) group further refines the molecule's properties, influencing its lipophilicity and potential for specific interactions with biological targets.[1]

The N-benzylpiperidine motif is particularly noteworthy for its ability to engage in crucial cation-π interactions with target proteins, a feature frequently exploited in the design of central nervous system (CNS) active agents and other targeted therapies.[3] This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of this compound and its structurally related analogs, providing a roadmap for their exploration in modern drug discovery programs.

Synthesis of the this compound Scaffold

The construction of the piperidine-2,4-dione ring system can be efficiently achieved through several established synthetic methodologies. One of the most robust and widely applicable methods is the Dieckmann cyclization.[4][5][6] This intramolecular condensation of a diester in the presence of a base is a powerful tool for the formation of five- and six-membered rings.

Proposed Synthetic Pathway: Dieckmann Cyclization

A plausible and efficient route to this compound is outlined below. This multi-step synthesis begins with readily available starting materials and employs the Dieckmann cyclization as the key ring-forming step.

Synthetic Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 4-Methoxybenzylamine 4-Methoxybenzylamine Diester_intermediate N-(4-Methoxybenzyl) -bis(β-propionate methyl ester) 4-Methoxybenzylamine->Diester_intermediate MeOH, rt Methyl_acrylate Methyl acrylate (2 eq.) Methyl_acrylate->Diester_intermediate Diester_intermediate_2 Diester Intermediate Cyclized_keto_ester Cyclized β-keto ester Diester_intermediate_2->Cyclized_keto_ester NaH, THF or NaOMe, MeOH Cyclized_keto_ester_2 Cyclized β-keto ester Target_Compound 1-(4-Methoxybenzyl) piperidine-2,4-dione Cyclized_keto_ester_2->Target_Compound Aq. Acid or Base, Heat

Figure 1: Proposed synthetic pathway for this compound via Dieckmann cyclization.

Detailed Experimental Protocol for Dieckmann Cyclization

The following protocol is a generalized procedure for the synthesis of N-substituted piperidine-2,4-diones, adapted from established literature.[4][5]

Step 1: Synthesis of the Diester Intermediate

  • To a solution of 4-methoxybenzylamine (1.0 eq.) in methanol, add methyl acrylate (2.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-(4-methoxybenzyl)-bis(β-propionate methyl ester). Purify by flash column chromatography if necessary.

Step 2: Dieckmann Cyclization

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add a solution of the diester intermediate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude cyclized β-keto ester, add a solution of 1 M hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours. Monitor the decarboxylation by TLC or by observing the cessation of CO2 evolution.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[7][8]

Biological Activities and Therapeutic Potential

The this compound scaffold and its analogs are poised to exhibit a wide spectrum of biological activities, primarily in the realms of oncology, infectious diseases, and neurology.

Anticancer Activity

Piperidinone derivatives have demonstrated significant potential as anticancer agents.[9][10] The structural motif of this compound shares features with known anticancer compounds, suggesting a similar mechanism of action.

Mechanism of Action: A prominent mechanism of action for related compounds is the inhibition of tubulin polymerization.[11] By binding to the colchicine-binding site on β-tubulin, these molecules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Furthermore, analogs of this scaffold have been shown to induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[10]

Structure-Activity Relationship (SAR): For anticancer activity, modifications to the benzyl ring and the piperidine core can significantly impact potency. Electron-withdrawing or donating groups on the benzyl ring can modulate the electronic properties and binding affinity of the molecule to its target. The substitution pattern on the piperidine ring is also critical for activity.

Table 1: Anticancer Activity of Representative Piperidinone Analogs

CompoundCancer Cell LineIC50 (µM)Reference
EF24 (a curcuminoid analog) HCT-116 (Colon)0.5
Compound 13n (N-benzyl arylamide) MGC-803 (Gastric)0.008 - 0.048[11]
Compound 3c (Halogenated Curcuminoid) 518A2 (Melanoma)Not specified, potent[12]
Antimicrobial Activity

The piperidine nucleus is a common feature in many antimicrobial agents.[13][14][15] Analogs of this compound are expected to possess antibacterial and antifungal properties.

Mechanism of Action: The precise mechanism of antimicrobial action for piperidinone derivatives is not fully elucidated but is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The lipophilic nature of the N-benzyl group can facilitate the passage of the molecule through the microbial cell wall.

Structure-Activity Relationship (SAR): The antimicrobial potency of piperidine derivatives can be enhanced by the introduction of specific substituents. For instance, the presence of halogen atoms on the aromatic rings can increase activity. The nature of the substituent on the piperidine nitrogen also plays a crucial role in determining the spectrum of activity.

Table 2: Antimicrobial Activity of Representative Piperidinone Analogs

CompoundMicroorganismMIC (µg/mL)Reference
Piperidin-4-one derivative Staphylococcus aureus62.5 - 250[16]
Piperidin-4-one derivative Escherichia coli125 - 500[16]
N-alkyl piperazine derivative Staphylococcus aureus6.25 - 100[17]
Neuroprotective Effects

The N-benzylpiperidine scaffold is a well-established pharmacophore in the development of neuroprotective agents.[18][19] Analogs of this compound hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action: The neuroprotective effects of N-benzylpiperidine derivatives are often multi-faceted. They can act as inhibitors of key enzymes like acetylcholinesterase (AChE), which is a primary target in Alzheimer's disease therapy.[18] Additionally, these compounds can modulate signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt/mTOR pathway.[20] Some analogs have also been shown to activate the Nrf2/Keap1 pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.[21][22]

Structure-Activity Relationship (SAR): For neuroprotective activity, the substitution pattern on the benzyl ring is critical for modulating the affinity for specific receptors and enzymes in the CNS. The overall lipophilicity of the molecule, influenced by the 4-methoxy group, is important for its ability to cross the blood-brain barrier.

Table 3: Neuroprotective Activity of Representative N-Benzylpiperidine Analogs

CompoundBiological Target/AssayActivityReference
Compound 41 Acetylcholinesterase (AChE)IC50 = 0.019 µM[18]
Piperine Analog 3b Nrf2 activationPotent neuroprotection[22]
N-(1-benzylpiperidin-4-yl)phenylacetamide Sigma1 receptorKi = 3.90 nM[10]

Key Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogs, this section provides detailed protocols for key in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[25]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][20][26]

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity: SH-SY5Y Cell-Based Assay

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.[4][9][13]

Protocol (Protection against Oxidative Stress):

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 2-4 hours.

  • Induction of Neurotoxicity: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.

  • Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for 24 hours.

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.[14][27]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its analogs, underscores its potential in oncology, infectious diseases, and neuropharmacology. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective drug candidates.

Future research in this area should focus on:

  • Expansion of Analog Libraries: The synthesis and screening of a wider range of analogs with diverse substitutions on both the benzyl and piperidine rings will be crucial for a more comprehensive understanding of the SAR.

  • Elucidation of Molecular Targets: Identifying the specific molecular targets of the most active compounds will provide a deeper understanding of their mechanisms of action and facilitate target-based drug design.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this technical guide, researchers can unlock the full therapeutic potential of this compound and its analogs, paving the way for the development of next-generation medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Methoxybenzyl)piperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in the development of therapeutics, and understanding the fundamental characteristics of its derivatives is paramount for advancing novel drug candidates.[1] This document details the molecular structure, predicted and experimental properties, a robust synthetic protocol via Dieckmann condensation, and thorough analytical methodologies for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of piperidine-2,4-dione derivatives.

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1] Within this class of compounds, piperidine-2,4-diones represent a particularly interesting subclass due to the presence of two carbonyl groups, which can act as hydrogen bond acceptors and participate in various biological interactions. The substitution at the nitrogen atom, in this case with a 4-methoxybenzyl group, significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific receptor interactions. This guide focuses on elucidating the core physicochemical characteristics of this compound to facilitate its exploration in drug development programs.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's behavior from initial formulation to its interaction with biological targets.

Structural and General Information
  • IUPAC Name: this compound[2]

  • CAS Number: 712353-75-8[2]

  • Molecular Formula: C₁₃H₁₅NO₃[2][3]

  • Molecular Weight: 233.26 g/mol [3]

  • Appearance: Solid (predicted)

Predicted Physicochemical Data

While experimental data for this specific molecule is not extensively available in the public domain, computational models provide valuable estimations for key parameters.

PropertyPredicted ValueSource
Melting Point Not available-
Boiling Point 417.5 ± 40.0 °C[3]
Density 1.209 ± 0.06 g/cm³[3]
pKa 7.78 ± 0.20[3]
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.General chemical knowledge

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Dieckmann condensation, a robust and widely utilized method for the formation of cyclic β-keto esters.[4] The overall synthetic strategy involves the preparation of a diester precursor followed by an intramolecular cyclization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor 1 cluster_1 Step 2: Synthesis of Precursor 2 cluster_2 Step 3: Dieckmann Condensation A Glycine ethyl ester C N-(4-methoxybenzyl)glycine ethyl ester A->C Reductive Amination B 4-Methoxybenzaldehyde B->C E Diethyl 2-((4-methoxybenzyl)amino)pentanedioate C->E Michael Addition D Ethyl acrylate D->E F This compound E->F NaOEt, Toluene, Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

3.2.1. Step 1: Synthesis of N-(4-methoxybenzyl)glycine ethyl ester (Precursor 1)

This step involves the reductive amination of 4-methoxybenzaldehyde with glycine ethyl ester.

  • Reagents and Materials:

    • Glycine ethyl ester hydrochloride

    • 4-Methoxybenzaldehyde

    • Sodium triacetoxyborohydride

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

    • Add 4-methoxybenzaldehyde (1.0 eq) to the mixture.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting materials are consumed.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-(4-methoxybenzyl)glycine ethyl ester.

3.2.2. Step 2: Synthesis of Diethyl 2-((4-methoxybenzyl)amino)pentanedioate (Precursor 2)

This step utilizes a Michael addition reaction.

  • Reagents and Materials:

    • N-(4-methoxybenzyl)glycine ethyl ester (from Step 1)

    • Ethyl acrylate

    • Ethanol

  • Procedure:

    • Dissolve N-(4-methoxybenzyl)glycine ethyl ester (1.0 eq) in ethanol.

    • Add ethyl acrylate (1.2 eq) to the solution.

    • Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude diethyl 2-((4-methoxybenzyl)amino)pentanedioate is typically used in the next step without further purification.

3.2.3. Step 3: Dieckmann Condensation to Yield this compound

This is the key cyclization step.

  • Reagents and Materials:

    • Diethyl 2-((4-methoxybenzyl)amino)pentanedioate (from Step 2)

    • Sodium ethoxide (NaOEt)

    • Anhydrous toluene

    • Dilute hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of diethyl 2-((4-methoxybenzyl)amino)pentanedioate (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the cyclic β-keto ester by TLC.

    • Cool the reaction mixture to room temperature and carefully quench with dilute hydrochloric acid until the solution is acidic (pH ~5-6).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • The crude product is then subjected to hydrolysis and decarboxylation by heating in aqueous acid (e.g., 6M HCl) to yield this compound.

    • Purify the final compound by recrystallization or column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of this compound and data from similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • ~7.2 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.

    • ~6.9 ppm (d, 2H): Aromatic protons meta to the CH₂ group.

    • ~4.5 ppm (s, 2H): Benzyl CH₂ protons.

    • ~3.8 ppm (s, 3H): Methoxy (OCH₃) protons.

    • ~3.4 ppm (t, 2H): Piperidine ring protons at C6.

    • ~2.7 ppm (t, 2H): Piperidine ring protons at C5.

    • ~3.5 ppm (s, 2H): Piperidine ring protons at C3.

  • ¹³C NMR (Predicted):

    • ~205 ppm: Carbonyl carbon (C4).

    • ~168 ppm: Carbonyl carbon (C2).

    • ~159 ppm: Aromatic carbon attached to the methoxy group.

    • ~130 ppm: Aromatic carbons ortho to the CH₂ group.

    • ~128 ppm: Aromatic ipso-carbon.

    • ~114 ppm: Aromatic carbons meta to the CH₂ group.

    • ~55 ppm: Methoxy (OCH₃) carbon.

    • ~50 ppm: Benzyl CH₂ carbon.

    • ~48 ppm: Piperidine ring carbon (C6).

    • ~45 ppm: Piperidine ring carbon (C3).

    • ~35 ppm: Piperidine ring carbon (C5).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expected Absorption Bands:

    • ~1730-1710 cm⁻¹: Strong C=O stretching (ketone).

    • ~1680-1660 cm⁻¹: Strong C=O stretching (amide).

    • ~1610, 1510 cm⁻¹: Aromatic C=C stretching.

    • ~1250 cm⁻¹: C-O stretching of the methoxy group.

    • ~2950-2850 cm⁻¹: C-H stretching (aliphatic).

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak (M+H)⁺: m/z 234.11

Potential Applications in Drug Discovery

The this compound scaffold holds promise for various therapeutic areas. The piperidine core is a key feature in numerous CNS-active agents, and the dione functionality can be exploited for interactions with various enzymes and receptors. The 4-methoxybenzyl group can modulate the compound's properties, potentially enhancing blood-brain barrier penetration or providing specific interactions within a binding pocket. Further derivatization at the piperidine ring could lead to the development of novel inhibitors for targets such as kinases, proteases, or epigenetic modulators.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, a robust synthetic pathway, and analytical characterization methods for this compound. By consolidating this information, we aim to provide a foundational resource for researchers to accelerate the exploration of this and related compounds in their drug discovery endeavors. The presented protocols and data serve as a self-validating system, enabling scientists to confidently synthesize and characterize this valuable chemical entity.

References

Spectroscopic Blueprint of 1-(4-Methoxybenzyl)piperidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-methoxybenzyl)piperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a predictive blueprint, detailing the theoretical spectroscopic data based on foundational principles and extensive analysis of analogous structures. We will delve into the anticipated Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and structural elucidation of this and similar molecules.

Introduction and Molecular Structure

This compound belongs to the piperidinedione class of compounds, which are prevalent scaffolds in a variety of biologically active molecules. The structural integrity and purity of such compounds are paramount in research and development, necessitating meticulous spectroscopic characterization. The molecule consists of a piperidine-2,4-dione heterocyclic core N-substituted with a 4-methoxybenzyl group.

Molecular Formula: C₁₃H₁₅NO₃[1][2]

Molecular Weight: 233.26 g/mol [2][3]

CAS Number: 712353-75-8[1]

The unique arrangement of functional groups—an amide, a ketone, an ether, and an aromatic ring—gives rise to a distinct spectroscopic signature that can be predicted with a high degree of confidence.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra involves the following steps:

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5][6] The choice of solvent can influence chemical shifts due to solvent-solute interactions.[7][8][9][10]

  • Filtration: To ensure optimal resolution, filter the solution through a pipette plugged with cotton wool to remove any particulate matter.[6]

  • NMR Tube: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and sharp peaks.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.[4]

NMR Workflow A Weigh Compound (5-20 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire Spectra (¹H, ¹³C) E->F G Process and Analyze Data F->G

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will exhibit distinct signals corresponding to the protons of the 4-methoxybenzyl group and the piperidine-2,4-dione ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.25Doublet (d)2HAromatic protons (ortho to CH₂)
~ 6.88Doublet (d)2HAromatic protons (meta to CH₂)
~ 4.60Singlet (s)2HBenzylic protons (-N-CH₂-Ar)
~ 3.80Singlet (s)3HMethoxy protons (-OCH₃)
~ 3.60Triplet (t)2HMethylene protons adjacent to nitrogen (C6-H₂)
~ 2.80Triplet (t)2HMethylene protons adjacent to carbonyl (C5-H₂)
~ 2.50Singlet (s)2HMethylene protons between carbonyls (C3-H₂)

Rationale:

  • Aromatic Protons: The aromatic protons of the 4-methoxybenzyl group will appear as two doublets due to the para-substitution pattern. The protons ortho to the electron-donating methoxy group will be shielded and appear at a lower chemical shift (~6.88 ppm) compared to the protons ortho to the electron-withdrawing piperidine ring substituent (~7.25 ppm).

  • Benzylic Protons: The methylene protons of the benzyl group are adjacent to the nitrogen atom and will appear as a singlet at approximately 4.60 ppm.

  • Methoxy Protons: The three protons of the methoxy group will give rise to a sharp singlet around 3.80 ppm.

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit characteristic chemical shifts and coupling patterns. The protons at C6, being adjacent to the nitrogen, are expected around 3.60 ppm as a triplet. The protons at C5, adjacent to the C4 carbonyl, will be deshielded and appear as a triplet around 2.80 ppm. The protons at C3, situated between two carbonyl groups, will be significantly deshielded and are predicted to appear as a singlet around 2.50 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 205Ketone Carbonyl (C4)
~ 168Amide Carbonyl (C2)
~ 159Aromatic Carbon (C-OCH₃)
~ 130Aromatic Carbons (ortho to CH₂)
~ 128Aromatic Carbon (ipso to CH₂)
~ 114Aromatic Carbons (meta to CH₂)
~ 55Methoxy Carbon (-OCH₃)
~ 50Benzylic Carbon (-N-CH₂-Ar)
~ 48Methylene Carbon (C6)
~ 40Methylene Carbon (C3)
~ 35Methylene Carbon (C5)

Rationale:

  • Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbonyl at C4 is expected to be around 205 ppm, while the amide carbonyl at C2 will be slightly upfield at approximately 168 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the 114-159 ppm range. The carbon attached to the oxygen of the methoxy group will be the most downfield.

  • Aliphatic Carbons: The benzylic carbon will be around 50 ppm. The piperidine ring carbons will have distinct chemical shifts based on their proximity to the nitrogen and carbonyl groups. The methoxy carbon will give a signal around 55 ppm.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol for FTIR Data Acquisition

A typical procedure for obtaining an FTIR spectrum is as follows:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.[12]

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a transparent disk.[13][14] For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~ 3000-2850MediumC-H stretching (aliphatic and aromatic)
~ 1720StrongC=O stretching (ketone)
~ 1680StrongC=O stretching (amide)
~ 1610, 1510Medium-StrongC=C stretching (aromatic ring)
~ 1250StrongC-O stretching (aryl ether)
~ 1180MediumC-N stretching

Rationale:

  • C=O Stretching: The two carbonyl groups will give rise to strong, sharp absorption bands in the region of 1650-1760 cm⁻¹.[7][9][10][15] The ketone carbonyl at C4 is expected at a higher wavenumber (~1720 cm⁻¹) than the amide carbonyl at C2 (~1680 cm⁻¹), which experiences resonance delocalization.

  • C-H Stretching: The C-H stretching vibrations of the aromatic and aliphatic protons will appear in the 2850-3000 cm⁻¹ region.

  • C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will result in absorptions around 1610 and 1510 cm⁻¹.

  • C-O Stretching: The characteristic stretching of the aryl ether C-O bond will be observed as a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for obtaining a mass spectrum is:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Electron Ionization (EI).[16]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Predicted Molecular Ion Peak (M⁺˙ or [M+H]⁺): m/z = 233

Predicted Key Fragment Ions (m/z):

  • 121: This would be a very prominent peak, corresponding to the stable 4-methoxybenzyl cation (tropylium ion rearrangement).

  • 112: Loss of the 4-methoxybenzyl group from the molecular ion.

  • 91: Loss of the methoxy group from the 4-methoxybenzyl fragment.

MS Fragmentation A [M]⁺˙ m/z = 233 B [C₈H₉O]⁺ m/z = 121 A->B α-cleavage C [C₅H₆NO₂]⁺ m/z = 112 A->C Loss of C₈H₉O radical D [C₇H₇]⁺ m/z = 91 B->D -CH₂O

Caption: Predicted major fragmentation pathways for this compound.

Rationale:

  • Molecular Ion: The molecular ion peak at m/z 233 corresponds to the molecular weight of the compound.

  • Alpha-Cleavage: A common fragmentation pathway for N-benzyl compounds is the cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a stable benzyl cation. In this case, the 4-methoxybenzyl cation at m/z 121 is expected to be a major fragment, potentially the base peak.[16]

  • Loss of Substituents: The loss of the entire 4-methoxybenzyl group would result in a fragment at m/z 112. Further fragmentation of the 4-methoxybenzyl cation by loss of a methoxy radical would lead to the tropylium ion at m/z 91.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, FTIR, and MS data, researchers can confidently approach the characterization of this molecule and its derivatives. The provided protocols and interpretations serve as a valuable resource for ensuring data integrity and accelerating research in the fields of synthetic chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceutically active compounds and natural products.[1] Oxygenated derivatives, such as piperidine-2,4-diones, are of particular interest as they offer increased stability, crystallinity, and unique biological activities.[1] These scaffolds are key intermediates in the synthesis of potent molecules, including kinase inhibitors and modulators of glutamate receptors.[1]

The target molecule, 1-(4-methoxybenzyl)piperidine-2,4-dione, incorporates the versatile piperidine-2,4-dione core functionalized with a 4-methoxybenzyl (PMB) group at the nitrogen atom. The PMB group is a common protecting group in organic synthesis, but its incorporation can also modulate the pharmacological profile of the parent molecule. This guide provides a comprehensive, two-stage synthetic protocol for obtaining this valuable research compound, designed for researchers in synthetic chemistry and drug development. The synthesis leverages a robust Dieckmann condensation to construct the heterocyclic core, followed by a standard N-alkylation to introduce the methoxybenzyl moiety.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the piperidine-2,4-dione ring system via a multi-step sequence culminating in a Dieckmann cyclization. The second stage involves the direct N-alkylation of this intermediate to yield the final product.

G cluster_0 PART A: Synthesis of Piperidine-2,4-dione Core cluster_1 PART B: N-Alkylation A β-Amino Ester Synthesis B Amide Coupling with Monomethyl Malonate A->B C Dieckmann Cyclization & Decarboxylation B->C D N-Alkylation with 4-Methoxybenzyl Chloride C->D Piperidine-2,4-dione Intermediate E This compound (Final Product) D->E

Caption: Overall workflow for the synthesis of the target compound.

Part A: Synthesis of the Piperidine-2,4-dione Core

The construction of the core heterocycle is achieved through a flexible and scalable route involving a Dieckmann condensation, a reliable method for forming five- and six-membered rings.[2][3]

Reaction Scheme: Part A

ReactionSchemeA beta_amino_ester β-Amino Ester amido_diester Amido Diester Intermediate beta_amino_ester->amido_diester malonate Methyl 3-chloro-3-oxopropanoate (or similar malonate derivative) malonate->amido_diester base1 Triethylamine (Et3N) in Dichloromethane (DCM) base1->amido_diester Amide Coupling piperidinedione Piperidine-2,4-dione amido_diester->piperidinedione base2 1. Sodium Methoxide (NaOMe) in Methanol (MeOH), Reflux base2->piperidinedione Dieckmann Cyclization decarboxylation 2. H₂O/Acetonitrile, Reflux decarboxylation->piperidinedione Decarboxylation

Caption: Reaction pathway for piperidine-2,4-dione synthesis.

Protocol A1: Synthesis of the Amido Diester Intermediate

This protocol details the coupling of a generic β-amino ester with a malonate derivative. For this synthesis, we will start with commercially available ethyl 3-aminopropanoate.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Ethyl 3-aminopropanoate HClC₅H₁₂ClNO₂153.6050.07.68 g
Triethylamine (TEA)C₆H₁₅N101.19110.015.3 mL
Methyl 3-chloro-3-oxopropanoateC₄H₅ClO₃136.5355.07.51 g
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-250 mL
Saturated aq. NaHCO₃ solutionNaHCO₃84.01-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl 3-aminopropanoate hydrochloride (50.0 mmol). Suspend the solid in anhydrous dichloromethane (250 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (110.0 mmol, 2.2 eq) to the stirred suspension. Stir for 15 minutes to liberate the free amine.

  • Acylation: In a separate dropping funnel, dissolve methyl 3-chloro-3-oxopropanoate (55.0 mmol, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium hydrogen carbonate solution (2 x 100 mL). Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amido diester. The product is often used in the next step without further purification.

Protocol A2: Dieckmann Cyclization and Decarboxylation

This protocol describes the intramolecular cyclization of the amido diester to form the β-keto ester, followed by in-situ hydrolysis and decarboxylation to yield the piperidine-2,4-dione.[1]

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Crude Amido Diester (from A1)--~50.0Entire batch
Sodium Methoxide (NaOMe)CH₃NaO54.02125.06.75 g
Methanol (MeOH), anhydrousCH₃OH32.04-250 mL
Acetonitrile (MeCN)C₂H₃N41.05-100 mL
WaterH₂O18.02-1 mL
Hydrochloric Acid (1M)HCl36.46-As needed
Dichloromethane (DCM)CH₂Cl₂84.93-As needed

Procedure:

  • Cyclization: Dissolve the crude amido diester in anhydrous methanol (250 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere. Add sodium methoxide (125.0 mmol, 2.5 eq).

  • Heating: Heat the mixture to reflux and maintain for 1-2 hours. The formation of the cyclized product can be monitored by TLC.

  • Decarboxylation: After cooling to room temperature, add a solution of 1% water in acetonitrile (100 mL) to the reaction mixture.[1] Heat the new mixture to reflux for an additional 1-2 hours to facilitate decarboxylation.

  • Neutralization and Extraction: Cool the mixture to room temperature and carefully acidify to pH 6 with 1M hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to afford pure piperidine-2,4-dione.

Part B: N-Alkylation to this compound

With the piperidine-2,4-dione core in hand, the final step is a standard nucleophilic substitution to introduce the 4-methoxybenzyl group.

Reaction Scheme: Part B

ReactionSchemeB piperidinedione Piperidine-2,4-dione final_product This compound piperidinedione->final_product pmb_cl 4-Methoxybenzyl chloride pmb_cl->final_product base Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) base->final_product N-Alkylation

Caption: N-Alkylation of the piperidine-2,4-dione intermediate.

Protocol B1: N-Alkylation with 4-Methoxybenzyl Chloride

This protocol employs standard conditions for the N-alkylation of secondary amines and related amides/imides using an alkyl halide and a mild base.[4]

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Piperidine-2,4-dioneC₅H₇NO₂113.1120.02.26 g
4-Methoxybenzyl chlorideC₈H₉ClO156.6122.03.45 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.2140.05.53 g
Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-100 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
WaterH₂O18.02-As needed
BrineNaCl (aq)--As needed

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add piperidine-2,4-dione (20.0 mmol), potassium carbonate (40.0 mmol, 2.0 eq), and anhydrous dimethylformamide (100 mL).

  • Reagent Addition: Stir the suspension at room temperature and add 4-methoxybenzyl chloride (22.0 mmol, 1.1 eq) dropwise.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Mechanism and Rationale

Dieckmann Condensation: The core of this synthesis is the intramolecular Dieckmann condensation, which is a variation of the Claisen condensation.[2] The reaction is initiated by the deprotonation of the α-carbon of one ester group by a strong base, typically a sodium alkoxide like sodium methoxide. This forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. This cyclization event forms a new carbon-carbon bond and results in a cyclic β-keto ester intermediate. The choice of sodium methoxide in methanol is efficient for this transformation.[1] Subsequent heating in aqueous acetonitrile effects saponification of the remaining ester and decarboxylation to yield the final dione product.[1]

N-Alkylation: The nitrogen atom in piperidine-2,4-dione is part of an imide-like system, making the N-H proton acidic. The base, potassium carbonate, is sufficient to deprotonate the nitrogen, generating a nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride in a classical Sₙ2 reaction.[5][6] DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation without solvating the nucleophilic anion, thereby increasing its reactivity.

Analytical Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, ensuring the correct connectivity of all atoms in the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretching vibrations of the dione and the disappearance of the N-H stretch from the intermediate.

References

Application Notes & Protocols: Strategic Synthesis of Piperidine-2,4-diones via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[2][3][4] Within this important class of heterocycles, piperidine-2,4-diones represent particularly versatile building blocks, serving as key intermediates for constructing more complex, biologically active molecules.[1][5][6] Their unique structural and reactivity profiles provide a robust platform for developing novel therapeutics.[5]

This guide provides an in-depth exploration of the Dieckmann condensation, a powerful and reliable intramolecular cyclization reaction, for the synthesis of these valuable piperidine-2,4-dione scaffolds.[7][8] We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical parameters for optimization, and offer field-proven troubleshooting advice.

The Underlying Chemistry: Mechanism of the Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed for the synthesis of cyclic β-keto esters from diesters.[8][9][10][11] The reaction is base-catalyzed and proceeds through several key steps. The thermodynamic driving force for this reaction is the final deprotonation of the newly formed β-keto ester, which possesses a highly acidic α-hydrogen, shifting the equilibrium toward the cyclized product.[10][12]

The mechanistic pathway unfolds as follows:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[12][13]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This ring-closing step is favored for the formation of sterically stable five- and six-membered rings.[8][14]

  • Tetrahedral Intermediate: A cyclic tetrahedral alkoxide intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion (e.g., methoxide or ethoxide) as the leaving group. This yields the cyclic β-keto ester.[12]

  • Irreversible Deprotonation: The expelled alkoxide base then deprotonates the highly acidic α-carbon (pKa ≈ 11) situated between the two carbonyl groups of the β-keto ester. This acid-base reaction is essentially irreversible and drives the entire sequence to completion.[10]

  • Protonation (Workup): A final acidic workup step neutralizes the enolate to afford the final cyclic β-keto ester product.[8][15]

Caption: Mechanism of the Dieckmann condensation to form a piperidine-2,4-dione precursor.

Experimental Protocol: Synthesis of 6-Phenylpiperidine-2,4-dione

This protocol is adapted from a flexible and efficient route for preparing variously substituted piperidine-2,4-diones.[1] It involves the Dieckmann cyclization of a dimethyl ester precursor followed by decarbomethoxylation.

A. Reagents and Materials

  • Methyl 3-(N-(2-methoxycarbonylethyl)-N-methylamino)-3-phenylpropanoate (Precursor Diester)

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

B. Step-by-Step Procedure

Part 1: Dieckmann Cyclization

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the precursor diester (1.0 eq).

  • Solvent Addition: Add anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon). The concentration is typically in the range of 0.1-0.5 M.

  • Base Addition: Add sodium methoxide (1.3 eq) to the solution. The addition may be exothermic; cooling in an ice bath can be employed for large-scale reactions.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Intermediate Stage: Upon completion, the reaction mixture contains the sodium salt of the cyclized β-keto ester. This intermediate is often taken directly to the next step without isolation.

Part 2: Decarbomethoxylation

  • Solvent Exchange: Cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure.

  • Hydrolysis/Decarboxylation: To the residue, add a mixture of acetonitrile and 1% aqueous solution (e.g., 1% H₂O in MeCN).[1]

  • Heating: Heat the new mixture to reflux for 1-2 hours. This step hydrolyzes the ester and promotes decarboxylation to yield the target piperidine-2,4-dione.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding saturated aqueous NH₄Cl solution.[16]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-phenylpiperidine-2,4-dione.

Optimizing for Success: Key Parameters and Causality

The success of the Dieckmann condensation is highly dependent on careful control of reaction parameters. Understanding the causality behind these choices is critical for maximizing yield and purity.

ParameterRecommended ChoicesRationale & Expert Insights
Base Sodium Hydride (NaH), Sodium Methoxide (NaOMe), Potassium tert-Butoxide (KOtBu), Lithium Diisopropylamide (LDA)The base must be strong enough to deprotonate the α-carbon of the ester but should be non-nucleophilic to avoid side reactions. NaH is an excellent choice in aprotic solvents as it generates non-nucleophilic H₂ gas.[16] When using alkoxides like NaOMe, the alcohol solvent must match the ester (e.g., NaOMe in MeOH for methyl esters) to prevent transesterification.[9] KOtBu is a strong, sterically hindered base often used to improve yields.[7]
Solvent Anhydrous Toluene, Tetrahydrofuran (THF), Methanol, EthanolStrictly anhydrous conditions are paramount. The presence of water leads to saponification (hydrolysis) of the ester starting material or the β-keto ester product.[16] Aprotic solvents like THF and toluene are often preferred with bases like NaH or LDA.[7] Polar aprotic solvents can enhance enolate stability.[7]
Temperature Room Temperature to RefluxThe required temperature depends on the reactivity of the substrate and the strength of the base. Reactions with strong bases like NaH in THF or toluene can often be run at room temperature or with gentle heating.[16] Traditional protocols using alkoxides in alcohol often require reflux.[1][9]
Substrate N-Protected or N-Alkyl DiestersThe structure of the diester dictates the substitution pattern of the final product. The reaction is highly efficient for forming 5- and 6-membered rings.[8][14] For larger rings (>7 members), yields drop significantly due to competing intermolecular reactions.[7][9] Regioselectivity can be an issue with unsymmetrical diesters; enolate formation typically occurs at the less sterically hindered or more acidic α-position.[9]

Troubleshooting and Self-Validation

A well-designed protocol is a self-validating system. Anticipating and addressing common issues is key to reproducible success.

  • Problem: Low or No Yield of Product

    • Causality: The most common cause is an inactive base. NaH can be passivated by a surface layer of NaOH if stored improperly. Alkoxide bases can degrade with exposure to atmospheric moisture.[16] The base may also be insufficiently strong to deprotonate the specific substrate.

    • Solution: Use freshly opened or properly stored base. Consider using a stronger base like KOtBu or LDA. A small amount of a proton source (e.g., a drop of alcohol) can sometimes help initiate the reaction with NaH.[16]

  • Problem: Starting Material is Hydrolyzed

    • Causality: Water is present in the reaction. This can come from wet solvents, reagents, or glassware.[16]

    • Solution: Rigorously dry all solvents and reagents. Flame-dry glassware and run the reaction under a dry, inert atmosphere (N₂ or Ar). Use bases less prone to generating hydroxide ions, such as NaH in an aprotic solvent.[16]

  • Problem: Isolation of the Decarboxylated Ketone Instead of the β-Keto Ester

    • Causality: The β-keto ester product is susceptible to hydrolysis and decarboxylation, especially under harsh (high temperature or prolonged) workup conditions.

    • Solution: If the β-keto ester is the desired product, use a milder, non-aqueous workup. If the fully decarboxylated dione is the target, this is the desired outcome, and the conditions of the second step of the protocol should be followed deliberately.[1]

Overall Workflow and Product Characterization

The synthesis of piperidine-2,4-diones is a multi-step process that requires careful execution and analysis at each stage.

Workflow_Diagram General Workflow for Piperidine-2,4-dione Synthesis start Precursor Synthesis (N-Substituted Diester) dieckmann Dieckmann Condensation (Base, Anhydrous Solvent) start->dieckmann decarboxylation Hydrolysis & Decarboxylation (e.g., MeCN/H₂O, Heat) dieckmann->decarboxylation workup Aqueous Workup & Extraction decarboxylation->workup purification Purification (Column Chromatography) workup->purification analysis Structure Verification (NMR, IR, MS) purification->analysis final_product Pure Piperidine-2,4-dione analysis->final_product

Caption: Experimental workflow from precursor to final, characterized product.

Characterization: The identity and purity of the final piperidine-2,4-dione product must be confirmed using standard analytical techniques:[17]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the carbon-hydrogen framework of the molecule, showing characteristic shifts for the protons and carbons in the piperidine ring and any substituents.[18][19]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, notably the strong C=O stretching vibrations for the two ketone groups (typically in the 1650-1750 cm⁻¹ range) and the N-H stretch if the nitrogen is unsubstituted.[19]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.

References

N-Alkylation of Piperidine-2,4-dione: An Application Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Substituted Piperidine-2,4-dione Scaffold

The piperidine-2,4-dione core is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its rigid structure presents specific vectors for substitution, allowing for the precise orientation of functional groups in three-dimensional space. The nitrogen atom of the imide functional group is a key handle for molecular diversification. N-alkylation of this scaffold introduces substituents that can profoundly modulate a compound's pharmacological properties, including target affinity, selectivity, metabolic stability, and pharmacokinetic profile. These substituted heterocycles are integral components of molecules targeting a range of biological pathways, including kinase inhibitors and glutamate receptor modulators.[1]

This guide provides a detailed exploration of the experimental procedures for the N-alkylation of piperidine-2,4-dione, grounded in the fundamental principles of organic chemistry. We will dissect two primary, field-proven methodologies: Direct Alkylation via Nucleophilic Substitution and the Mitsunobu Reaction, offering researchers the rationale to select and optimize the appropriate protocol for their specific synthetic goals.

Core Chemical Principles: Deprotonation and Nucleophilic Attack

The N-alkylation of piperidine-2,4-dione hinges on a classic two-step sequence: deprotonation followed by nucleophilic substitution (SN2).

  • Acidity of the Imide N-H Bond : The nitrogen proton of the piperidine-2,4-dione is significantly more acidic than that of a simple amine or amide. This is due to the presence of two adjacent carbonyl groups, which stabilize the resulting conjugate base (the amidate anion) through resonance delocalization of the negative charge across the O=C-N-C=O system. The pKa of the N-H proton in glutarimide (piperidine-2,6-dione), a closely related analog, is approximately 11.4-11.8.[2][3] This acidity is the cornerstone of the reaction's feasibility, as it allows for deprotonation with moderately strong bases.

  • The Role of the Base : A suitable base must be strong enough to quantitatively deprotonate the imide N-H but ideally not so strong as to cause unwanted side reactions, such as enolization and subsequent C-alkylation or hydrolysis of the substrate or alkylating agent. The choice of base is therefore a critical parameter dictated by the reactivity of the alkylating agent and the stability of the starting material.

  • The SN2 Reaction : Once deprotonated, the resulting amidate anion is an effective nitrogen nucleophile. It attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the desired C-N bond.

Methodology I: Direct N-Alkylation with Alkyl Halides

This is the most straightforward and commonly employed method for N-alkylation. It involves the reaction of piperidine-2,4-dione with an alkyl halide in the presence of a suitable base.

Causality Behind Experimental Choices
  • Choice of Base :

    • Potassium Carbonate (K₂CO₃) : A mild and inexpensive inorganic base. It is effective for reactive alkylating agents like methyl iodide or benzyl bromide.[1] Its limited solubility in many organic solvents can sometimes lead to longer reaction times, but it is a reliable choice for many applications.

    • Cesium Carbonate (Cs₂CO₃) : Often a superior choice to K₂CO₃, especially for less reactive alkyl halides. The "cesium effect" refers to the high solubility of Cs₂CO₃ in polar aprotic solvents (like DMF) and the greater ionic radius of the Cs⁺ ion, which results in a more 'naked' and therefore more reactive, weakly-associated amidate anion.[4][5][6] This frequently leads to faster reactions and higher yields, even at lower temperatures.[4]

    • Sodium Hydride (NaH) : A strong, non-nucleophilic base that irreversibly deprotonates the imide to generate the sodium amidate and hydrogen gas.[7][8] This method is highly effective and often rapid. However, NaH is moisture-sensitive and flammable, requiring careful handling under an inert atmosphere. It is typically used in anhydrous polar aprotic solvents like DMF or THF.

  • Choice of Solvent :

    • N,N-Dimethylformamide (DMF) : An excellent polar aprotic solvent for this reaction. It readily dissolves the piperidine-2,4-dione, the amidate salt, and many alkyl halides, facilitating a homogeneous reaction mixture. Its high boiling point allows for heating if necessary.

    • Acetonitrile (MeCN) : Another suitable polar aprotic solvent, particularly when using milder bases like K₂CO₃.

    • Tetrahydrofuran (THF) : Commonly used with strong bases like NaH. It is essential to use anhydrous THF to prevent quenching the base.

  • Choice of Alkylating Agent :

    • Primary alkyl halides (R-I > R-Br > R-Cl) are the most effective due to the SN2 mechanism's sensitivity to steric hindrance. Methyl iodide, ethyl bromoacetate, and benzyl bromide are common examples.

    • Secondary halides are much less reactive, and tertiary halides are generally unsuitable as they will primarily undergo elimination.

Generalized Experimental Protocol: Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add piperidine-2,4-dione and anhydrous solvent to a dry, inert-atmosphere flask. add_base 2. Add the selected base (e.g., K₂CO₃, Cs₂CO₃, or NaH). start->add_base add_alkyl 3. Add the alkyl halide (R-X) dropwise at the appropriate temperature. add_base->add_alkyl stir 4. Stir the mixture at the specified temperature. Monitor by TLC or LC-MS. add_alkyl->stir quench 5. Quench the reaction (e.g., with water). stir->quench Upon completion extract 6. Perform aqueous work-up and extract with an organic solvent. quench->extract dry 7. Dry, filter, and concentrate the organic layer. extract->dry purify 8. Purify the crude product (e.g., column chromatography or recrystallization). dry->purify

Caption: Generalized workflow for direct N-alkylation.

Step-by-Step Methodology:

  • Preparation : To a round-bottom flask dried in an oven and equipped with a magnetic stir bar, add piperidine-2,4-dione (1.0 eq.). Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent and Base Addition : Add anhydrous solvent (e.g., DMF, 0.1–0.5 M). To the stirred solution/suspension, add the base (e.g., K₂CO₃, 1.5 eq.; Cs₂CO₃, 1.2 eq.; or NaH (60% dispersion in oil), 1.2 eq.). If using NaH, stir the mixture for 15-30 minutes at 0 °C to room temperature to allow for complete deprotonation (cessation of H₂ evolution).

  • Alkylating Agent Addition : Add the alkyl halide (1.1–1.2 eq.) dropwise to the mixture. For highly reactive halides or when using NaH, this addition is often performed at 0 °C to control the initial exotherm.

  • Reaction : Allow the reaction to warm to room temperature or heat as required (typically 25–70 °C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. If NaH was used, cautiously quench any excess hydride with a few drops of isopropanol or water. Dilute the reaction mixture with water and an immiscible organic solvent (e.g., ethyl acetate).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel or recrystallization to afford the pure N-alkylated piperidine-2,4-dione.

Data Presentation: Direct N-Alkylation Conditions
EntryAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
1Methyl IodideK₂CO₃ (3.0)Acetone50-65[1]
2Benzyl BromideK₂CO₃ (1.5)DMF25-704-1285-95[9]
3Ethyl BromoacetateCs₂CO₃ (1.2)DMF20-502-690-98[4][9]
4Methyl IodideNaH (1.2)THF/DMF0-251-480-92*[9]

*Yields are typical for cyclic imides and serve as a reference.

Methodology II: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and mild alternative for N-alkylation, particularly when using primary or secondary alcohols as the alkyl source.[9] This reaction avoids the use of strong bases and often proceeds at room temperature, making it suitable for sensitive substrates.

Mechanistic Rationale

The reaction mechanism is complex but can be summarized as follows:

  • Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) react to form a phosphonium salt adduct (a betaine).

  • The acidic imide proton of piperidine-2,4-dione protonates the betaine.

  • The resulting amidate anion attacks the phosphorus atom, forming a new intermediate and displacing the alcohol as an alkoxide.

  • The alkoxide attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group.

  • In the final, rate-determining step, the amidate anion acts as a nucleophile, attacking the alcohol's carbon in an SN2 fashion, displacing triphenylphosphine oxide (TPPO) and yielding the N-alkylated product with inversion of stereochemistry at the alcohol's carbon center.

G PPh3 PPh₃ Betaine [PPh₃⁺-N⁻(CO₂R)N(H)CO₂R] Betaine Adduct PPh3->Betaine + DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine 1. Adduct Formation Amidate Amidate Anion Betaine->Amidate + Imide-H 2. Proton Transfer Imide Piperidine-2,4-dione (Imide-H) Imide->Amidate Alcohol R'-OH Oxyphosphonium [R'-O-PPh₃]⁺ Oxyphosphonium Salt Alcohol->Oxyphosphonium Amidate->Oxyphosphonium + R'-OH 3. Activation & Displacement Product N-Alkyl Piperidine-2,4-dione Oxyphosphonium->Product 4. SN2 Attack by Amidate Anion TPPO O=PPh₃ (TPPO) Oxyphosphonium->TPPO

Caption: Simplified schematic of the Mitsunobu reaction mechanism.

Generalized Experimental Protocol: Mitsunobu Reaction

Step-by-Step Methodology:

  • Preparation : To a dry round-bottom flask under an inert atmosphere, dissolve piperidine-2,4-dione (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1–0.2 M).

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition : Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise to the cooled, stirred solution. A color change and/or the formation of a white precipitate (triphenylphosphine oxide) may be observed.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be purified directly by column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be partially removed by trituration with a solvent like diethyl ether prior to chromatography.

Troubleshooting and Process Optimization

  • Low Yield in Direct Alkylation : If yields are low, consider switching to a more effective base (K₂CO₃ → Cs₂CO₃) or a more polar solvent (MeCN → DMF). For unreactive alkyl halides, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate the reaction by in situ conversion of an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).

  • O-Alkylation vs. N-Alkylation : While N-alkylation is generally favored for imides due to the higher acidity of the N-H proton, small amounts of O-alkylation can occur, especially with highly electrophilic alkylating agents ("hard" electrophiles) and in the presence of weaker bases where a significant portion of the imide remains protonated. Using stronger bases (like NaH) to ensure complete deprotonation to the amidate anion minimizes O-alkylation.

  • Mitsunobu Reaction Failure : The pKa of the nucleophile (the imide) should be less than ~13 for the reaction to proceed efficiently. Piperidine-2,4-dione (pKa ~11.4) is well within this range. Ensure all reagents and the solvent are strictly anhydrous, as water will consume the activated intermediates.

  • Purification Challenges : The primary byproduct of the Mitsunobu reaction, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired product due to similar polarities. Techniques to remove it include chromatography, recrystallization, or trituration with ether.

Conclusion

The N-alkylation of piperidine-2,4-dione is a fundamental transformation for accessing a diverse chemical space relevant to drug discovery. The choice between direct alkylation and the Mitsunobu reaction is dictated by the nature of the alkylating agent, the functional group tolerance of the substrate, and the desired scale of the reaction. Direct alkylation with alkyl halides is a robust, scalable, and cost-effective method, with the choice of base (K₂CO₃, Cs₂CO₃, or NaH) being the most critical parameter for optimization. The Mitsunobu reaction offers a milder, base-free alternative for coupling with alcohols. By understanding the chemical principles behind these protocols, researchers can effectively synthesize novel N-substituted piperidine-2,4-dione derivatives for the advancement of chemical and pharmaceutical research.

References

Application Note: A Practical Guide to the Chromatographic Purification of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous Purification

1-(4-Methoxybenzyl)piperidine-2,4-dione is a heterocyclic compound belonging to the piperidinedione class. This structural motif is of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of unreacted starting materials, reaction byproducts, or degradation products can significantly compromise the reliability of downstream applications, including high-throughput screening, pharmacological assays, and structural biology studies. Therefore, obtaining this intermediate in a highly pure form is not merely a procedural step but a prerequisite for generating accurate and reproducible scientific data.

This application note provides a comprehensive guide to the purification of this compound using modern chromatographic techniques. We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation process. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure a successful and efficient purification workflow, from initial reaction workup to the isolation of the final, high-purity compound.

Foundational Knowledge: Physicochemical Properties

A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. These parameters dictate the compound's behavior in different solvent systems and its interaction with the stationary phase.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[1][2][3]
Molecular Weight 233.26 g/mol [1][2]
Appearance Yellowish Oil / White Solid[4]
Predicted pKa 7.78 ± 0.20[1]
Predicted Boiling Point 417.5 ± 40.0 °C[1]
Predicted Density 1.209 ± 0.06 g/cm³[1]

The piperidine nitrogen, even when part of an amide-like structure, can retain some basic character. The predicted pKa of 7.78 suggests the molecule may interact with the acidic silanol groups on standard silica gel, a critical consideration for method development[1].

The Chromatographic Workflow: A Logic-Driven Approach

The purification of piperidine derivatives is a well-established process, but success lies in the details. Our workflow is designed to logically progress from rapid method development on an analytical scale to efficient bulk purification.

PurificationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Final Product Crude Crude Reaction Mixture TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC Decision Optimal Rf Value? (~0.3) TLC->Decision Decision->TLC No, Adjust Solvents Column Flash Column Chromatography Decision->Column Yes Fractions Collect & Analyze Fractions (via TLC) Column->Fractions Pool Pool Pure Fractions Fractions->Pool SolventRemoval Solvent Removal (Rotary Evaporation) Pool->SolventRemoval PureCompound Pure Compound (>95%) SolventRemoval->PureCompound QC Purity Check (HPLC/NMR) PureCompound->QC

Caption: The logical workflow for purifying this compound.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Eluent System Optimization

Principle: TLC is an indispensable tool for rapidly screening solvent systems to find the optimal mobile phase for column chromatography. The goal is to achieve a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound, which generally provides the best separation from impurities during column chromatography[5].

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC development chambers

  • Capillary spotters

  • Crude this compound sample

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Visualization tools: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain or Iodine chamber[6][7].

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in 0.5 mL of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of several TLC plates. Keep the spots small and concentrated.

  • Eluent Preparation: Prepare a series of developing solvents in separate TLC chambers. Good starting points for a molecule of this polarity include:

    • System A: 3:1 Hexanes:EtOAc

    • System B: 1:1 Hexanes:EtOAc

    • System C: 95:5 DCM:MeOH

    • System D: 9:1 DCM:MeOH

  • Development: Place one spotted TLC plate into each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely.

    • First, visualize the plates under a UV lamp (254 nm) and circle any visible spots.

    • If spots are not clearly visible or for a more comprehensive analysis, use a chemical stain. Submerge the plate in a KMnO₄ dip or place it in a chamber with iodine crystals. The target compound and impurities will appear as distinct spots[6][7].

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that provides an Rf of ~0.3 for the target compound with good separation from other spots is the ideal choice for column chromatography. For piperidine derivatives, a common mobile phase is a mixture of hexanes and ethyl acetate or dichloromethane and methanol[4][8][9].

Protocol 2: Preparative Flash Column Chromatography

Principle: This technique uses air pressure to force the solvent through a glass column packed with a solid adsorbent (stationary phase), allowing for rapid and efficient separation of the components of a mixture. Based on the TLC results, a mobile phase is chosen to selectively elute the target compound.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Optimized eluent system from Protocol 1

  • Crude product

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a final layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation than direct liquid injection.

  • Elution:

    • Begin eluting with the optimized solvent system. If the impurities are much less polar than the product, you can start with a less polar mixture and gradually increase the polarity (gradient elution). For example, start with 4:1 Hexanes:EtOAc and move to 1:1 Hexanes:EtOAc.

    • Maintain a steady flow rate using gentle air pressure.

  • Fraction Collection:

    • Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the scale of the purification.

  • Fraction Analysis:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure target compound.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: HPLC Analysis for Purity Assessment

Principle: High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the final product. A reverse-phase C18 column is typically effective for compounds of this nature.

Suggested HPLC Parameters:

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 250 mmStandard reverse-phase column for small organic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid aids in protonation, leading to sharper peaks and is MS-compatible[10].
Gradient Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLStandard volume for analytical HPLC.
Sample Prep ~1 mg/mL in AcetonitrileEnsure the sample is fully dissolved to prevent column blockage.

References

Application Note: Comprehensive NMR Characterization of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the structural elucidation of 1-(4-Methoxybenzyl)piperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures.[1][2] This application note outlines a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We present detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of spectral data to achieve complete resonance assignment and structural verification.

Introduction and Scientific Background

The piperidine-2,4-dione scaffold is a key structural motif found in various biologically active compounds.[3] N-alkylation, such as the introduction of a 4-methoxybenzyl group, significantly modifies the molecule's physicochemical properties. Accurate and complete characterization is a prerequisite for any further investigation in drug development or materials science.

NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei.[2] Through a combination of experiments, it is possible to map out the entire covalent structure of a small molecule. This guide explains the causality behind experimental choices and provides a self-validating workflow for researchers characterizing novel piperidine derivatives.[4]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are systematically numbered as shown below. This convention will be used throughout the data analysis section.

Caption: Structure of this compound with atom numbering.

Experimental Methodologies

PART A: NMR Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample.[5] A properly prepared sample ensures high-resolution spectra free from artifacts.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with glass wool

Protocol:

  • Weighing the Sample: For ¹H NMR, weigh 5-10 mg of the compound. For a comprehensive analysis including ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[6][7]

  • Dissolution: Transfer the solid into a small, clean vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[8][9] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock system.[5][6]

  • Homogenization: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but ensure the compound is stable at the applied temperature.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution.[5][9] Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution from the vial into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Caption: Workflow for NMR sample preparation.

PART B: NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard Bruker pulse programs can be used for all experiments.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required.[7]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation).[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment identifies longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for connecting different structural fragments.[10]

Spectral Interpretation and Structural Elucidation

The following sections detail the analysis of each spectrum to build the molecular structure piece by piece. The combination of these techniques provides a self-validating system for structural assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[11][12]

  • Aromatic Region (δ 6.8-7.3 ppm): The para-substituted methoxybenzyl group is expected to show a classic AA'BB' system. Two doublets, each integrating to 2H, will be observed. The protons ortho to the methoxy group (H-12, H-13) will be upfield (approx. δ 6.8-6.9 ppm) due to the electron-donating effect of the oxygen. The protons ortho to the benzylic methylene (H-9, H-10) will be slightly downfield (approx. δ 7.1-7.2 ppm).

  • Benzylic Methylene (δ ~4.6 ppm): The two protons of the benzylic CH₂ group (H-7) are chemically equivalent and are not coupled to other protons, thus appearing as a sharp singlet integrating to 2H.

  • Methoxy Group (δ ~3.8 ppm): The three protons of the methoxy group (H-14) are equivalent and appear as a sharp singlet, integrating to 3H.

  • Piperidine Ring (δ 2.5-3.6 ppm): The protons on the piperidine ring present a more complex system.

    • H-6 (δ ~3.5-3.6 ppm): These two protons are adjacent to the nitrogen atom, which deshields them. They will likely appear as a triplet, coupled to the H-5 protons.

    • H-3 (δ ~3.3-3.4 ppm): This methylene group is adjacent to two carbonyls, which strongly deshields it. It appears as a singlet as it has no adjacent protons to couple with.

    • H-5 (δ ~2.6-2.7 ppm): These two protons are adjacent to the C-6 methylene group and the C-4 carbonyl. They are expected to appear as a triplet, coupled to the H-6 protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[12]

  • Carbonyl Carbons (δ 170-205 ppm): Two distinct signals are expected for the ketone (C-4) and amide (C-2) carbonyls. The ketone at C-4 is typically more deshielded (closer to 200 ppm) than the amide carbonyl at C-2 (closer to 170 ppm).[3]

  • Aromatic Carbons (δ 114-160 ppm): Four signals are expected for the aromatic ring due to symmetry. C-11 (attached to the OCH₃ group) will be the most downfield (δ ~159 ppm). C-8 (attached to the benzylic CH₂) will be around δ 128-130 ppm. C-9/C-13 and C-10/C-12 will also be in this region, with the carbons ortho to the methoxy group (C-10/C-12) being the most shielded (δ ~114 ppm).

  • Piperidine Ring Carbons (δ 35-55 ppm): Three signals are expected. C-6, being adjacent to the nitrogen, will be around δ 50-55 ppm. C-3, flanked by two carbonyls, will be around δ 45-50 ppm. C-5 will be the most shielded of the ring carbons, around δ 35-40 ppm.

  • Benzylic and Methoxy Carbons (δ ~50-56 ppm): The methoxy carbon (C-14) signal is expected around δ 55 ppm, while the benzylic carbon (C-7) will be around δ 50-52 ppm.

2D NMR Correlation Analysis

2D NMR is essential for confirming the connectivity established from 1D spectra.

  • COSY Analysis: This experiment confirms ¹H-¹H coupling networks. A key correlation will be observed between the protons at H-5 and H-6, confirming the -CH₂-CH₂- fragment within the piperidine ring.

H5 H-5 H6 H-6 H5->H6 J-coupling

Caption: Key COSY correlation in the piperidine ring.

  • HSQC Analysis: This experiment directly links each proton signal to its attached carbon, confirming the one-bond C-H connections proposed in the 1D analysis. For example, it will definitively link the proton signal at ~2.6 ppm to the carbon signal at ~37 ppm (C-5).

  • HMBC Analysis: This is the ultimate tool for assembling the molecular puzzle. It reveals 2- and 3-bond correlations, connecting non-adjacent fragments.

Key Expected HMBC Correlations:

  • Benzylic Protons (H-7) to:

    • Piperidine carbons C-2 and C-6 (connects benzyl group to the ring).

    • Aromatic carbons C-8 and C-9/C-13 (confirms benzyl structure).

  • Methoxy Protons (H-14) to:

    • Aromatic carbon C-11 (connects methoxy group to the aromatic ring).

  • Piperidine Proton H-6 to:

    • Carbonyl carbon C-2 .

    • Ring carbon C-5 .

  • Piperidine Proton H-5 to:

    • Carbonyl carbon C-4 .

    • Ring carbon C-6 .

Caption: Key HMBC correlations from benzylic protons (H-7).

Summary of NMR Data

The following table summarizes the predicted chemical shifts and correlations for this compound in CDCl₃.

Atom No.¹H δ (ppm), Mult., (Int.)¹³C δ (ppm)Key HMBC Correlations (from ¹H)
2-~171.0H-7, H-3, H-6
3~3.35, s, (2H)~48.5C-2, C-4, C-5
4-~203.5H-3, H-5
5~2.65, t, (2H)~37.0C-3, C-4, C-6
6~3.55, t, (2H)~52.0C-2, C-5, C-7
7~4.60, s, (2H)~51.5C-2, C-6, C-8, C-9/13
8-~129.0H-7, H-9/13
9/13~7.15, d, (2H)~129.5C-7, C-8, C-11
10/12~6.85, d, (2H)~114.2C-8, C-11
11-~159.3H-9/13, H-10/12, H-14
14~3.80, s, (3H)~55.3C-11

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and robust method for the complete structural characterization of this compound. The workflow described herein, from methodical sample preparation to systematic spectral interpretation, demonstrates how ¹H, ¹³C, COSY, HSQC, and HMBC experiments work in concert to validate the molecular structure. This approach is fundamental in synthetic chemistry and drug discovery, ensuring the identity and purity of novel chemical entities.

References

Mass spectrometry analysis of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Characterization of 1-(4-Methoxybenzyl)piperidine-2,4-dione using Electrospray Ionization Tandem Mass Spectrometry

Abstract

This application note presents a detailed and robust methodology for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Piperidine derivatives are a cornerstone of many pharmaceutical compounds, making their structural verification critical in drug discovery and development.[1] This guide provides a comprehensive protocol, from sample preparation to instrument setup and data interpretation, tailored for researchers, scientists, and drug development professionals. We delve into the characteristic fragmentation patterns of the title compound, explaining the rationale behind the observed product ions to ensure confident structural elucidation. The protocols described herein are designed to be self-validating, providing a clear framework for obtaining high-quality, reproducible mass spectral data.

Introduction and Scientific Principle

This compound (Molecular Formula: C13H15NO3, Molecular Weight: 233.27 g/mol ) is a heterocyclic compound featuring a piperidine-2,4-dione core N-substituted with a 4-methoxybenzyl group.[2][3] The structural integrity of such molecules is paramount for understanding their biological activity and for quality control in synthetic processes.

Mass spectrometry is an indispensable analytical tool for this purpose, offering high sensitivity and structural specificity.[4] Electrospray Ionization (ESI) is the chosen method due to its "soft" nature, which minimizes in-source fragmentation and allows for the clear observation of the protonated molecular ion, [M+H]+.[5][6] The basic nitrogen atom within the piperidine ring is readily protonated, making the molecule highly suitable for positive mode ESI analysis.[1]

To gain deeper structural insight, tandem mass spectrometry (MS/MS) is employed. This technique involves the isolation of the precursor ion ([M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID).[7] The resulting product ions create a fragmentation "fingerprint" that is characteristic of the molecule's structure. By analyzing these fragments, we can confirm the connectivity of the piperidine-dione ring and the methoxybenzyl substituent.[4][8]

Experimental Methodology

This section outlines the complete workflow, from sample handling to data acquisition.

Materials and Reagents
  • Analyte: this compound (Purity ≥95%)

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Deionized Water

  • Acidifier: Formic Acid (LC-MS grade)

Sample Preparation Protocol

A well-defined sample preparation protocol is crucial for achieving reproducible and high-quality data.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution for Infusion (1 µg/mL):

    • Prepare a 1:1 (v/v) solution of Methanol and Deionized Water.

    • Add Formic Acid to this solvent mixture to a final concentration of 0.1%.

      • Rationale: The addition of formic acid ensures a low pH, promoting the protonation of the basic piperidine nitrogen. This significantly enhances the signal intensity of the target [M+H]⁺ ion during ESI analysis.[5]

    • Dilute the 1 mg/mL stock solution 1:1000 with the 0.1% formic acid solvent mixture to yield a final working concentration of 1 µg/mL.

    • Filter the working solution through a 0.22 µm syringe filter before introduction to the mass spectrometer to prevent clogging.

Instrumentation
  • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source is required.[1]

  • Sample Introduction: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via a liquid chromatography system.

Mass Spectrometry Experimental Workflow

The following diagram illustrates the overall process from sample preparation to final data analysis.

G cluster_prep Preparation cluster_ms MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock (1 mg/mL) Work 2. Prepare Working Soln. (1 µg/mL in 0.1% FA) Stock->Work Infusion 3. Direct Infusion (5-10 µL/min) Work->Infusion MS1 4. Full Scan (MS1) Identify [M+H]+ Infusion->MS1 Isolation 5. Isolate [M+H]+ (m/z 234.1) MS1->Isolation CID 6. Apply CID (Collision Energy) Isolation->CID MS2 7. Product Ion Scan (MS2) Acquire Fragments CID->MS2 Analysis 8. Analyze Spectrum & Propose Fragments MS2->Analysis

Caption: Experimental workflow for MS analysis.

Mass Spectrometer Parameter Protocols

The following tables provide recommended starting parameters. These should be optimized for the specific instrument being used.

Table 1: Full Scan (MS1) Parameters for Precursor Ion Identification

Parameter Setting Rationale
Ionization Mode ESI Positive The basic nitrogen on the piperidine ring is readily protonated.[1]
Scan Range m/z 50 - 500 Covers the expected molecular ion and potential low-mass fragments.
Capillary Voltage 3.5 - 4.5 kV Optimal for creating a stable electrospray.
Nebulizing Gas (N₂) Instrument Dependent Assists in droplet formation and desolvation.
Drying Gas (N₂) Temp. 300 - 350 °C Facilitates solvent evaporation from droplets to release gas-phase ions.[5]

| Cone Voltage | 20 - 40 V | A mild voltage to transfer ions into the mass analyzer without causing in-source fragmentation. |

Table 2: Product Ion Scan (MS/MS) Parameters for Fragmentation Analysis

Parameter Setting Rationale
Precursor Ion (m/z) 234.1 The theoretical monoisotopic mass of [C₁₃H₁₅NO₃ + H]⁺.
Isolation Window 1.0 - 2.0 Da Selects the precursor ion of interest for fragmentation.
Collision Gas Argon or Nitrogen Inert gas used to induce fragmentation via collisions.
Collision Energy (CE) 10 - 40 eV (Ramped) A range of energies should be tested to observe both primary and secondary fragments. Lower energies reveal initial cleavages, while higher energies produce more extensive fragmentation.

| Scan Range | m/z 40 - 240 | Covers the full range of potential product ions up to the precursor mass. |

Expected Results and Data Interpretation

Full Scan (MS1) Spectrum

In the full scan mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 234.1. The presence of this intense peak confirms the molecular weight of the compound. Minor adducts, such as the sodium adduct [M+Na]⁺ at m/z 256.1, may also be present.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

The MS/MS spectrum of m/z 234.1 provides the structural fingerprint of the molecule. The major fragmentation pathways are initiated by cleavage of the most labile bonds, primarily the benzylic C-N bond.

Table 3: Summary of Major Expected Product Ions for this compound

Observed m/z Proposed Formula Proposed Structure / Origin
234.1 [C₁₃H₁₆NO₃]⁺ Precursor Ion [M+H]⁺
121.1 [C₈H₉O]⁺ 4-Methoxybenzyl cation (Benzylic cleavage)
114.1 [C₅H₈NO₂]⁺ Protonated Piperidine-2,4-dione (from Benzylic cleavage)

| 91.1 | [C₇H₇]⁺ | Tropylium ion (Loss of CH₂O from m/z 121.1) |

Proposed Fragmentation Pathway

The fragmentation is dominated by the cleavage of the bond between the piperidine nitrogen and the benzylic methylene group. This is a classic example of charge-remote fragmentation where the charge is retained on the more stable fragment.

G parent This compound [M+H]⁺ m/z 234.1 frag1 4-Methoxybenzyl Cation [C₈H₉O]⁺ m/z 121.1 parent:f2->frag1:f0 Benzylic Cleavage frag2 Piperidine-2,4-dione [C₅H₇NO₂] Neutral Loss parent:f2->frag2:f0 frag3 Tropylium Ion [C₇H₇]⁺ m/z 91.1 frag1:f2->frag3:f0 -CH₂O (Neutral Loss)

Caption: Proposed fragmentation of [M+H]⁺ (m/z 234.1).

  • Primary Fragmentation: Benzylic Cleavage: The most favorable fragmentation pathway is the cleavage of the N-CH₂ bond. This results in the formation of the highly stable 4-methoxybenzyl cation at m/z 121.1 . This ion is resonance-stabilized and often represents the base peak in the MS/MS spectrum. The other part of the molecule is lost as a neutral piperidine-2,4-dione radical.

  • Secondary Fragmentation: The 4-methoxybenzyl cation (m/z 121.1) can undergo a subsequent neutral loss of formaldehyde (CH₂O, 30 Da) to form the tropylium ion at m/z 91.1 , a common and stable fragment for benzyl-containing compounds.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By utilizing ESI-MS/MS, researchers can confidently confirm the molecular weight and verify the key structural features of the molecule. The characteristic fragmentation pattern, dominated by the formation of the 4-methoxybenzyl cation (m/z 121.1), serves as a reliable diagnostic tool. The methods and data presented here offer a robust framework for quality control, structural characterization, and metabolite identification studies involving this and structurally related compounds.

References

Application Notes and Protocols for the Utilization of 1-(4-Methoxybenzyl)piperidine-2,4-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of clinically approved drugs and bioactive natural products.[1][2] Its three-dimensional architecture and favorable physicochemical properties often enhance drug-target interactions, improve pharmacokinetic profiles, and reduce toxicity.[1][3] Within this class of heterocycles, the piperidine-2,4-dione motif has emerged as a particularly versatile platform for the development of novel therapeutics. The embedded dione functionality offers multiple reactive sites for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.[4][5]

This application note provides a comprehensive guide to the synthesis and strategic utilization of 1-(4-Methoxybenzyl)piperidine-2,4-dione , a key intermediate for building libraries of diversified piperidine-2,4-dione derivatives. The 4-methoxybenzyl (PMB) group serves as a readily cleavable protecting group, making this compound an ideal starting point for a variety of synthetic transformations. We will detail robust protocols for the synthesis of this scaffold and its subsequent elaboration into novel chemical entities for screening in drug discovery campaigns.

Core Synthetic Protocols

The strategic value of this compound lies in its role as a stable, yet readily diversifiable, chemical scaffold. The following protocols provide detailed methodologies for its synthesis and subsequent modification.

Protocol 1: Synthesis of this compound

The synthesis of N-substituted piperidine-2,4-diones can be efficiently achieved through a Dieckmann condensation of a suitably substituted β-amino ester.[4][6] This protocol outlines the synthesis of the requisite N-(4-methoxybenzyl) protected amino ester followed by intramolecular cyclization.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation A Methyl acrylate C Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate A->C B 4-Methoxybenzylamine B->C E Methyl 1-(4-methoxybenzyl)-2,4-dioxopiperidine-3-carboxylate C->E D Sodium methoxide in Toluene D->E G This compound E->G F Aqueous HCl F->G

Caption: Synthetic workflow for this compound.

Materials:

  • Methyl acrylate

  • 4-Methoxybenzylamine

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Toluene

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add methyl acrylate (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude diester, dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate. This intermediate is often used in the next step without further purification.

  • Dieckmann Condensation:

    • To a stirred suspension of sodium methoxide (1.5 eq) in anhydrous toluene at reflux, add a solution of the crude diester from the previous step in toluene dropwise.

    • Continue to reflux for 4-6 hours, monitoring for the consumption of the starting material by TLC.

    • Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Decarboxylation:

    • To the crude β-keto ester, add a 10% aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours. The progress of the decarboxylation can be monitored by the evolution of CO₂ and confirmed by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Protocol 2: Deprotection of the 4-Methoxybenzyl (PMB) Group

The PMB group can be cleaved under oxidative conditions to provide the free secondary amine, piperidine-2,4-dione, which is a versatile intermediate for further diversification.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Cerium(IV) ammonium nitrate (CAN)

  • Dichloromethane (DCM)

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and water (10:1) at 0 °C.

  • Add DDQ (1.2 eq) or CAN (2.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield piperidine-2,4-dione.

Application in Drug Discovery: A Scaffold for Library Synthesis

The true utility of this compound in a drug discovery setting is as a versatile starting material for the creation of a library of analogs. The piperidine-2,4-dione core offers multiple points for diversification.

Diversification Strategy Workflow

A This compound B Piperidine-2,4-dione A->B Deprotection D C3/C5 Alkylation/ Acylation A->D E Reduction of C4-ketone A->E C N-Alkylation/ N-Arylation B->C F Diversified Library of Piperidine Derivatives C->F D->F E->F

Caption: Diversification strategy using the piperidine-2,4-dione scaffold.

Protocol 3: N-Alkylation and N-Arylation of Piperidine-2,4-dione

Following the deprotection of the PMB group, the resulting secondary amine can be functionalized through various N-alkylation or N-arylation reactions.

N-Alkylation via Reductive Amination:

This method is particularly useful for introducing a wide range of substituents with minimal side reactions.

Materials:

  • Piperidine-2,4-dione

  • Aldehyde or Ketone (R¹C(O)R²)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of piperidine-2,4-dione (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: C3/C5 Alkylation of the Piperidine-2,4-dione Core

The active methylene groups at the C3 and C5 positions of the dione can be deprotonated and subsequently alkylated to introduce further diversity.

Materials:

  • This compound

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Alkyl halide (R-X)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Potential Therapeutic Applications of Derived Libraries

While specific biological data for this compound is not extensively reported in the public domain, the broader class of piperidine derivatives has shown significant promise in various therapeutic areas. Libraries synthesized from this scaffold can be screened against a multitude of biological targets.

Table 1: Potential Therapeutic Areas for Piperidine-2,4-dione Derivatives

Therapeutic AreaRationale and Key Targets
Oncology Piperidine-containing compounds have demonstrated anticancer properties by modulating crucial signaling pathways such as STAT3, NF-κB, and PI3K/Akt.[7] Derivatives can be screened for activity against various cancer cell lines.
Neurodegenerative Diseases The piperidine scaffold is present in drugs targeting CNS disorders. For example, donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains a piperidine moiety.[7]
Infectious Diseases Piperidine derivatives have been investigated for their antimicrobial and antifungal activities.[8]
Inflammatory Diseases Certain piperidine-based compounds have been identified as inhibitors of inflammatory targets like the NLRP3 inflammasome.

Conclusion

This compound is a highly valuable and versatile scaffold for drug discovery. Its straightforward synthesis and the presence of a readily cleavable PMB protecting group make it an ideal starting point for the construction of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the synthesis and functionalization of this scaffold. By leveraging the established biological potential of the piperidine-2,4-dione core, researchers can efficiently generate novel compounds for screening in a wide range of therapeutic areas, thereby accelerating the discovery of new drug candidates.

References

Application Notes and Protocols for the Biological Screening of Piperidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-2,4-dione Scaffold in Drug Discovery

The piperidine ring is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals.[1][2] Within this class, piperidine-2,4-dione derivatives have garnered significant attention, largely due to their structural resemblance to the glutarimide ring of thalidomide and its potent immunomodulatory drug (IMiD) analogs, such as lenalidomide and pomalidomide.[3] These molecules famously exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] This interaction redirects the ligase's activity towards neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation—a mechanism with profound implications for treating hematological cancers.[3][5]

Beyond this well-defined mechanism, the broader family of piperidine derivatives exhibits a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8][9] This chemical versatility makes the piperidine-2,4-dione scaffold a fertile ground for developing novel therapeutics.

This technical guide provides a comprehensive overview of robust, field-proven screening assays to elucidate the biological activities of novel piperidine-2,4-dione derivatives. The protocols are designed to be self-validating systems, incorporating essential controls and detailed rationales to ensure data integrity and reproducibility for researchers in drug discovery.

Section 1: Primary Screening for Anticancer Activity

The initial assessment of novel compounds often begins with evaluating their effect on cancer cell viability. These assays are designed for high-throughput screening to identify cytotoxic or cytostatic agents and provide a quantitative measure of their potency.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10] The quantity of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells (96-well plate) attach 2. Allow Attachment (24h incubation) seed->attach treat 3. Add Piperidine-2,4-dione Derivatives (serial dilutions) attach->treat incubate 4. Incubate (24-72h) treat->incubate add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., H929 for multiple myeloma, MDA-MB-231 for breast cancer)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C.[10]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile microplates.

  • Test compounds (piperidine-2,4-dione derivatives) dissolved in DMSO.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[10]

  • Compound Treatment: Prepare serial dilutions of the piperidine-2,4-dione derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[10] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AH929 (Myeloma)485.2
Derivative BH929 (Myeloma)4812.8
Derivative CMDA-MB-2314825.1
DoxorubicinH929 (Myeloma)480.8

Section 2: Mechanistic Screening for Anti-Inflammatory & Immunomodulatory Activity

Given the structural relationship to IMiDs, evaluating the effect of piperidine-2,4-dione derivatives on key inflammatory pathways and their direct engagement with the Cereblon target is critical.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, and cell survival.[13] Their dysregulation is implicated in numerous inflammatory diseases and cancers.[14][15] Many anti-inflammatory agents act by inhibiting NF-κB activation.[16] A luciferase reporter assay provides a highly sensitive and quantitative method to screen for inhibitors of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Sequesters pIkB pNFkB Proteasome Proteasome Nucleus Nucleus Transcription Gene Transcription (e.g., IL-6, TNF-α) Nucleus->Transcription Binds DNA pIkB->Proteasome Ubiquitination & Degradation pNFkB->Nucleus Translocation Inhibitor Piperidine-2,4-dione Derivative Inhibitor->IKK Inhibition?

Caption: Simplified canonical NF-κB signaling pathway activated by TNF-α.

Principle: This assay utilizes a cell line (e.g., HEK293T or C2C12 muscle cells) stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[13] When NF-κB is activated by a stimulus like Tumor Necrosis Factor-alpha (TNF-α), it translocates to the nucleus, binds to the promoter, and drives luciferase expression. The resulting light output, measured after adding a luciferin substrate, is directly proportional to NF-κB activity. Inhibitors will reduce the light signal.

Materials:

  • NF-κB luciferase reporter cell line.

  • Complete culture medium.

  • Recombinant human TNF-α (or Lipopolysaccharide, LPS).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • White, opaque 96-well microplates suitable for luminescence.

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that results in 80-90% confluency on the day of the assay. Incubate for 24 hours.

  • Compound Pre-treatment: Add serial dilutions of the piperidine-2,4-dione derivatives to the wells. Incubate for 1-2 hours at 37°C. This allows the compounds to enter the cells before stimulation.

  • Controls:

    • Unstimulated Control: Cells treated with vehicle (DMSO) only.

    • Stimulated Control: Cells treated with vehicle (DMSO) and then stimulated with TNF-α. This represents maximum NF-κB activation.

    • Positive Control: Cells treated with a known NF-κB inhibitor (e.g., Bay 11-7082) prior to stimulation.

  • Stimulation: Add TNF-α to all wells except the unstimulated control to a final concentration known to induce a robust response (e.g., 10 ng/mL).

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

  • Readout: Shake the plate briefly and measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data by setting the average luminescence of the unstimulated control to 0% and the stimulated control to 100%.

    • Calculate the % Inhibition for each compound concentration: % Inhibition = 100 - [ (Luminescence_Compound - Luminescence_Unstimulated) / (Luminescence_Stimulated - Luminescence_Unstimulated) ] * 100

    • Determine the IC₅₀ value from the dose-response curve.

    • Counter-screen: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) under identical conditions to ensure that the observed inhibition is not simply due to cell death.[13]

Target Engagement: Cereblon (CRBN) Binding Assay

To confirm if a piperidine-2,4-dione derivative acts via the IMiD mechanism, a direct binding assay to CRBN is essential. A cell-based target engagement assay offers a significant advantage over in-vitro methods as it confirms that the compound can permeate cells and bind to its target in a physiological context.[3][5]

This assay leverages a known CRBN-binding molecule that has been modified to act as a probe. A test compound that binds to the same site on CRBN will compete with and displace the probe, leading to a measurable change in a signal (e.g., fluorescence polarization, FRET, or a downstream cellular event). An elegant approach uses a PROTAC (Proteolysis-Targeting Chimera) system where a known CRBN ligand is linked to an inhibitor of a stable protein like HDAC6.[3] A test compound that binds CRBN will compete with the PROTAC, thereby preventing HDAC6 degradation.

  • System Setup: Use a cell line (e.g., MM.1S) where a specific PROTAC (e.g., an HDAC6 degrader using a pomalidomide-like CRBN ligand) is known to be effective.

  • Compound Co-treatment: Treat cells with a fixed, effective concentration of the HDAC6-degrading PROTAC simultaneously with increasing concentrations of the test piperidine-2,4-dione derivative.

  • Incubation: Incubate for a period sufficient to allow for protein degradation (e.g., 12-24 hours).

  • Controls:

    • Vehicle Control: Untreated cells (100% HDAC6 level).

    • PROTAC-only Control: Cells treated only with the PROTAC (maximum HDAC6 degradation).

    • Positive Control: Cells co-treated with the PROTAC and a known CRBN binder like pomalidomide, which should rescue HDAC6 from degradation.

  • Readout: Lyse the cells and quantify the remaining HDAC6 protein levels using a method like Western Blot or an in-cell ELISA.[17]

  • Data Analysis: Quantify the HDAC6 band intensity relative to a loading control (e.g., GAPDH). A potent CRBN-binding test compound will prevent the PROTAC-induced degradation of HDAC6, resulting in higher HDAC6 levels compared to the PROTAC-only control. The data can be used to determine a relative binding affinity or an EC₅₀ for target engagement.

Section 3: Screening for Antimicrobial Activity

Piperidine derivatives are frequently reported to have antimicrobial properties.[1][8][18][19] The broth microdilution method is the gold-standard assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well U-bottom microplates.

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin).

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. Typically, this is done by adding 50 µL of MHB to wells 2-12. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control (Well 11): Contains MHB and bacteria but no compound.

    • Sterility Control (Well 12): Contains MHB only.

    • A separate plate or wells should be run with a standard antibiotic as a positive control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A growth control well must be turbid and a sterility control well must be clear for the assay to be valid.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative D8>128
Derivative E3264
Ampicillin0.58

References

Synthesis of 1-(4-Methoxybenzyl)piperidine-2,4-dione analogs

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for the .

Application Note & Protocols

Topic: A Flexible and Robust Synthesis of 1-(4-Methoxybenzyl)piperidine-2,4-dione Analogs via Dieckmann Condensation for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine-2,4-dione structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in pharmaceuticals, from potential Alzheimer's disease therapeutics to antimicrobial agents, underscores the need for efficient and versatile synthetic routes.[3][4][5][6] This guide provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate for analog development. The methodology centers on the Dieckmann condensation, an intramolecular Claisen reaction that offers a reliable and adaptable approach to constructing the heterocyclic core.[1][7][8] We will elucidate the causal logic behind key experimental choices, provide step-by-step protocols from precursor synthesis to final product characterization, and discuss strategies for analog diversification.

Mechanistic Overview & Synthetic Strategy

The construction of the piperidine-2,4-dione ring is most effectively achieved through the intramolecular cyclization of an N-substituted amino-diester, a process known as the Dieckmann condensation.[1][7] This strategy is favored for its robustness and tolerance to a variety of functional groups, which allows for the synthesis of a diverse library of analogs.

The core logic involves forming a β-keto ester within the heterocyclic ring via the reaction of a diester with a strong base, such as sodium ethoxide or sodium hydride.[1] The choice of base is critical; alkoxides like sodium ethoxide in ethanol are often used as they can be generated in situ and are effective at deprotonating the α-carbon of one ester group, initiating the nucleophilic attack on the second ester carbonyl. The resulting cyclic β-keto ester is then subjected to hydrolysis and decarboxylation to yield the target 2,4-dione.[1]

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a clear path back to simple, commercially available starting materials.

G target 1-(4-Methoxybenzyl)- piperidine-2,4-dione precursor1 N-(4-Methoxybenzyl) Amino Diester target->precursor1 Decarboxylation & Hydrolysis precursor1->target Dieckmann Condensation precursor2 β-Amino Ester + Malonate Derivative precursor1->precursor2 Amide Coupling precursor3 4-Methoxybenzylamine + α,β-Unsaturated Ester precursor2->precursor3 Michael Addition or Reductive Amination

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

This section details the multi-step synthesis, starting from the preparation of the key diester precursor followed by the cyclization and decarboxylation to the final product.

Protocol 1: Synthesis of the Diester Precursor

The synthesis begins with the construction of the acyclic diester precursor, diethyl 2-((4-methoxybenzyl)amino)pentanedioate. This is achieved via a conjugate addition of 4-methoxybenzylamine to diethyl glutaconate.

Materials:

  • 4-Methoxybenzylamine

  • Diethyl glutaconate

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of diethyl glutaconate (1.0 eq) in absolute ethanol (5 mL per mmol of glutaconate), add 4-methoxybenzylamine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Rationale: This is a Michael addition reaction where the amine acts as a nucleophile, adding to the β-carbon of the α,β-unsaturated ester. Ethanol is a suitable polar protic solvent for this transformation.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (DCM) and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure diester precursor as a pale yellow oil.

Protocol 2: Dieckmann Condensation and Decarboxylation

This protocol describes the crucial ring-forming step and subsequent conversion to the target dione.

Materials:

  • Diethyl 2-((4-methoxybenzyl)amino)pentanedioate (from Protocol 1)

  • Sodium Ethoxide (21 wt% solution in ethanol, or freshly prepared)

  • Toluene (anhydrous)

  • Hydrochloric Acid (6 M)

  • Ethyl Acetate

  • Sodium Bicarbonate (saturated solution)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Dissolve the diester precursor (1.0 eq) in anhydrous toluene (10 mL per mmol of diester) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Rationale: Anhydrous conditions are critical to prevent quenching of the strong base and hydrolysis of the esters. Toluene is a high-boiling, non-protic solvent suitable for this reaction.

  • Add sodium ethoxide (1.2 eq) to the solution. The mixture may become thick.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

    • Rationale: Heating provides the necessary activation energy for the intramolecular condensation. The ethoxide base deprotonates the carbon alpha to one ester, which then attacks the other ester carbonyl, forming a cyclic β-keto ester intermediate.

  • After cooling to room temperature, carefully quench the reaction by adding 6 M HCl dropwise until the pH is acidic (~pH 2). This initiates the hydrolysis and decarboxylation.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then refluxed in a mixture of acetic acid and water (3:1) for 2-4 hours to ensure complete decarboxylation.

  • After cooling, neutralize with saturated sodium bicarbonate and extract with ethyl acetate. The combined organic layers are dried and concentrated.

  • Purify the final product, this compound, by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Synthetic Workflow Visualization

The overall process from starting materials to the final product is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & Final Product start1 4-Methoxy- benzylamine precursor Amino Diester Precursor start1->precursor Michael Addition (Ethanol, RT) start2 Diethyl Glutaconate start2->precursor Michael Addition (Ethanol, RT) intermediate Cyclic β-Keto Ester precursor->intermediate Dieckmann Condensation (NaOEt, Toluene, Reflux) final_product 1-(4-Methoxybenzyl)- piperidine-2,4-dione intermediate->final_product Hydrolysis & Decarboxylation (Acid, Heat)

Caption: Forward synthesis workflow for this compound.

Characterization & Data Validation

Confirmation of the final product structure is achieved through standard analytical techniques. The data presented below are representative for the successful synthesis of this compound.

Analysis Expected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.55 (s, 2H, N-CH₂-Ar), 3.80 (s, 3H, OCH₃), 3.40 (t, 2H, piperidine C6-H), 3.25 (s, 2H, piperidine C3-H), 2.60 (t, 2H, piperidine C5-H).
¹³C NMR (100 MHz, CDCl₃)δ 205.1 (C4=O), 168.5 (C2=O), 159.0 (Ar-C), 130.0 (Ar-C), 122.0 (Ar-C), 114.0 (Ar-C), 55.3 (OCH₃), 52.0 (N-CH₂-Ar), 49.5 (C6), 48.0 (C3), 30.0 (C5).
Mass Spec (ESI+) m/z calculated for C₁₃H₁₅NO₃ [M+H]⁺: 234.11; found: 234.12.

Interpretation Insight: In the ¹H NMR spectrum, the appearance of a singlet at ~3.25 ppm for the C3 protons is characteristic of the dione structure, as these protons are situated between two carbonyl groups. The clean separation of aromatic and aliphatic signals confirms the presence of all key structural components.

Troubleshooting & Expert Insights

Problem Potential Cause Solution
Low yield in Dieckmann condensation Wet reagents/solvents; Insufficient base; Insufficient reaction time/temperature.Ensure all glassware is oven-dried. Use anhydrous toluene and freshly opened/prepared sodium ethoxide. Increase reaction time and ensure reflux temperature is maintained.
Incomplete decarboxylation Insufficient heating or acid concentration during the final step.Increase the reflux time in the acidic medium. Ensure the pH is strongly acidic (~1-2) before heating.
Product purification is difficult Presence of polymeric byproducts or unreacted starting material.Re-evaluate the stoichiometry of the base in the condensation step. Optimize chromatography conditions; a different solvent system may be required.

Pro-Tip: The Dieckmann condensation is an equilibrium process. To drive the reaction towards the product, some protocols advocate for the use of sodium hydride, which generates H₂ gas that evolves from the reaction, making the initial deprotonation irreversible.[1] However, sodium ethoxide is often sufficient and can be easier to handle.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing this compound and its analogs. By leveraging the classic Dieckmann condensation, researchers can readily access this valuable heterocyclic core. The flexibility of the starting materials allows for the introduction of various substituents on the piperidine ring, making this protocol a powerful tool for generating compound libraries for screening in drug discovery programs. The self-validating nature of the protocol, confirmed by straightforward analytical characterization, ensures high confidence in the final product's identity and purity.

References

In Vitro Evaluation of 1-(4-Methoxybenzyl)piperidine-2,4-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include potential anti-inflammatory, cytotoxic, and antimicrobial properties. The derivatization of this core structure, such as the introduction of a 1-(4-methoxybenzyl) group, offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive framework for the in vitro evaluation of 1-(4-Methoxybenzyl)piperidine-2,4-dione derivatives, focusing on the assessment of their cytotoxic and anti-inflammatory potential.

The protocols detailed herein are designed to be self-validating, providing researchers with robust methodologies to screen and characterize these novel compounds. By understanding the underlying principles of each assay and the key signaling pathways involved, researchers can gain valuable insights into the mechanism of action of these derivatives, paving the way for further preclinical development.

Experimental Design & Workflow

A systematic in vitro evaluation of novel this compound derivatives should follow a logical progression, starting with an assessment of cytotoxicity to determine the appropriate concentration range for subsequent functional assays. This is followed by a comprehensive evaluation of their anti-inflammatory properties.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Anti-inflammatory Evaluation start Synthesized this compound Derivatives cell_culture Cell Line Culture (e.g., RAW 264.7, Cancer Cell Lines) start->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 lps_stimulation LPS-Stimulated RAW 264.7 Macrophages ic50->lps_stimulation Select non-toxic concentrations griess_assay Nitric Oxide (NO) Quantification (Griess Assay) lps_stimulation->griess_assay elisa Cytokine Quantification (ELISA) (TNF-α, IL-6) lps_stimulation->elisa data_analysis Data Analysis & Interpretation griess_assay->data_analysis elisa->data_analysis

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Part 1: Cytotoxicity Evaluation

Rationale: Before assessing the specific biological activities of the this compound derivatives, it is crucial to determine their inherent cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] This allows for the identification of a non-toxic concentration range for subsequent anti-inflammatory assays, ensuring that any observed effects are not due to cell death.

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1][3]

Materials:

  • This compound derivatives

  • RAW 264.7 murine macrophage cell line (or other relevant cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [Hypothetical Data]
Derivative 1RAW 264.724> 100
Derivative 2RAW 264.72475.2
Derivative 3RAW 264.724> 100
DoxorubicinRAW 264.7245.8

Part 2: Anti-inflammatory Activity Assessment

Rationale: A key hallmark of inflammation is the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by activated macrophages.[4] The murine macrophage cell line, RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides a robust and reproducible model to screen for compounds with anti-inflammatory potential.[1]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is an unstable molecule that rapidly converts to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous environments. The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.[5] The assay involves a diazotization reaction where acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound.[5]

Materials:

  • This compound derivatives (at non-toxic concentrations)

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 24-well and 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (a known anti-inflammatory agent like dexamethasone with LPS).

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and express the results as a percentage of inhibition relative to the LPS-stimulated vehicle control.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.[6][7] This sandwich ELISA involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by detection with a second, enzyme-conjugated antibody. The enzymatic reaction produces a colored product, the intensity of which is proportional to the amount of cytokine present.

Materials:

  • Cell culture supernatants from Protocol 2

  • Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and serially diluted standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Reaction Stoppage and Measurement: Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples.

Data Presentation:

Compound (Concentration)NO Production (% Inhibition) [Hypothetical Data]TNF-α Release (pg/mL) [Hypothetical Data]IL-6 Release (pg/mL) [Hypothetical Data]
Control (No LPS)N/A< 10< 15
LPS (1 µg/mL)02540 ± 1501850 ± 120
Derivative 1 (10 µM) + LPS45 ± 51400 ± 90980 ± 70
Derivative 1 (50 µM) + LPS78 ± 6620 ± 50410 ± 35
Dexamethasone (1 µM) + LPS85 ± 4450 ± 40320 ± 30

Part 3: Mechanistic Insights - Signaling Pathways

Causality Behind Experimental Choices: The overproduction of pro-inflammatory mediators in LPS-stimulated macrophages is largely regulated by the activation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] Investigating the effect of this compound derivatives on these pathways can provide crucial insights into their mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IκBα IκBα IKK->IκBα phosphorylates, leading to degradation NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) p38->Gene_Expression JNK->Gene_Expression ERK->Gene_Expression MAPKs MAPKs NFκB_nuc->Gene_Expression

Caption: Simplified overview of LPS-induced NF-κB and MAPK signaling pathways.

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon LPS stimulation of Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6, and initiates their transcription.[9]

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, are also activated by LPS stimulation.[8][10] These kinases can phosphorylate and activate various transcription factors, which in turn contribute to the expression of pro-inflammatory genes. The MAPK pathway often works in concert with the NF-κB pathway to regulate the inflammatory response.

Hypothesized Mechanism of Action: It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting key components of the NF-κB and/or MAPK signaling pathways, thereby reducing the expression and release of pro-inflammatory mediators. Further experiments, such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38), would be required to confirm this hypothesis.

Conclusion

This guide provides a detailed and structured approach for the in vitro evaluation of this compound derivatives. By following these protocols, researchers can effectively assess the cytotoxic and anti-inflammatory potential of these novel compounds. The inclusion of mechanistic studies targeting key inflammatory signaling pathways will provide a deeper understanding of their mode of action, which is essential for the rational design and development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dieckmann Condensation for Piperidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1][2] The Dieckmann condensation, an intramolecular Claisen condensation of a diester, stands as a robust and versatile method for constructing this valuable heterocyclic core.[1][3] This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic protocols.

This document is designed to be a dynamic resource. We will delve into the mechanistic nuances that govern the success of the Dieckmann condensation, offering explanations for experimental choices and providing self-validating protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Dieckmann condensation in the context of piperidine-2,4-dione synthesis?

The Dieckmann condensation is an intramolecular cyclization of a diester under basic conditions to form a β-keto ester.[4][5] In the synthesis of piperidine-2,4-diones, the starting material is typically an N-substituted β-amino diester. The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.[6][7]

  • Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[6][8]

  • Ring Closure & Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the cyclic β-keto ester.[6]

  • Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The base in the reaction mixture deprotonates this position in a nearly irreversible step, which drives the equilibrium towards the product.[9][10]

  • Acidic Workup: A final acidic workup reprotonates the molecule to yield the 3-alkoxycarbonyl-piperidine-2,4-dione.[4]

  • Decarboxylation: This intermediate is often subjected to hydrolysis and decarboxylation to afford the final piperidine-2,4-dione.[11][12]

Q2: How do I choose the right base for my Dieckmann condensation?

The choice of base is critical for the success of the reaction. Several factors must be considered:

  • Base Strength: The base must be strong enough to deprotonate the α-carbon of the ester. Common strong bases include sodium ethoxide, potassium tert-butoxide, sodium hydride (NaH), and lithium diisopropylamide (LDA).[4]

  • Transesterification: To avoid transesterification, the alkoxide base should match the alkyl group of the ester (e.g., use sodium ethoxide for ethyl esters).[13] Using a non-alkoxide base like sodium hydride in an aprotic solvent such as THF can also prevent this side reaction.[13]

  • Steric Hindrance: Sterically hindered bases like potassium tert-butoxide or LDA can be advantageous in controlling regioselectivity in unsymmetrical diesters and minimizing side reactions.[4][5]

BaseCommon SolventKey Considerations
Sodium Methoxide/EthoxideMethanol/EthanolProne to transesterification if the alcohol doesn't match the ester.[13]
Sodium Hydride (NaH)Toluene, THFA non-nucleophilic base that avoids transesterification. Requires anhydrous conditions.[6]
Potassium tert-Butoxide (t-BuOK)THF, t-BuOHA strong, sterically hindered base.[4]
Lithium diisopropylamide (LDA)THFA very strong, non-nucleophilic, sterically hindered base, useful for regioselective deprotonation at lower temperatures.[4]

Q3: My reaction is not proceeding to completion. What are the likely causes?

Low or incomplete conversion is a common issue. The primary culprits are often related to the base or reaction conditions:

  • Insufficient Base: The Dieckmann condensation requires at least one full stoichiometric equivalent of base. This is because the final deprotonation of the acidic β-keto ester product consumes a full equivalent of base and drives the reaction equilibrium forward.[13]

  • Inactive Base: Strong bases like sodium hydride can be deactivated by moisture. Always use a fresh, dry base and ensure all glassware and solvents are anhydrous.[13]

  • Equilibrium: The initial cyclization step is reversible. If the final deprotonation of the product is not efficient, the equilibrium may favor the starting materials.[10][13]

Q4: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?

The most prevalent side reaction is intermolecular Claisen condensation, leading to oligomers or polymers.[14] This is particularly problematic at high concentrations.

  • Mitigation Strategy: Running the reaction under high-dilution conditions favors the desired intramolecular cyclization. Another strategy is the slow addition of the diester to a solution of the base, which keeps the concentration of the starting material low at any given time.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific experimental challenges.

Problem 1: Low to No Yield of the Desired Piperidine-2,4-dione
Symptom Probable Cause(s) Recommended Solution(s)
TLC/LC-MS analysis shows predominantly starting material.1. Inactive Base: The base may have been deactivated by moisture or air.[13] 2. Insufficient Base: Less than one stoichiometric equivalent of base was used.[13] 3. Reaction Temperature/Time: The reaction may not have been heated sufficiently or for an adequate duration.1. Use a fresh bottle of base or titrate the base to determine its activity. Ensure all solvents and glassware are rigorously dried.[13] 2. Use at least 1.1 to 1.2 equivalents of a strong base to ensure the final, equilibrium-shifting deprotonation occurs.[11] 3. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Refluxing in solvents like toluene or THF is common.[1]
A complex mixture of products is observed, with little of the desired product.1. Intermolecular Condensation: The reaction concentration was too high, favoring intermolecular reactions.[14] 2. Transesterification: The alkoxide base did not match the ester's alkoxy group.[13]1. Perform the reaction under high-dilution conditions. Alternatively, add the diester substrate slowly to a solution of the base. 2. Use a base with the same alkoxide as the ester (e.g., sodium ethoxide with ethyl esters). Alternatively, use a non-alkoxide base like sodium hydride.[13]
The product appears to have decomposed during workup.Acid/Base Sensitivity: The β-keto ester product can be sensitive to harsh acidic or basic conditions during workup, potentially leading to ring-opening.Use a milder acidic quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Avoid strong acids or prolonged exposure to acidic conditions.
Problem 2: Difficulty with Product Isolation and Purification
Symptom Probable Cause(s) Recommended Solution(s)
The product oils out and is difficult to crystallize.Impurities: The presence of oligomeric side products or unreacted starting material can inhibit crystallization.[14]Purify the crude product using silica gel column chromatography to remove impurities before attempting crystallization.[6][12]
The product is highly water-soluble, leading to poor extraction efficiency.Polarity of the Piperidine-2,4-dione: The dione functionality can impart significant polarity and water solubility.Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and isopropanol. Perform multiple extractions to maximize recovery.[11]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Dieckmann Cyclization and Decarboxylation

This protocol is a generalized procedure and may require optimization for specific substrates.[11]

Step A: Dieckmann Cyclization

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[11]

  • To a solution of the appropriate amido diester (1.0 equiv.) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.2 equiv.) at room temperature.[11][15]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[11]

  • Cool the reaction mixture to room temperature and carefully neutralize it to approximately pH 6 with 1 M HCl.[11]

  • Extract the aqueous layer multiple times with dichloromethane.[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is the 3-methoxycarbonyl-piperidine-2,4-dione intermediate.[6][11]

Step B: Decarbomethoxylation

  • Dissolve the crude intermediate from Step A in a mixture of acetonitrile and a small amount of water (e.g., 1% v/v).[11]

  • Add sodium methoxide and heat the mixture to reflux for 1-4 hours, monitoring by TLC for the disappearance of the intermediate.[11][15]

  • After cooling, remove the solvent under vacuum.[12]

  • Purify the resulting residue by silica gel column chromatography to yield the final piperidine-2,4-dione.[12]

Characterization of Piperidine-2,4-diones

A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure, substitution patterns, and connectivity of the piperidine ring.[16][17]

  • Infrared (IR) Spectroscopy: This technique is used to identify key functional groups, particularly the characteristic C=O stretching vibrations of the dione and the N-H stretch for N-unsubstituted products.[17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and provides structural information through analysis of fragmentation patterns.[19]

IV. Visualized Workflows and Mechanisms

Dieckmann Condensation Mechanism

The following diagram illustrates the step-by-step mechanism for the formation of the piperidine-2,4-dione core.

Dieckmann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Closure cluster_3 Step 4 & 5: Deprotonation & Workup Diester Amido Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., NaOMe) Enolate_1 Enolate Intermediate Tetrahedral Tetrahedral Intermediate Tetrahedral_1 Tetrahedral Intermediate Enolate_1->Tetrahedral Nucleophilic Attack BetaKetoEster β-Keto Ester Product BetaKetoEster_1 β-Keto Ester Product Tetrahedral_1->BetaKetoEster Elimination of MeO⁻ FinalProduct Final β-Keto Ester (after acidic workup) DeprotonatedProduct Deprotonated Product (Thermodynamic Sink) DeprotonatedProduct->FinalProduct H₃O⁺ Workup BetaKetoEster_1->DeprotonatedProduct Irreversible Deprotonation

Caption: Mechanism of the Dieckmann Condensation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start: Low/No Product Yield CheckBase Check Base Stoichiometry & Activity Start->CheckBase CheckConditions Review Reaction Conditions (Temp, Time, Concentration) CheckBase->CheckConditions Base is OK BaseOK Use ≥1.1 eq. Fresh, Anhydrous Base CheckBase->BaseOK Issue Found CheckWorkup Analyze Workup & Purification CheckConditions->CheckWorkup Conditions OK ConditionsOK Optimize: Increase Temp/Time, Use High Dilution CheckConditions->ConditionsOK Issue Found WorkupOK Use Mild Quench (NH₄Cl), Purify via Chromatography CheckWorkup->WorkupOK Issue Found Success Successful Synthesis CheckWorkup->Success Workup OK BaseOK->CheckConditions ConditionsOK->CheckWorkup WorkupOK->Success

Caption: Troubleshooting workflow for Dieckmann condensation.

V. References

  • Marson, C. M., & Yau, K. C. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 71(39), 7459-7469. 11

  • Gutsulyak, D. V., & Vasilevsky, S. F. (2017). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 15(46), 9797-9813. 20

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. 1

  • Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from 4

  • Al-Ghamdi, A. M. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. International Journal of Organosilicic Chemistry. 18

  • Rojas-Carrillo, A., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(19), 6241. 16

  • Marson, C. M., & Yau, K. C. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. 21

  • ChemicalBook. (n.d.). 2,4-Piperidinedione synthesis. Retrieved from 12

  • NROChemistry. (2021-2025). Dieckmann Condensation. 6

  • Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. Retrieved from 9

  • O'Malley, S. J., & Li, K. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249. 2

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from 3

  • BenchChem. (2025). An In-depth Technical Guide to 5,5-Dimethylpiperidine-2,4-dione: Properties, Synthesis, and Analysis. 15

  • BenchChem. (2025). Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them. 13

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from 5

  • Purechemistry. (2023). Dieckmann condensation. 7

  • TutorChase. (n.d.). What's the mechanism of a Dieckmann condensation? Retrieved from 8

  • Sivasakthi, M., & Ponnuswamy, M. N. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Organic Chemistry, 3(4), 221-227. 17

  • ResearchGate. (2025). (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. 19

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. 10

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. 14

References

Technical Support Center: Synthesis of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Methoxybenzyl)piperidine-2,4-dione. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Piperidine-2,4-dione derivatives are crucial building blocks in medicinal chemistry, often serving as intermediates for pharmacologically active compounds.[1][2][3][4] Achieving high purity is paramount, yet the synthesis is often accompanied by the formation of characteristic side products.

This guide provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the identification, mitigation, and elimination of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic pathway for this compound, and which steps are most critical for impurity formation?

The most flexible and common route to substituted piperidine-2,4-diones involves a Dieckmann condensation as the key ring-forming step.[1][5][6][7] The synthesis of this compound is typically achieved through a multi-step sequence starting from the N-alkylation of a β-amino ester followed by acylation and subsequent intramolecular cyclization.

The critical stages where side products are most likely to form are:

  • Dieckmann Condensation: This intramolecular cyclization is highly sensitive to reaction conditions.

  • Saponification and Decarboxylation: The removal of the activating ester group post-cyclization can be incomplete or lead to degradation.

  • Purification: The final product can be challenging to separate from structurally similar impurities.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Ring Formation cluster_2 Step 3: Final Modification Start β-amino ester + 4-Methoxybenzyl group source Diester N-(4-Methoxybenzyl) -substituted diester Start->Diester N-Alkylation & Acylation Cyclization Dieckmann Condensation Diester->Cyclization KetoEster Cyclic β-keto ester intermediate Cyclization->KetoEster Decarboxylation Hydrolysis & Decarboxylation KetoEster->Decarboxylation FinalProduct 1-(4-Methoxybenzyl) piperidine-2,4-dione Decarboxylation->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Q2: During the Dieckmann cyclization, my TLC shows a complex mixture of products instead of a clean conversion. What are the likely side reactions?

The Dieckmann condensation is an intramolecular reaction that competes with several intermolecular side reactions.[8] The formation of a complex mixture suggests that conditions are not optimized for the desired ring closure.

Primary Cause: The enolate, formed by deprotonation of an α-carbon of the diester, is reacting with another molecule of the diester (intermolecularly) instead of the second ester group on the same molecule (intramolecularly).

Common Side Products:

  • Intermolecular Claisen Product: A linear, dimeric β-keto ester formed from the reaction of two diester molecules. This is favored at high concentrations.

  • Hydrolyzed Starting Material: Presence of moisture can lead to the saponification of one or both ester groups, resulting in a mono- or di-acid that cannot cyclize.

  • Partially Reacted Starting Material: Incomplete deprotonation or reaction can leave unreacted diester.

G Diester N-Substituted Diester Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaOMe) DesiredProduct Intramolecular Cyclization (Desired Pathway) Enolate->DesiredProduct High Dilution SideProduct Intermolecular Condensation (Side Reaction) Enolate->SideProduct High Concentration FinalCyclic Cyclic β-Keto Ester DesiredProduct->FinalCyclic Dimer Linear Dimer SideProduct->Dimer

Caption: Competing pathways during the Dieckmann condensation.

Troubleshooting Protocol: Optimizing the Dieckmann Condensation

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven (120°C overnight). Use freshly distilled, anhydrous solvents (e.g., toluene, THF). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Control Concentration (High Dilution): The key to favoring the intramolecular reaction is to use high dilution. This reduces the probability of two different molecules encountering each other.

    • Action: Add the diester solution slowly via a syringe pump over several hours to a refluxing suspension of the base (e.g., sodium hydride in toluene). This maintains a very low instantaneous concentration of the starting material.

  • Choice of Base: The base is critical. Sodium methoxide in methanol or sodium hydride in an aprotic solvent like THF or toluene are commonly used.[1] The choice depends on the specific substrate; NaH is often preferred as it avoids potential transesterification side reactions.

  • Temperature Control: While often run at reflux, some substrates may require lower temperatures to minimize degradation. Monitor the reaction by TLC to find the optimal temperature.

Q3: I have isolated a major byproduct that has a molecular weight approximately 58 amu higher than my target product. What is this impurity?

This byproduct is almost certainly the 3-carbomethoxy-1-(4-methoxybenzyl)piperidine-2,4-dione (or a related alkyl ester depending on your solvent/base). This is the direct product of the Dieckmann cyclization before the final decarboxylation step.[1][9]

CompoundStructureMolecular Weight ( g/mol )Note
Target Product This compound233.26Desired final compound.
β-Keto Ester Side Product 3-Carbomethoxy-1-(4-methoxybenzyl)piperidine-2,4-dione291.29Intermediate before decarboxylation.

Cause of Formation: Incomplete hydrolysis of the ester at the C3 position or insufficient heating during the decarboxylation step. The β-keto ester is relatively stable and requires specific conditions to be removed cleanly.[9][10]

Troubleshooting Protocol: Ensuring Complete Decarboxylation

  • Acidic Hydrolysis and Decarboxylation: This is a common and effective one-pot method following the cyclization.[1]

    • Step 1 (Work-up): After the Dieckmann reaction is complete, cool the mixture and carefully quench with a dilute acid (e.g., 1M HCl) until the pH is acidic (~2-3).

    • Step 2 (Hydrolysis/Decarboxylation): Heat the acidic aqueous mixture to reflux for 1-4 hours. The combination of acid and heat promotes both the hydrolysis of the ester to a carboxylic acid and the subsequent loss of CO₂ from the unstable β-keto acid intermediate.[10]

    • Step 3 (Monitoring): Follow the reaction's progress using TLC or LC-MS to ensure all the β-keto ester intermediate has been consumed.

  • Alternative Conditions: For sensitive substrates, refluxing in wet acetonitrile can also effect decarboxylation under milder conditions.[1]

Q4: My synthesis involves N-alkylation of a pre-formed piperidine-2,4-dione ring. I am observing low yields and multiple products. What are the potential side reactions?

When alkylating the piperidine-2,4-dione core, the primary challenge is controlling the site of alkylation. The dione exists in equilibrium with its enol tautomer, presenting two nucleophilic sites: the nitrogen atom and the oxygen atom of the enol.

Common Side Products:

  • O-Alkylated Product: Reaction at the enol oxygen leads to the formation of a 4-alkoxy-1,2,5,6-tetrahydropyridin-2-one isomer. This is a common issue in the alkylation of dicarbonyl compounds.

  • Unreacted Starting Material: Steric hindrance or insufficient reactivity of the alkylating agent (4-methoxybenzyl chloride/bromide) can lead to incomplete conversion.

  • Quaternary Ammonium Salt (Over-alkylation): While less common for this substrate, using an excess of a highly reactive alkylating agent could potentially lead to the formation of a quaternary salt, though this is more typical for simple secondary amines.[11][12]

G start Piperidine-2,4-dione + Base intermediate N-Anion Enolate start->intermediate n_alk N-Alkylation (Desired) intermediate:N->n_alk PMB-Cl o_alk O-Alkylation (Side Product) intermediate:O->o_alk PMB-Cl product_N Target Product n_alk->product_N product_O O-Alkylated Isomer o_alk->product_O

Caption: N-Alkylation versus competing O-Alkylation pathway.

Troubleshooting Protocol: Selective N-Alkylation

  • Base and Solvent Choice: The reaction conditions heavily influence the N/O selectivity.

    • For N-Alkylation: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF. This fully deprotonates the nitrogen, making it the more reactive nucleophile.

    • For O-Alkylation (to be avoided): Conditions like using potassium carbonate (K₂CO₃) in a polar protic solvent can favor O-alkylation.

  • Temperature: Perform the deprotonation step at a low temperature (e.g., 0°C) before adding the 4-methoxybenzyl halide. After the addition, the reaction can be allowed to slowly warm to room temperature.

  • Alkylating Agent: Use a reactive halide like 4-methoxybenzyl bromide or iodide in slight excess (1.1-1.2 equivalents). Adding the alkylating agent slowly can help minimize side reactions.[12]

Purification Strategies

Struggling to obtain a pure product is a common final hurdle. The structurally similar nature of the main side products to the desired compound can complicate purification.

Purification MethodRecommended Conditions & SolventsTarget Impurities Removed
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh).Mobile Phase: Gradient elution with Hexane/Ethyl Acetate (e.g., starting from 9:1 to 1:1) or Dichloromethane/Methanol (e.g., 99:1 to 95:5).3-Carbomethoxy intermediate, O-alkylated product, unreacted starting materials.
Recrystallization Solvent Systems: Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures.[13]Highly effective for removing minor impurities and achieving high analytical purity if the product is a solid.
Acid/Base Wash Procedure: Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate). Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by a brine wash.Acidic byproducts from ester hydrolysis.

References

Technical Support Center: Improving the Purity of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the purity of 1-(4-Methoxybenzyl)piperidine-2,4-dione. Drawing from established chemical principles and extensive laboratory experience, this resource offers troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My synthesized this compound has a noticeable yellow tint. What are the likely impurities, and how can I remove them?

Answer:

A yellow discoloration in your product often points to the presence of oxidation products or residual starting materials. Piperidine derivatives can be susceptible to oxidation, which can introduce colored impurities.[1] Another possibility is the presence of unreacted starting materials or byproducts from the synthesis, which may themselves be colored or react with trace impurities to form colored compounds.

Troubleshooting Steps:

  • Initial Purity Assessment: Before attempting purification, it is crucial to assess the purity of your crude product. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this.[2][3] A typical starting point for method development would be a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4]

  • Recrystallization: This is often the most effective first-line technique for removing colored impurities and improving overall purity. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[1]

  • Activated Charcoal Treatment: If recrystallization alone does not remove the color, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs colored impurities, which are then removed during the hot filtration step.[5]

Question 2: I'm struggling to find a suitable single solvent for recrystallization. What are my options?

Answer:

It's a common challenge to find a single solvent with the ideal solubility profile for recrystallization.[5] When a single solvent isn't effective, a two-solvent (or multi-solvent) system is a powerful alternative.[1][5] This technique involves dissolving your compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystallization.[5]

Key Considerations for Solvent Selection:

  • The "good" and "poor" solvents must be miscible.

  • The polarity of the N-substituent (the 4-methoxybenzyl group) and the dione ring system will influence the compound's overall polarity and solubility.[5]

Common Solvent Systems for Piperidine Derivatives:

"Good" Solvents (Higher Polarity)"Poor" Solvents (Lower Polarity)
EthanolWater
MethanolHexane
AcetonitrileDiethyl ether
Ethyl AcetatePetroleum Ether

This table provides common examples; solvent screening is essential for optimal results.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a rapid cooling rate, or an inappropriate solvent system.[5]

Strategies to Prevent Oiling Out:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This encourages the formation of well-defined crystals.[5]

  • Solvent Polarity Adjustment: The polarity of the solvent mixture can be fine-tuned. If your compound is oiling out, try using a slightly more polar "poor" solvent or a less polar "good" solvent.

  • Seeding: Introduce a small crystal of the pure compound to the solution as it cools. This can provide a nucleation site for crystal growth.

  • Lower Initial Concentration: Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. An overly concentrated solution is more likely to oil out.[5]

Question 4: Recrystallization isn't improving the purity to the desired level. What's the next step?

Answer:

When recrystallization is insufficient, column chromatography is the preferred method for achieving high purity, especially for separating compounds with similar polarities.[6][7]

General Workflow for Column Chromatography:

Caption: Workflow for purification by column chromatography.

Key Steps and Considerations:

  • Thin-Layer Chromatography (TLC) Analysis: Before running a column, it's essential to determine the optimal eluent (solvent system) using TLC. The ideal eluent will provide good separation between your desired compound and its impurities, with a retention factor (Rf) for the target compound typically between 0.2 and 0.4.

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.[8]

  • Eluent Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The ratio is adjusted to achieve the desired separation.

  • Column Packing and Loading: Proper packing of the column is critical to avoid channeling and ensure good separation. The crude product can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

  • Fraction Collection and Analysis: Collect fractions as the eluent runs through the column and analyze them by TLC to identify which fractions contain the pure product.

Question 5: What are the potential stability issues with this compound, and how should I store the purified compound?

Answer:

Piperidine derivatives can be susceptible to degradation over time. Potential stability issues include:

  • Oxidation: As mentioned, this can lead to colored impurities.[1]

  • Hydrolysis: The dione functionality may be susceptible to hydrolysis, particularly under acidic or basic conditions. A stability study on a similar piperidine-4-one derivative showed amide hydrolysis as a major degradation pathway.[9][10]

  • Reaction with Atmospheric Components: Amines can react with carbon dioxide from the air to form carbonate salts.[11]

Recommended Storage Conditions:

To ensure the long-term stability of your purified this compound, it is recommended to store it under the following conditions:

  • In a tightly sealed container: This minimizes exposure to air and moisture.

  • In a cool, dark place: Refrigeration is often ideal to slow down potential degradation reactions.

  • Under an inert atmosphere (e.g., nitrogen or argon): This is particularly important for long-term storage or if the compound is found to be highly sensitive to oxidation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: In separate test tubes, place a small amount (10-20 mg) of the crude product. Add potential solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature to assess solubility. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is also used to remove activated charcoal if it was used for decolorization.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Solvent System Selection: Identify a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[1]

  • Crystal Growth: If necessary, gently warm the solution to re-dissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry under vacuum.

Protocol 3: Purity Assessment by HPLC

Caption: General workflow for HPLC purity analysis.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., the mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[2]

    • Injection Volume: 10 µL.[2]

  • Analysis: Inject the sample and record the chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.[2]

References

Technical Support Center: Synthesis of Substituted Piperidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted piperidine-2,4-diones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The piperidine-2,4-dione core is a privileged structure in medicinal chemistry, but its synthesis is often fraught with challenges ranging from low yields to unexpected side reactions.

This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the underlying chemical principles to help you understand not just what to do, but why you're doing it, enabling you to make informed decisions in your own experiments.

Section 1: The Dieckmann Condensation Route

The intramolecular Dieckmann condensation is a cornerstone for constructing the piperidine-2,4-dione ring.[1][2] It involves the cyclization of a dicarboxylic acid ester to form a β-keto ester, which is subsequently decarboxylated.[1][3] While robust, this method is sensitive to reaction conditions, and failures often trace back to a few key parameters.

Frequently Asked Questions (FAQs)

Question: My Dieckmann condensation is giving very low yields or failing completely. What are the most likely causes?

Answer: This is a common issue that typically points to one of four areas: the base, the solvent, the temperature, or the substrate itself.

  • Base Selection & Stoichiometry: The Dieckmann condensation is base-mediated, not base-catalyzed. At least one full equivalent of a strong, non-nucleophilic base is required to drive the reaction to completion by deprotonating the resulting cyclic β-keto ester. Using catalytic amounts of base will result in poor yields. Sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents are often preferred to minimize side reactions.[3]

  • Solvent Purity: The reaction is highly sensitive to moisture and protic impurities. Anhydrous solvents are critical. Trace amounts of water or alcohol can quench the enolate intermediate, halting the cyclization.

  • Reaction Temperature: While some condensations proceed at room temperature, many require heating (reflux) to overcome the activation energy for cyclization. If you see no product formation, a gradual increase in temperature may be necessary.

  • Substrate Purity: Impurities in your starting diester can interfere with the reaction. Ensure your precursor is pure before attempting the cyclization.

Question: I've successfully formed the cyclic β-keto ester, but the subsequent decarboxylation step is inefficient. How can I improve this?

Answer: The decarboxylation (or more accurately, decarbomethoxylation/decarboethoxylation) step can be tricky. A common and effective method is to heat the β-keto ester in a mixture of acetonitrile and water.[4][5] This procedure often provides cleaner conversions and better yields compared to harsher acidic or basic hydrolysis conditions, which can lead to ring-opening or other side reactions. For particularly stubborn substrates, heating in toluene with a catalytic amount of methanesulfonic acid can also be effective.[5]

Troubleshooting Guide: Dieckmann Condensation
Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Incomplete Conversion 1. Insufficient or inappropriate base.[3]2. Presence of water or protic impurities.3. Reaction temperature is too low.1. Use >1 equivalent of a strong, non-nucleophilic base (e.g., NaH, t-BuOK, LHMDS).2. Use freshly distilled, anhydrous solvents (e.g., THF, Toluene). Perform the reaction under an inert atmosphere (N₂ or Ar).[5]3. Gradually increase the temperature, monitoring by TLC. Refluxing in THF or toluene is a common starting point.
Polymerization / Tar Formation 1. Intermolecular condensation is competing with the desired intramolecular cyclization.2. Reaction temperature is too high.1. Use high-dilution conditions. Add the diester substrate slowly via syringe pump to the solution of the base. This favors the intramolecular pathway.2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Low Yield after Decarboxylation 1. Harsh hydrolysis conditions leading to ring-opening.2. Incomplete reaction.1. Avoid strong aqueous acids or bases. Use milder conditions such as refluxing in aqueous acetonitrile.[4][5]2. Ensure the decarboxylation has gone to completion by TLC or LC-MS before workup. Increase heating time if necessary.

Diagram: Troubleshooting the Dieckmann Condensation

G start Low Yield in Dieckmann Cyclization check_base Is Base appropriate and stoichiometric (>1 eq)? start->check_base check_solvent Is the solvent strictly anhydrous? check_base->check_solvent Yes fix_base Action: Use NaH, t-BuOK, or LHMDS. Ensure >1 equivalent. check_base->fix_base No check_temp Is the temperature optimal? check_solvent->check_temp Yes fix_solvent Action: Use freshly distilled anhydrous solvent under inert atmosphere. check_solvent->fix_solvent No check_dilution Are you using high-dilution conditions? check_temp->check_dilution Yes fix_temp Action: Gradually increase temperature. Consider refluxing. check_temp->fix_temp No fix_dilution Action: Add substrate slowly via syringe pump to prevent intermolecular reaction. check_dilution->fix_dilution No success Problem Solved check_dilution->success Yes fix_base->success fix_solvent->success fix_temp->success fix_dilution->success

Caption: Workflow for troubleshooting low yields in Dieckmann condensations.

Section 2: Challenges in N-Alkylation and N-Acylation

Once the piperidine-2,4-dione core is formed, N-functionalization is a common next step. However, the secondary amine can be a source of frustration, leading to incomplete reactions or the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Question: I am struggling with the N-alkylation of my piperidine-2,4-dione. The reaction is either very slow or I get a mixture of starting material, mono-alkylated product, and a presumed quaternary ammonium salt. How can I achieve selective mono-alkylation?

Answer: This is a classic challenge in amine alkylation. The product, a secondary amine, is often as reactive (or more so) than the starting material, leading to over-alkylation. Several strategies can mitigate this:

  • Control Stoichiometry: Use a slight excess of the piperidine-2,4-dione relative to the alkylating agent.

  • Slow Addition: The most effective technique is to add the alkylating agent (e.g., alkyl halide) very slowly, using a syringe pump, to a solution of the amine and a non-nucleophilic base (like K₂CO₃ or DIPEA).[6] This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the more abundant starting amine rather than the newly formed product.[7]

  • Choice of Base: A solid, relatively insoluble base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile or DMF is often sufficient to act as an acid scavenger for the HBr or HCl generated without being overly reactive.[6]

  • Consider Reductive Amination: For a milder and often more selective approach, consider reductive amination.[7] This involves reacting the piperidine-2,4-dione with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method completely avoids the possibility of over-alkylation.[7]

Question: My N-acylation reaction is not going to completion. What conditions are recommended?

Answer: N-acylation is generally more straightforward than N-alkylation. If you are experiencing incomplete conversion, consider the following:

  • Acylating Agent: Acyl chlorides are highly reactive. Use an acyl chloride with a base like triethylamine (Et₃N) or pyridine in an aprotic solvent like DCM at 0 °C to room temperature.[8]

  • Amide Coupling: For less reactive systems or when using a carboxylic acid, standard peptide coupling reagents (e.g., EDC, HOBt, HATU) are very effective. These reactions are typically run in DMF or DCM.[8] Ensure your reagents are fresh and the reaction is anhydrous.

Protocol: Selective N-Monoalkylation with an Alkyl Halide

This protocol is designed to minimize the formation of quaternary ammonium byproducts.[7]

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the substituted piperidine-2,4-dione (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) to create a stirrable slurry (approx. 0.1 M concentration with respect to the amine).

  • Addition of Alkylating Agent: Dissolve the alkyl halide (0.95 eq.) in a small volume of the same anhydrous solvent. Using a syringe pump, add this solution dropwise to the stirring amine slurry over a period of 4-8 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) or overnight stirring to go to completion.

  • Workup: Once the starting material is consumed, filter off the K₂CO₃ and any salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate or DCM and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Section 3: Ring Stability and Purification Issues

The glutarimide moiety, which is structurally related to piperidine-2,4-diones, is known to be susceptible to certain conditions, leading to challenges during workup and purification.[9]

Troubleshooting Guide: Stability and Purification
Problem Potential Cause(s) Recommended Solution(s)
Product Degradation during Workup The piperidine-2,4-dione ring can be susceptible to hydrolysis (ring-opening) under aqueous basic conditions.[9]1. Avoid strong basic washes (e.g., 1M NaOH). Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization.2. Minimize contact time with aqueous layers. Perform extractions quickly.
Product Streaking or Decomposing on Silica Gel The acidic nature of standard silica gel can sometimes catalyze decomposition or epimerization, especially for sensitive compounds.[9]1. Neutralize the silica gel before use by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column.2. Consider using an alternative stationary phase like alumina (neutral or basic) or Florisil.3. Run the column quickly and avoid letting the product sit on the column for extended periods.
Epimerization of Stereocenters The proton at a stereogenic center alpha to a carbonyl group can be acidic and susceptible to epimerization, especially in the presence of base.[9]1. Use non-nucleophilic, sterically hindered bases for reactions (e.g., LHMDS, DBU) where applicable.2. Keep workup and purification conditions as close to neutral pH as possible.3. Analyze crude reaction mixtures by NMR to assess the initial diastereomeric ratio before purification.

References

Optimizing base and solvent conditions for Dieckmann condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann Condensation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful cyclization reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and perfect your reaction conditions.

Introduction to the Dieckmann Condensation

The Dieckmann condensation is a robust and reliable method for synthesizing cyclic β-keto esters, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules.[1][2] At its core, the reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a strong base to induce cyclization.[3][4][5][6] It is particularly effective for creating sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[5][7][8]

The success of a Dieckmann condensation hinges on a delicate interplay between the substrate, base, and solvent. Understanding these relationships is key to maximizing yield and minimizing side reactions.

The Reaction Mechanism: A Step-by-Step Look

The driving force of the Dieckmann condensation is the formation of a highly stabilized enolate of the final β-keto ester product.[4] The accepted mechanism involves four key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a nucleophilic enolate ion.[5][8][9]

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a new carbon-carbon bond and a cyclic tetrahedral intermediate.[1][8]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an alkoxide leaving group.

  • Irreversible Deprotonation: The eliminated alkoxide base then deprotonates the newly formed β-keto ester at its highly acidic α-position (pKa ≈ 11-13).[6] This final acid-base reaction is thermodynamically favorable and shifts the entire equilibrium towards the desired cyclic product.[4] The final product is only formed after an acidic workup protonates this stable enolate.[5][8]

Dieckmann_Mechanism Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_end Step 4: Irreversible Deprotonation cluster_workup Final Step: Workup A Diester B Enolate A->B Deprotonation C Cyclic Intermediate B->C Intramolecular Attack Base Base (B:) Base->A D β-Keto Ester C->D -ROH E Stabilized Enolate (Product Salt) D->E Deprotonation by RO⁻ F Final Product E->F Acidic Workup (H₃O⁺)

Caption: Key steps of the Dieckmann condensation mechanism.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the Dieckmann condensation in a practical Q&A format.

Q1: My yield is low and I'm recovering significant amounts of starting material. What's wrong?

This is the most common issue and can stem from several factors related to the base.

Possible Cause 1: Incorrect Base Strength. The base must be strong enough to deprotonate the ester's α-carbon (pKa ≈ 22-25)[3]. If the base's conjugate acid has a pKa lower than this, deprotonation will be inefficient.

Solution: Choose a base whose conjugate acid has a pKa significantly higher than that of the ester. Alkoxides, hydrides, and amide bases are all suitable.

Possible Cause 2: Insufficient Base Stoichiometry. The Dieckmann condensation consumes a full equivalent of base in the final, irreversible deprotonation step.[4][6] Using catalytic amounts will result in low conversion.

Solution: Always use at least 1.0 equivalent of a strong base. Using a slight excess (e.g., 1.1 equivalents) can help overcome any trace amounts of moisture or other acidic impurities.

Possible Cause 3: Reversible Reaction. If the final deprotonation of the product does not occur, the preceding steps are reversible and the equilibrium may favor the starting diester.[10]

Solution: Ensure your conditions (base and solvent choice) allow for the formation of the final, stable enolate salt, which drives the reaction to completion.

Q2: I'm observing significant side products. How can I improve selectivity?

Side product formation often points to issues with transesterification or competing intermolecular reactions.

Possible Cause 1: Transesterification. This occurs when the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester). The alkoxide can act as a nucleophile, leading to a mixture of ester products.[2]

Solution:

  • Match the Base: Use an alkoxide base that corresponds to the ester group (e.g., sodium ethoxide for ethyl esters).[2][11]

  • Use a Non-Nucleophilic Base: A superior strategy is to use a non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[1] These bases are strong enough to deprotonate the α-carbon but are too sterically hindered to act as nucleophiles, completely eliminating the risk of transesterification.[1][11]

Possible Cause 2: Intermolecular Condensation. Instead of reacting with itself, one diester molecule reacts with another. This is particularly problematic when attempting to form rings larger than 7 members, as the intramolecular reaction rate decreases.[1][9][12]

Solution: Employ high-dilution conditions. By slowly adding the diester to a solution of the base, the concentration of the diester is kept low at all times, favoring the intramolecular pathway over the intermolecular one.

Q3: My starting material was consumed, but I've isolated a diacid or monoacid/monoester. What happened?

This indicates saponification (hydrolysis) of the ester groups, which is caused by the presence of water.

Possible Cause: Water contamination in your reagents or solvent. Alkoxide bases can react with water to form hydroxide ions, which readily hydrolyze the esters.

Solution: Ensure Anhydrous Conditions.

  • Glassware: Oven-dry all glassware immediately before use.

  • Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Reagents: Use a fresh, high-purity, anhydrous base. Sodium hydride (60% dispersion in mineral oil) is a reliable choice, as the mineral oil protects it from atmospheric moisture.[8]

Q4: How do I choose the optimal base and solvent combination?

The ideal pairing depends on your substrate and desired reaction control.

Troubleshooting_Workflow start Low Yield or Side Products q1 What is the main observation? start->q1 a1 Recovered Starting Material q1->a1 a2 Mixture of Products q1->a2 a3 Hydrolyzed Product (Acid) q1->a3 c1 Cause: - Base too weak - Insufficient base - Unfavorable equilibrium a1->c1 c2 Cause: - Transesterification - Intermolecular reaction a2->c2 c3 Cause: - Water contamination a3->c3 s1 Solution: - Use stronger base (NaH, LDA) - Use >1 equivalent of base - Check pKa values c1->s1 s2 Solution: - Match alkoxide to ester - Use non-nucleophilic base - Use high dilution c2->s2 s3 Solution: - Use anhydrous solvents - Oven-dry glassware - Use fresh, dry base c3->s3

Caption: A troubleshooting workflow for common Dieckmann condensation issues.

Data for Optimization

Table 1: Common Bases for Dieckmann Condensation
BaseAbbreviationpKa of Conjugate AcidCommon SolventsKey Considerations
Sodium EthoxideNaOEt~16 (Ethanol)[13]Ethanol, TolueneClassic choice. Must match ethyl esters to avoid transesterification.[2]
Sodium MethoxideNaOMe~15.5 (Methanol)Methanol, TolueneMust match methyl esters.
Potassium tert-Butoxidet-BuOK~17 (t-Butanol)[13]THF, Toluene, t-BuOHStrong, sterically hindered base.[9] Minimizes side reactions.
Sodium HydrideNaH~35 (H₂)[13]THF, Toluene, DMFExcellent choice. Non-nucleophilic, very strong, and inexpensive.[1][8]
Lithium DiisopropylamideLDA~36 (Diisopropylamine)[13]THFVery strong, non-nucleophilic. Ideal for kinetic control at low temperatures.[1]
Lithium HexamethyldisilazideLHMDS~26 (HMDS)THFSimilar to LDA but with greater steric bulk.[1]
Table 2: Solvent Selection Guide
SolventTypeCompatible BasesNotes
EthanolProticNaOEtUsed in classic Dieckmann protocols. Can participate in proton transfer.
Toluene / BenzeneAprotic, Non-polarNaH, NaOEt, t-BuOKGood for reactions at higher temperatures (reflux).[1][8] May reduce some side reactions.[1]
Tetrahydrofuran (THF)Aprotic, PolarNaH, t-BuOK, LDA, LHMDSVersatile standard. Good for a wide range of temperatures. Polar nature enhances enolate stability.[1]
Dimethylformamide (DMF)Aprotic, PolarNaHHigh boiling point, can enhance enolate stability. Must be rigorously dried.

Experimental Protocols

Protocol 1: Classic Dieckmann with Sodium Ethoxide in Ethanol

Reaction: Cyclization of Diethyl Adipate

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagents: In the flask, place freshly prepared sodium ethoxide (1.1 eq) in absolute ethanol.

  • Addition: Slowly add a solution of diethyl adipate (1.0 eq) in absolute ethanol via the dropping funnel over 1-2 hours at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly quench by adding dilute hydrochloric acid or saturated aqueous ammonium chloride until the pH is acidic.[8]

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude β-keto ester by flash column chromatography or vacuum distillation.[8]

Protocol 2: Modern Dieckmann with Sodium Hydride in THF

Reaction: Cyclization of Diethyl Adipate

Safety Note: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagents: Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the flask. Wash the NaH with dry hexanes (2x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF.

  • Addition: Slowly add a solution of diethyl adipate (1.0 eq) in anhydrous THF via the dropping funnel over 1-2 hours. Hydrogen gas will evolve. Ensure proper ventilation. The addition is often done at 0°C and then allowed to warm to room temperature.

  • Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 50°C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to 0°C. Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction & Purification: Follow steps 6 and 7 from Protocol 1.

References

Technical Support Center: Interpreting NMR Spectra of N-benzylpiperidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the NMR analysis of N-benzylpiperidine-2,4-diones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this important heterocyclic scaffold. As a Senior Application Scientist, I've seen firsthand the nuances and challenges that can arise during the structural elucidation of these molecules. This guide moves beyond a simple recitation of data, aiming to provide a framework for logical interpretation and troubleshooting based on fundamental principles and field-proven experience.

The N-benzylpiperidine-2,4-dione core presents several interesting challenges for NMR interpretation, including keto-enol tautomerism, conformational dynamics of the piperidine ring, and potential diastereotopicity of the benzylic protons. Understanding these phenomena is key to accurate structural assignment and purity assessment.

Part 1: Foundational Concepts - What to Expect in the Spectrum

Before diving into troubleshooting, it's crucial to have a baseline understanding of the expected NMR signals for the N-benzylpiperidine-2,4-dione structure. The molecule can exist in equilibrium between its diketo form and two possible enol tautomers.

Caption: Keto-enol tautomerism in N-benzylpiperidine-2,4-dione.

The observed spectrum is often a composite of these forms, with the equilibrium position heavily influenced by the solvent, temperature, and concentration.[1][2][3]

Expected ¹H NMR Chemical Shift Ranges

The following table provides estimated chemical shift ranges for the protons in the N-benzylpiperidine-2,4-dione scaffold, primarily in the diketo form. These are guideline values and can shift based on experimental conditions.

ProtonsStructure FragmentApprox. Chemical Shift (ppm)Multiplicity (Typical)Notes
Aromatic Ar-H 7.20 - 7.40mProtons of the benzyl ring.
Benzylic Ar-CH₂ -N4.50 - 4.80s or ABqCan be a singlet or an AB quartet if diastereotopic.
Piperidine H-6 N-CH₂ -C₅3.40 - 3.70t or mAdjacent to nitrogen, deshielded.
Piperidine H-3 O=C-CH₂ -C₄3.20 - 3.50s or mMethylene group between two carbonyls (in keto form).
Piperidine H-5 C₆-CH₂ -C₄2.60 - 2.90t or mMethylene group adjacent to one carbonyl.
Enolic Vinyl =CH 5.00 - 6.00sOnly present in enol tautomers. Signal is often broad.
Enolic Hydroxyl -OH 10.0 - 16.0br sOnly in enol tautomers. Often very broad and may not be observed.

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Data is extrapolated from spectra of related N-benzylpiperidine and dicarbonyl compounds.[4]

Expected ¹³C NMR Chemical Shift Ranges
CarbonStructure FragmentApprox. Chemical Shift (ppm)Notes
Carbonyl (C2/C4) C =O190 - 210Ketone carbons. Enolization will shift these signals upfield.
Aromatic (ipso) C -CH₂135 - 138Quaternary carbon of the benzyl group.
Aromatic (o, m, p) Ar-C 127 - 130Aromatic carbons of the benzyl group.
Benzylic Ar-C H₂-N50 - 55Methylene carbon of the benzyl group.
Piperidine C-6 N-C H₂-C₅45 - 50Carbon adjacent to nitrogen.
Piperidine C-3 O=C-C H₂-C₄40 - 45Methylene carbon between carbonyls.
Piperidine C-5 C₆-C H₂-C₄30 - 35Methylene carbon adjacent to one carbonyl.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are the signals for the piperidine ring protons so broad?

A1: Broad signals for the piperidine ring are a classic issue and can stem from several factors. The primary cause is often conformational exchange . The piperidine ring is not static; it undergoes a rapid "chair-chair" interconversion. If the rate of this flipping is on the same timescale as the NMR experiment, it leads to the coalescence of signals for axial and equatorial protons, resulting in broad peaks.

  • Causality: At room temperature, the energy barrier for this ring flip is often in a range that causes maximal broadening. By changing the temperature, you can shift this exchange rate out of the NMR timescale.

  • Another factor can be nitrogen quadrupolar broadening . The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear quadrupole moment which can cause rapid relaxation of adjacent protons, leading to broader signals.

Q2: The two protons of my benzylic (Ar-CH₂) group are showing up as two separate signals (an AB quartet). Shouldn't they be a singlet?

A2: This is an excellent observation and points to the concept of diastereotopicity . While you might expect the two benzylic protons to be chemically equivalent, they can become non-equivalent if the molecule is chiral or if rotation around the N-CH₂ bond is restricted.[5][6][7]

  • Expert Insight: Even though N-benzylpiperidine-2,4-dione itself is achiral, the piperidine ring's chair conformation can create a chiral environment around the benzylic group. The two protons, one pointing towards one face of the piperidine ring and the other towards the opposite face, experience different magnetic environments. This makes them diastereotopic, and thus they have different chemical shifts and can couple to each other, resulting in a pair of doublets (an AB quartet).[5][6]

Q3: I see more signals than I expect, and some are in the 5-6 ppm and 10-16 ppm regions. What are these?

A3: You are likely observing the keto-enol tautomerism of the 2,4-dione system. The signal between 5-6 ppm is characteristic of a vinyl proton (=CH) from an enol form, and the very broad signal far downfield (10-16 ppm) is the enolic hydroxyl proton (-OH).[8]

  • Self-Validation: The presence of these enol signals should be accompanied by a change in the signals for the piperidine ring. For instance, the CH₂ group at C3 in the keto form will become a CH group in one of the enol forms, altering its chemical shift and multiplicity. The equilibrium between the keto and enol forms is often slow on the NMR timescale, allowing you to see distinct signals for each species present in the solution.[3]

Q4: My integrations don't seem to add up correctly, especially in the aromatic region.

A4: This can be a common issue. First, ensure your sample is free of residual solvents, as their peaks can overlap with your signals (e.g., residual chloroform at ~7.26 ppm). If the spectrum is clean, consider the possibility of multiple species in solution (keto and enol tautomers). The integration of the aromatic region should correspond to the total number of benzyl groups across all species. You can use the integration of a well-resolved, unique signal from each tautomer (like the vinyl proton for the enol form) to determine the relative ratio of the species in your sample and then check if the aromatic integration matches this ratio.

Part 3: Troubleshooting Guide & Experimental Protocols

When faced with a problematic spectrum, a systematic approach is key. This section provides workflows and protocols to resolve common issues.

Issue 1: Overlapping Signals in the Piperidine or Aromatic Region

Overlapping signals can make unambiguous assignment impossible. Here’s a workflow to resolve them.

G start Overlapping Signals Observed solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) start->solvent temp Perform Variable Temperature (VT) NMR (e.g., decrease to -20°C or increase to 60°C) solvent->temp If still unresolved resolved Signals Resolved / Assigned solvent->resolved If successful cosy Acquire a 2D COSY Spectrum temp->cosy For proton-proton correlations temp->resolved If successful hsqc Acquire a 2D HSQC Spectrum cosy->hsqc For proton-carbon correlations hsqc->resolved

Caption: Workflow for troubleshooting overlapping NMR signals.

Protocol 1: Changing the NMR Solvent

The chemical environment of a proton is influenced by the surrounding solvent molecules. Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) compared to chloroform-d, often resolving overlapping multiplets.

  • Sample Preparation: Prepare two NMR samples of your compound with identical concentrations, one in CDCl₃ and the other in benzene-d₆.

  • Acquisition: Acquire standard ¹H NMR spectra for both samples.

  • Analysis: Compare the two spectra. Look for significant changes in chemical shifts that may have resolved previously overlapping signals.

Issue 2: Broad and Poorly Resolved Signals

As discussed in the FAQ, broad signals are often due to dynamic processes. Variable Temperature (VT) NMR is the definitive tool to address this.

Protocol 2: Variable Temperature (VT) NMR

  • Solvent Selection: Choose a solvent with a suitable temperature range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation:

    • To slow down exchange (sharpen conformer signals): Gradually decrease the temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

    • To speed up exchange (average to sharp signals): Gradually increase the temperature in a similar manner.[9]

  • Data Analysis: Analyze the series of spectra to observe the sharpening or coalescence of peaks, which confirms a dynamic process.

Issue 3: Unambiguous Assignment of Protons and Carbons

For complex molecules, 1D NMR is often insufficient for a complete and confident assignment. 2D NMR techniques are essential.

Protocol 3: Acquiring and Interpreting 2D NMR Spectra

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the connectivity of the piperidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons they are directly attached to (one-bond correlation). This is the most reliable way to assign the carbon signals of the piperidine and benzyl groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for identifying quaternary carbons (like the carbonyls and the ipso-carbon of the benzyl group) and for confirming the overall connectivity of the molecular fragments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D experiment, DEPT-135 and DEPT-90 are powerful tools run alongside a standard ¹³C NMR. A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks, and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. This allows for the unambiguous identification of the different types of carbon atoms in the molecule.

By employing these systematic approaches, you can overcome the common challenges associated with the NMR analysis of N-benzylpiperidine-2,4-diones and achieve confident and accurate structural characterization.

References

Technical Support Center: Overcoming Poor Reactivity in Piperidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, its synthesis can be challenging, often plagued by poor reactivity, low yields, and the formation of side products. This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these valuable heterocyclic compounds. Drawing from established literature and practical experience, this guide provides in-depth solutions and explains the underlying chemical principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may face during the synthesis of piperidine-2,4-diones, particularly when using the Dieckmann condensation, a common and versatile method for their preparation.[1][2]

Question 1: My Dieckmann condensation is resulting in a low yield or recovery of starting material. What are the potential causes and how can I improve the yield?

Low yields in a Dieckmann condensation are a frequent challenge and can be attributed to several factors, from suboptimal reaction conditions to the inherent reactivity of the substrate.

Potential Causes & Recommended Solutions:

  • Insufficient Base Strength or Stoichiometry: The Dieckmann condensation is a base-mediated intramolecular cyclization.[3] The initial deprotonation of the α-carbon is a critical equilibrium step.[4]

    • Solution: Ensure you are using a sufficiently strong base to drive the reaction forward. While sodium ethoxide is traditionally used, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF can be more effective and minimize side reactions.[3] It is also crucial to use at least a stoichiometric amount of the base, as the final deprotonation of the β-keto ester product is what drives the reaction to completion.[5]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the enolate intermediate.

    • Solution: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can enhance the stability of the enolate.[3] Protic solvents like ethanol can compete with the enolate for the base and may lead to side reactions.

  • Suboptimal Reaction Temperature and Time: The rate of cyclization is temperature-dependent.

    • Solution: While some reactions proceed at room temperature, others may require heating to reflux to overcome the activation energy barrier.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and to avoid potential decomposition of the product with prolonged heating.

  • Hydrolysis of the Ester: The presence of water can lead to the saponification of the ester functional groups, preventing cyclization.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Question 2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common issue that can significantly reduce the yield and complicate the purification of the desired piperidine-2,4-dione.

Potential Side Reactions & Mitigation Strategies:

  • Intermolecular Claisen Condensation (Dimerization): If the rate of intermolecular reaction competes with the intramolecular cyclization, dimerization or polymerization can occur. This is more prevalent when attempting to form larger rings.[3]

    • Mitigation: Employ high-dilution conditions. By slowly adding the diester substrate to a solution of the base, the concentration of the starting material is kept low, favoring the intramolecular cyclization over intermolecular reactions.

  • Epimerization: If your substrate contains chiral centers, the basic conditions of the Dieckmann condensation can lead to epimerization at the α-carbon, resulting in a mixture of diastereomers.[6]

    • Mitigation: Use of weaker or non-nucleophilic bases and running the reaction at the lowest effective temperature can help preserve the stereochemical integrity.[6]

  • Incomplete Decarboxylation: The Dieckmann condensation initially yields a β-keto ester, which then needs to be hydrolyzed and decarboxylated to afford the final piperidine-2,4-dione.[1]

    • Mitigation: Ensure the hydrolysis and decarboxylation step is complete. This is typically achieved by heating in the presence of an acid catalyst (e.g., aqueous HCl or H2SO4).[1] An improved one-pot procedure involves decarbomethoxylation in aqueous acetonitrile.[2]

Question 3: The purification of my piperidine-2,4-dione is proving difficult. What are the best practices for purification?

Purification can be a significant bottleneck, especially when scaling up the synthesis.[6]

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the method of choice.[1]

    • Pro-Tip: A typical mobile phase for piperidine-2,4-diones is a mixture of dichloromethane and methanol.[7] The polarity can be adjusted based on the specific substitution pattern of your compound.

  • Acid-Base Extraction: If your product is N-unsubstituted, you can utilize its acidic N-H proton for purification. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaOH) to form the salt, which will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to piperidine-2,4-diones?

A: Several synthetic strategies exist, with the most prominent being:

  • Dieckmann Condensation: An intramolecular Claisen condensation of a dicarboxylic acid ester to form a β-keto ester, which is then hydrolyzed and decarboxylated.[1] This is a versatile and widely used method.

  • Enolate-Isocyanate Rearrangement: A newer approach for preparing 6-substituted piperidine-2,4-diones from N-Boc protected bromocyclocarbamates.[1]

  • Catalytic Hydrogenation: The reduction of substituted pyridine precursors can be a direct and atom-economical route, particularly for large-scale synthesis.[1][8]

  • Intramolecular Cyclization of β-amino esters: This method involves the cyclization of appropriately substituted β-amino esters.[1]

Q2: How do I choose the right starting materials for the Dieckmann condensation?

A: The key starting material is a δ-amino diester. A flexible route involves the reaction of β-keto esters with ammonium acetate to form vinylogous carbamates, which are then reduced to β-amino esters. These are subsequently coupled with a malonate derivative to form the required amidodiester for cyclization.[2] This approach avoids the need for N-protection and deprotection steps.[2]

Q3: What analytical techniques are used to characterize piperidine-2,4-diones?

A: A combination of spectroscopic methods is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the piperidine ring protons and substituents.[9][10]

  • Infrared (IR) Spectroscopy: This technique is used to identify characteristic functional groups, such as the C=O stretching vibrations of the dione and the N-H stretch for N-unsubstituted compounds.[10]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.[10]

  • X-Ray Crystallography: For crystalline products, X-ray crystallography provides definitive proof of the solid-state structure and stereochemistry.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for Piperidine-2,4-dione Synthesis via Dieckmann Condensation

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous methanol.

  • Base Addition: Carefully add sodium methoxide (2 equivalents) to the methanol and stir until dissolved.

  • Substrate Addition: Add the δ-amino diester (1 equivalent) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.[2]

  • Decarboxylation: After cooling, add acetonitrile and a small amount of water (e.g., 1% v/v) to the reaction mixture and heat to reflux for 1-2 hours to effect decarboxylation.[2]

  • Workup: Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]

Table 1: Comparison of Common Bases for Dieckmann Condensation
BaseTypical SolventAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)EthanolTraditional, inexpensiveCan lead to transesterification if the substrate esters are not ethyl esters.
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic, drives reaction to completion.Highly reactive, requires careful handling.
Potassium tert-Butoxide (t-BuOK)THF, t-BuOHStrong, sterically hindered, minimizes side reactions.[3]Can be more expensive.
Lithium Diisopropylamide (LDA)THFVery strong, non-nucleophilic, useful for kinetic deprotonation.Requires low temperatures (-78 °C) for preparation and use.

Visualizations

Diagram 1: General Workflow for Dieckmann Condensation

G start δ-Amino Diester Starting Material step1 Base-Mediated Intramolecular Cyclization (e.g., NaOMe in MeOH) start->step1 intermediate β-Keto Ester Intermediate step1->intermediate step2 Acidic Workup & Decarboxylation (e.g., H+ / Heat) intermediate->step2 product Piperidine-2,4-dione Product step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Piperidine-2,4-dione purification->final_product

A generalized workflow for the synthesis of piperidine-2,4-diones via Dieckmann condensation.

Diagram 2: Troubleshooting Low Yield in Dieckmann Condensation

G start Low Yield or Starting Material Recovery q1 Is the base strong enough and used in sufficient quantity? start->q1 s1 Increase base strength (e.g., NaH, t-BuOK) and/or stoichiometry. q1->s1 No q2 Is the reaction solvent appropriate? q1->q2 Yes end Improved Yield s1->end s2 Switch to a polar aprotic solvent (e.g., THF, DMF). q2->s2 No q3 Are the reaction conditions (temperature, time) optimized? q2->q3 Yes s2->end s3 Increase temperature and monitor reaction progress (TLC/LC-MS). q3->s3 No q4 Is moisture being excluded? q3->q4 Yes s3->end s4 Use anhydrous solvents and an inert atmosphere. q4->s4 No q4->end Yes s4->end

A decision tree for troubleshooting low yields in the Dieckmann condensation for piperidine-2,4-dione synthesis.

References

Technical Support Center: 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Methoxybenzyl)piperidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to Stability Concerns

This compound is a versatile intermediate in organic synthesis. However, its chemical structure, featuring a piperidine-2,4-dione ring and a p-methoxybenzyl (PMB) group, presents specific stability considerations. The dione functionality is susceptible to hydrolysis, while the PMB group can be sensitive to oxidative and strongly acidic conditions. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two main points of instability in the molecule are the piperidine-2,4-dione ring and the p-methoxybenzyl (PMB) group. The dione ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The PMB group, while generally a stable protecting group, can be cleaved under oxidative conditions or in the presence of strong acids.[1][2][3]

Q2: How should I properly store this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Some suppliers recommend storage at 2-8°C.[4]

Q3: I am observing an unexpected loss of my starting material during my reaction. What could be the cause?

A3: Unexpected loss of starting material could be due to several factors. If your reaction conditions are strongly acidic or basic, you may be experiencing hydrolysis of the piperidine-2,4-dione ring. If you are using oxidizing agents, cleavage of the PMB group is a possibility. It is also important to ensure your solvent is anhydrous and free of contaminants.

Q4: My NMR spectrum shows unexpected peaks. How can I identify potential degradation products?

A4: The appearance of new signals in your NMR spectrum could indicate the presence of degradation products. For example, hydrolysis of the dione ring could lead to the formation of a carboxylic acid and an amide. Cleavage of the PMB group would result in p-methoxybenzyl alcohol or p-methoxybenzaldehyde and the unprotected piperidine-2,4-dione. Comparing your spectrum to reference spectra of these potential byproducts can aid in identification.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Possible Cause: Degradation of the starting material due to inappropriate reaction conditions.

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting inconsistent reaction yields.

Detailed Steps:

  • Assess Reaction Conditions: Carefully review the pH and the reagents used in your reaction.

  • Hypothesize Degradation Pathway:

    • Hydrolysis: If your reaction is conducted in a strongly acidic or basic aqueous environment, hydrolysis of the piperidine-2,4-dione ring is a likely cause. This would open the ring to form a more polar, acyclic compound.

    • PMB Cleavage: If your reaction involves oxidizing agents (e.g., CAN, DDQ) or very strong acids (e.g., TFA neat), the p-methoxybenzyl group may be cleaved.[2][5][6]

  • Analytical Confirmation:

    • Take a small aliquot of your reaction mixture and analyze it by TLC or LC-MS.

    • Look for new, more polar spots on the TLC plate or new peaks in the LC-MS chromatogram that correspond to the expected molecular weights of the degradation products.

  • Protocol Modification:

    • For Hydrolysis: If hydrolysis is suspected, consider running the reaction under anhydrous conditions or using a non-aqueous workup. If aqueous conditions are necessary, buffering the reaction mixture to a more neutral pH may be beneficial.

    • For PMB Cleavage: If PMB cleavage is the issue, explore alternative, non-oxidative reagents. If the PMB group is not essential for the subsequent steps, its cleavage might be acceptable. Otherwise, consider if the reaction can be performed on a substrate with a different protecting group.

Issue 2: Appearance of Unknown Impurities in Analytical Data (HPLC, NMR)

Possible Cause: Gradual degradation of the compound during storage or analysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying the source of unknown impurities.

Detailed Steps:

  • Verify Storage Integrity: Ensure the compound has been stored correctly, away from light, moisture, and oxygen. Improper storage is a common cause of slow degradation.

  • Evaluate Analytical Method Parameters:

    • HPLC: The use of a highly acidic or basic mobile phase, or high column temperatures, can cause on-column degradation. Consider using a mobile phase with a more neutral pH and running the analysis at room temperature if possible.[7]

    • NMR: Ensure the NMR solvent is of high purity and dry. Acidic impurities in CDCl₃, for example, can catalyze degradation.

  • Forced Degradation Study (for method validation): To confirm if your analytical method is "stability-indicating," a forced degradation study is recommended.[8][9][10] This involves intentionally degrading the compound under various stress conditions and ensuring the analytical method can separate the degradation products from the parent compound.

    Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl, 60 °C, 24hDione ring opening
    Base Hydrolysis 0.1 M NaOH, RT, 4hDione ring opening
    Oxidation 3% H₂O₂, RT, 24hPMB group cleavage, N-oxidation
    Thermal 80 °C, 48hGeneral decomposition
    Photolytic UV light (254 nm), 24hPhotochemical degradation
  • Characterize Impurities: If the impurities are not a result of storage or analytical conditions, they may be artifacts from the synthesis. Techniques like LC-MS/MS and 2D NMR can be employed to elucidate the structures of these unknown impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Method Scouting:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 10-90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water.

2. Forced Degradation Sample Preparation:

  • Prepare separate solutions of the compound (~1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Heat the acidic and basic solutions as described in the table above.

  • Expose a solid sample to heat and UV light.

  • After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.

3. Method Optimization:

  • Inject the degraded samples into the HPLC system.

  • Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a phosphate buffer), and column chemistry as needed to achieve baseline separation of all degradation peaks from the parent peak. A good method will show the parent peak decreasing as the degradation product peaks increase.[11][12][13]

References

Validation & Comparative

A Comparative Guide to the Evaluation of 1-(4-Methoxybenzyl)piperidine-2,4-dione and Other Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its conformational flexibility and the synthetic tractability of its derivatives have made it a cornerstone in the development of therapeutics across a wide range of disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][2][3] The piperidine-2,4-dione substructure, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as reactive sites for further functionalization, making it an attractive starting point for the synthesis of novel bioactive molecules.[4][5]

This guide focuses on the largely uncharacterized compound, 1-(4-Methoxybenzyl)piperidine-2,4-dione . Despite its commercial availability, a survey of the current scientific literature reveals a notable absence of experimental data on its biological activities. Consequently, this document will serve as a comprehensive roadmap for the systematic evaluation of this compound. We will provide a detailed synthetic protocol, outline a series of robust biological assays, and present a curated selection of well-characterized piperidine derivatives to serve as benchmarks for comparison. This guide is intended to empower researchers to unlock the potential of this compound and contribute to the growing body of knowledge on piperidine-based therapeutics.

Comparative Framework: A Trio of Therapeutic Arenas

To provide a robust context for the evaluation of this compound, we have selected three key therapeutic areas where piperidine derivatives have demonstrated significant promise: anticancer, neuroprotective (specifically acetylcholinesterase inhibition), and antimicrobial activities. For each area, we present comparator compounds with established biological data.

Anticancer Activity

Piperidine derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][6][7]

Compound/Derivative ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 16 786-0 (Kidney)0.4 (GI50, µg/mL)[7]
HT29 (Colon)4.1 (GI50, µg/mL)[7]
Compound 17a PC3 (Prostate)0.81[6]
MGC803 (Gastric)1.09[6]
DTPEP MCF-7 (Breast)0.8[6]
MDA-MB-231 (Breast)1.2[6]
Neuroprotective Activity: Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy in the management of Alzheimer's disease.[8][9] Several piperidine-based compounds have emerged as potent AChE inhibitors.

CompoundTargetActivity (IC50 in µM)Reference
Donepezil (E2020) Acetylcholinesterase (AChE)0.0057[10]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one Acetylcholinesterase (AChE)12.55[11]
Semi-synthetic piperidine analogue 7 Acetylcholinesterase (AChE)7.32[8]
Semi-synthetic piperidine analogue 9 Acetylcholinesterase (AChE)15.1[8]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Piperidine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12][13][14]

CompoundMicroorganismActivity (MIC in mg/mL)Reference
Piperidine derivative 6 Bacillus subtilis0.75[14]
Escherichia coli1.5[14]
Staphylococcus aureus1.5[14]
Piperidine derivative 5 Escherichia coli1.5[14]
Staphylococcus aureus1.5[14]

Experimental Protocols: A Practical Guide

To facilitate the direct comparison of this compound with the aforementioned compounds, we provide the following detailed experimental protocols.

Synthesis of this compound via Dieckmann Condensation

The Dieckmann condensation is a reliable and versatile method for the synthesis of piperidine-2,4-diones.[4][15] The following protocol is adapted from established procedures.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_cyclization Cyclization & Final Product p_anisaldehyde p-Anisaldehyde beta_amino_ester Formation of β-amino ester p_anisaldehyde->beta_amino_ester methyl_acrylate Methyl Acrylate methyl_acrylate->beta_amino_ester methyl_cyanoacetate Methyl Cyanoacetate methyl_cyanoacetate->beta_amino_ester amido_diester Acylation with malonyl chloride derivative beta_amino_ester->amido_diester dieckmann Dieckmann Condensation (NaOEt in Toluene) amido_diester->dieckmann hydrolysis_decarboxylation Hydrolysis & Decarboxylation dieckmann->hydrolysis_decarboxylation product 1-(4-Methoxybenzyl) piperidine-2,4-dione hydrolysis_decarboxylation->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of the β-amino diester precursor: The synthesis begins with the formation of a β-amino ester, which can be achieved through various methods, including the Michael addition of an amine to an α,β-unsaturated ester.

  • Acylation: The resulting β-amino ester is then acylated with a suitable malonyl chloride derivative to form the corresponding amido-diester.

  • Dieckmann Condensation: To a solution of the amido-diester in anhydrous toluene, add sodium ethoxide (1.1 equivalents). The mixture is heated to reflux and monitored by thin-layer chromatography until the starting material is consumed.

  • Work-up: After cooling, the reaction is carefully quenched with dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is then heated in an aqueous acidic solution (e.g., 6M HCl) to facilitate hydrolysis and decarboxylation, yielding the final product, this compound.

  • Purification: The final compound can be purified by recrystallization or column chromatography.

Biological Evaluation Workflow

The following diagram outlines a proposed workflow for the comprehensive biological evaluation of this compound.

Biological_Evaluation cluster_primary_screening Primary Screening cluster_secondary_assays Secondary & Mechanistic Assays compound 1-(4-Methoxybenzyl) piperidine-2,4-dione mtt_assay MTT Assay (Cytotoxicity) compound->mtt_assay ache_inhibition AChE Inhibition Assay compound->ache_inhibition mic_assay MIC Assay (Antimicrobial) compound->mic_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mtt_assay->cell_cycle_analysis neuroprotection_assay Neuroprotection Assays (e.g., against oxidative stress) ache_inhibition->neuroprotection_assay bactericidal_fungicidal MBC/MFC Assays mic_assay->bactericidal_fungicidal

Caption: Proposed workflow for the biological evaluation of the target compound.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[16][17]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator compounds for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the formation of thiocholine.[18][19]

  • Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compounds in a suitable buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of this compound or comparator compounds. Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.

  • Kinetic Reading: Immediately begin measuring the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound and the comparator compounds in the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

While this compound remains a molecule of unknown biological potential, its structural features, rooted in the versatile piperidine framework, suggest that it is a worthy candidate for thorough investigation. This guide provides a clear and actionable framework for its synthesis and comprehensive biological evaluation. By employing the detailed protocols herein and comparing the results against the provided benchmarks, researchers can systematically assess its potential as an anticancer, neuroprotective, or antimicrobial agent. The data generated from these studies will not only elucidate the specific activities of this compound but also contribute valuable structure-activity relationship insights to the broader field of medicinal chemistry.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of N-Substituted Piperidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic substitution at the nitrogen atom (N-substitution) of this core structure offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the bioactivity of N-substituted piperidine-2,4-diones, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed literature. Furthermore, this document furnishes detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, alongside an exploration of their underlying mechanisms of action, to empower researchers in the pursuit of novel therapeutics.

Introduction: The Piperidine-2,4-dione Core - A Versatile Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural feature in numerous natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility and the ability to present substituents in a defined three-dimensional space make it an attractive scaffold for interacting with biological targets. The introduction of carbonyl functionalities at the 2 and 4 positions to form the piperidine-2,4-dione core imparts a unique electronic and steric profile, enhancing its potential for diverse biological activities. These activities are profoundly influenced by the nature of the substituent at the nitrogen atom, providing a fertile ground for medicinal chemistry exploration. This guide will systematically compare the impact of various N-substituents on the anticancer, antimicrobial, and anti-inflammatory properties of this promising class of compounds.

Comparative Bioactivity of N-Substituted Piperidine-2,4-diones

The true potential of the piperidine-2,4-dione scaffold is unlocked through judicious N-substitution. By strategically modifying the N-substituent, researchers can fine-tune the compound's interaction with specific biological targets, thereby optimizing its therapeutic effect.

Anticancer Activity: A Tale of Targeted Cytotoxicity

N-substituted piperidine-2,4-diones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The nature of the N-substituent plays a pivotal role in determining their potency and selectivity.

A study on a series of N-substituted-3,5-bis(arylidene)-4-piperidone derivatives, a closely related scaffold, revealed that compounds bearing N-acyl groups with a 3-bromophenyl moiety displayed significant cytotoxic activity against various human carcinoma cell lines, with IC50 values in the low micromolar range.[2] For instance, compounds 1c , 1d , and 1e from this study, all featuring an N-acyl-3-bromophenyl group, exhibited average IC50 values of 1.11, 1.16, and 0.817 µM, respectively, across a panel of cancer cell lines.[2] This highlights the importance of the electronic and steric properties of the N-substituent in driving anticancer efficacy.

Table 1: Comparative Anticancer Activity of N-Substituted Piperidone Derivatives

CompoundN-SubstituentCancer Cell LineIC50 (µM)Reference
1a N-Acryloyl-3-bromophenylSW1990, MIA PaCa-2, PG-BE1, NCI-H460, SK-BR-31.94 (average)[2]
1c N-Crotonoyl-3-bromophenylSW1990, MIA PaCa-2, PG-BE1, NCI-H460, SK-BR-31.11 (average)[2]
1d N-Methacryloyl-3-bromophenylSW1990, MIA PaCa-2, PG-BE1, NCI-H460, SK-BR-31.16 (average)[2]
1e N-Tigloyl-3-bromophenylSW1990, MIA PaCa-2, PG-BE1, NCI-H460, SK-BR-30.817 (average)[2]
DTPEP N-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)MCF-7 (ER+)0.8 ± 0.04[3]
MDA-MB-231 (ER-)1.2 ± 0.12[3]
Compound 10h N-ArylcarboxamideA-549 (Lung)15.94 ± 0.201[4]
MCF-7 (Breast)22.12 ± 0.213[4]
Compound with cyclobutyl ring N-ArylcarboxamideA-549 (Lung)16.56 ± 0.125[4]
MCF-7 (Breast)24.68 ± 0.217[4]

Note: The data presented is a synthesis from multiple sources to illustrate the impact of N-substitution. Direct comparison should be made with caution due to variations in experimental conditions.

The causality behind these observations lies in how the N-substituent influences the overall shape, lipophilicity, and electronic distribution of the molecule, thereby affecting its ability to bind to specific molecular targets within cancer cells. For instance, the presence of a bulky, lipophilic N-substituent can enhance membrane permeability and facilitate entry into the cell.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-substituted piperidine-2,4-diones have demonstrated promising activity against a spectrum of bacterial and fungal pathogens. The N-substituent is a key determinant of the antimicrobial spectrum and potency.

For example, a study on N-arylpiperazine derivatives, which share the core piperidine ring, showed that the nature of the aryl substituent significantly impacted their antimycobacterial activity.[5][6] A derivative with a 4-fluorophenyl substituent exhibited a potent MIC of 17.62 µM against Mycobacterium kansasii.[5]

Table 2: Comparative Antimicrobial Activity of Piperidine Derivatives

Compound ClassN-Substituent TypeMicroorganismMIC (µM)Reference
N-Arylpiperazines4-FluorophenylMycobacterium kansasii17.62[5]
N-Arylpiperazines3-TrifluoromethylphenylMycobacterium marinum65.32[5]
Piperidine-diones1-(4-chlorophenyl)Escherichia coli-[7]
Bacillus subtilis-[7]
Staphylococcus aureus-[7]

Note: The table presents examples of how N-substitution in piperidine-containing scaffolds influences antimicrobial activity. The data for piperidine-diones is qualitative, indicating good activity without specific MIC values in the cited source.[7]

The structure-activity relationship in the antimicrobial context often relates to the ability of the N-substituent to interact with microbial cell walls, membranes, or essential enzymes. Lipophilicity and electronic factors introduced by the substituent can govern the compound's ability to penetrate the microbial cell and reach its target.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. N-substituted piperidine-2,4-diones have shown potential as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators.

A notable example is the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), which demonstrated potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[8] EF31 exhibited an IC50 of approximately 5 µM for the inhibition of LPS-induced NF-κB DNA binding, significantly more potent than its counterparts EF24 (IC50 ~35 µM) and curcumin (IC50 >50 µM).[8] This underscores the profound impact of the N-heterocyclic substituent on anti-inflammatory activity.

Table 3: Comparative Anti-inflammatory Activity of Piperidone Derivatives

CompoundN-SubstituentAssayIC50 (µM)Reference
EF31 PyridinylmethylideneNF-κB DNA binding inhibition~5[8]
EF24 2-FluorobenzylideneNF-κB DNA binding inhibition~35[8]
Curcumin (Control)NF-κB DNA binding inhibition>50[8]

The N-substituent in these compounds can influence their ability to interact with key kinases in the NF-κB pathway, such as IκB kinase (IKK), thereby preventing the downstream cascade of inflammatory gene expression.[9]

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and bioactivity testing of N-substituted piperidine-2,4-diones.

Synthesis: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and versatile method for the synthesis of the piperidine-2,4-dione core.[10][11] This intramolecular Claisen condensation of a dicarboxylic acid ester provides a reliable route to a wide range of substituted derivatives.

Diagram 1: General Workflow for the Synthesis of N-Substituted Piperidine-2,4-diones via Dieckmann Condensation

G cluster_0 Step 1: Formation of β-Amino Diester cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation start β-Ketoester + Amine step1 Reductive Amination start->step1 product1 β-Amino Ester step1->product1 step2 Acylation with Malonyl Chloride Derivative product1->step2 product2 β-Amino Diester step2->product2 step3 Intramolecular Cyclization (e.g., NaOEt) product2->step3 product3 β-Keto Ester Intermediate step3->product3 step4 Acidic or Basic Hydrolysis product3->step4 product4 N-Substituted Piperidine-2,4-dione step4->product4

Caption: Synthetic workflow for N-substituted piperidine-2,4-diones.

Detailed Protocol:

  • Preparation of the β-Amino Diester:

    • To a solution of the desired β-ketoester (1.0 eq) and primary amine (1.1 eq) in a suitable solvent (e.g., methanol), add a reducing agent such as sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • To the crude β-amino ester, add a solution of a suitable malonyl chloride derivative (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer and concentrate to yield the β-amino diester, which can be purified by column chromatography if necessary.[10][11]

  • Dieckmann Condensation:

    • To a solution of the β-amino diester (1.0 eq) in an anhydrous solvent (e.g., toluene or THF), add a strong base such as sodium ethoxide (1.1 eq) or sodium hydride (1.1 eq).[10]

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction to room temperature and carefully quench by adding a dilute acid (e.g., 1 M HCl) until the solution is acidic.[10]

    • Extract the aqueous layer with an organic solvent.

  • Hydrolysis and Decarboxylation:

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating in the presence of an acid catalyst (e.g., 6 M HCl) to afford the final N-substituted piperidine-2,4-dione.[10]

    • Purify the final product by recrystallization or column chromatography.

Anticancer Activity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[12][13]

Diagram 2: Workflow for the MTT Cytotoxicity Assay

G cluster_0 Cell Preparation & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis start Seed Cancer Cells in 96-well Plate step1 Incubate (24h) for Adhesion start->step1 step2 Treat with N-Substituted Piperidine-2,4-diones (Various Concentrations) step1->step2 step3 Incubate (e.g., 48h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (3-4h) step4->step5 product1 Formazan Crystal Formation step5->product1 step6 Solubilize Formazan Crystals (e.g., DMSO) product1->step6 step7 Measure Absorbance at 570 nm step6->step7 product2 Calculate Cell Viability & IC50 step7->product2

Caption: MTT assay workflow for cytotoxicity assessment.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare stock solutions of the N-substituted piperidine-2,4-diones in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[14]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]

  • MTT Assay and Data Analysis:

    • After a 48-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[13]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Diagram 3: Workflow for Broth Microdilution MIC Assay

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis start Prepare Serial Dilutions of Compounds in 96-well Plate step1 Prepare Standardized Microbial Inoculum start->step1 step2 Inoculate Wells with Microbial Suspension step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Visually or Spectrophotometrically Assess Microbial Growth step3->step4 product1 Determine the Lowest Concentration with No Visible Growth (MIC) step4->product1

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-substituted piperidine-2,4-diones in a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15]

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 37°C for 18-24 hours.[17]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Mechanism of Action: Unraveling the Molecular Targets

Understanding the mechanism of action is crucial for the rational design of more effective and selective drugs. A key signaling pathway implicated in the bioactivity of some piperidine-dione derivatives is the Nuclear Factor-kappa B (NF-κB) pathway.

Diagram 4: Simplified NF-κB Signaling Pathway and Inhibition by Piperidine-2,4-dione Analogs

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Activates ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Phosphorylation & Degradation dna DNA nfkb_nuc->dna gene_exp Inflammatory Gene Expression dna->gene_exp inhibitor N-Substituted Piperidine-2,4-dione Analogs inhibitor->ikk Inhibits

Caption: Inhibition of the NF-κB pathway by piperidine-2,4-dione analogs.

The NF-κB transcription factor is a master regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.[9]

Certain N-substituted piperidine-dione derivatives, such as EF24 and EF31, have been shown to inhibit the NF-κB pathway by directly targeting the IKK complex.[8][9] By inhibiting IKK, these compounds prevent the degradation of IκB, thereby trapping NF-κB in the cytoplasm and preventing the expression of pro-inflammatory and pro-survival genes. This mechanism provides a molecular basis for their observed anti-inflammatory and anticancer activities.

Conclusion and Future Perspectives

N-substituted piperidine-2,4-diones represent a highly versatile and promising scaffold for the development of novel therapeutics. The N-substituent is a critical determinant of their bioactivity, offering a handle for fine-tuning their potency and selectivity against a range of diseases, including cancer, microbial infections, and inflammatory disorders. The structure-activity relationships discussed in this guide, coupled with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate new and improved derivatives.

Future research in this area should focus on the synthesis and screening of diverse libraries of N-substituted piperidine-2,4-diones to build a more comprehensive understanding of their SAR. Furthermore, in-depth mechanistic studies are needed to identify the specific molecular targets of these compounds and to elucidate the signaling pathways they modulate. The integration of computational modeling and experimental validation will be instrumental in accelerating the discovery of novel N-substituted piperidine-2,4-dione-based drugs with enhanced therapeutic profiles.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methoxybenzyl)piperidine-2,4-dione Analogs: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine-2,4-dione, or glutarimide, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in pharmaceuticals underscores the value of exploring the structure-activity relationships (SAR) of its derivatives to unlock new therapeutic potentials.[1] This guide delves into the hypothesized SAR of a specific class of these compounds: 1-(4-methoxybenzyl)piperidine-2,4-dione analogs.

The Piperidine-2,4-dione Core: A Privileged Scaffold

The piperidine-dione nucleus is a recurring motif in compounds exhibiting a wide range of biological activities, most notably as anticonvulsant agents.[2][3] The structural rigidity and the presence of hydrogen bond donors and acceptors in the imide functionality allow for specific interactions with biological targets. The exploration of N-substituted derivatives has been a fruitful avenue in the quest for novel central nervous system (CNS) active compounds.

Comparative SAR Analysis of Related Scaffolds

To build a predictive model for the SAR of this compound analogs, we first turn our attention to the known SAR of closely related piperidine-2,6-diones and 3-azaspiro[5.5]undecane-2,4-diones, which have been investigated for their anticonvulsant properties.[2][3]

Key Structural Insights from Piperidine-2,6-dione Analogs

Studies on various N-substituted piperidine-2,6-diones have revealed several key determinants of anticonvulsant activity:

  • The Nature of the N-Substituent is Critical: The substituent on the imide nitrogen plays a pivotal role in modulating activity. Aromatic or heteroaromatic rings are common features in active compounds.

  • Substitution Pattern on the N-Aryl Ring: The position and electronic nature of substituents on the N-aryl ring significantly influence potency and neurotoxicity. For instance, in a series of N-phenyl-piperidine-2,6-diones, the presence of a chlorine atom on the phenyl ring was found to be favorable for anticonvulsant activity.[3]

  • The Imide Moiety: The integrity of the cyclic imide ring is generally considered essential for activity, likely due to its role in target binding.

Hypothesized Structure-Activity Relationship of this compound Analogs

Based on the foundational knowledge from related scaffolds, we can extrapolate a set of hypotheses for the SAR of this compound analogs. These hypotheses provide a rational starting point for a systematic medicinal chemistry campaign.

Table 1: Hypothesized SAR of this compound Analogs
Structural Modification Hypothesized Effect on Activity Rationale/Comments
A. Modifications to the 4-Methoxybenzyl Group
1. Positional Isomers of the Methoxy Group (2- or 3-position)May decrease activity.The para-substitution pattern is often optimal for receptor binding in many N-benzyl derivatives.
2. Replacement of the Methoxy Group with other Alkoxy Groups (e.g., ethoxy, propoxy)May lead to a modest change in activity.Lipophilicity will be altered, which could affect pharmacokinetic properties.
3. Replacement of the Methoxy Group with Electron-Withdrawing Groups (e.g., Cl, F, CF3)Potentially increases activity.Halogen substituents have been shown to enhance anticonvulsant activity in related scaffolds.[3]
4. Replacement of the Methoxy Group with Electron-Donating Groups (e.g., CH3, OH)May have a variable effect.A phenolic hydroxyl group could introduce new hydrogen bonding interactions but may also impact metabolic stability.
5. Introduction of a Second Substituent on the Benzyl RingCould enhance or decrease activity depending on the position and nature of the substituent.Further exploration is needed to define the optimal substitution pattern.
B. Modifications to the Piperidine-2,4-dione Ring
1. Alkyl Substitution at the 3- or 5-positionMay increase lipophilicity and could influence the conformation of the ring.The effect on activity is difficult to predict without experimental data.
2. Spirocyclic Analogs at the 3- or 5-positionCould lead to novel activity profiles.Spiro-cyclic modifications have been explored in related anticonvulsant compounds.[2][3]

Below is a visual representation of the proposed SAR exploration for the this compound scaffold.

SAR_Hypothesis cluster_scaffold Core Scaffold: this compound cluster_modifications_benzyl Modifications on 4-Methoxybenzyl Group cluster_modifications_piperidine Modifications on Piperidine-2,4-dione Ring core Piperidine-2,4-dione Ring 4-Methoxybenzyl Group mod_benzyl Positional Isomers of Methoxy Methoxy Replacement (Alkoxy, EWG, EDG) Disubstitution core:f1->mod_benzyl Investigate mod_piperidine Alkyl Substitution (C3/C5) Spirocyclic Analogs (C3/C5) core:f0->mod_piperidine Investigate

Caption: Hypothesized SAR exploration map for this compound analogs.

Experimental Protocols for SAR Validation

To empirically test the aforementioned hypotheses, a systematic approach to synthesis and biological evaluation is necessary. The following protocols are based on established methodologies for the assessment of anticonvulsant activity.[2][3]

General Synthetic Procedure for this compound Analogs

A plausible synthetic route would involve the condensation of glutaric anhydride with 4-methoxybenzylamine to form the corresponding glutaramic acid, followed by cyclization to yield the desired this compound. Analogs can be synthesized by using appropriately substituted benzylamines and/or substituted glutaric anhydrides.

In Vivo Anticonvulsant Screening

The primary screening of novel analogs is typically conducted in rodent models of epilepsy.

1. Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-30 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a predetermined time (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Calculate the median effective dose (ED50).

2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.

  • Animals: Male albino mice (20-30 g).

  • Procedure:

    • Administer the test compound i.p. or p.o.

    • After a set time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animal for the onset of clonic seizures for a period of 30 minutes.

    • Protection is defined as the absence of clonic seizures.

    • Determine the ED50.

Neurotoxicity Screening

It is crucial to assess the potential for motor impairment, a common side effect of CNS-active drugs.

Rotarod Test:

  • Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).

  • Procedure:

    • Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes).

    • Administer the test compound.

    • At various time points after administration, place the mouse on the rotarod and record the time it remains on the rod.

    • Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod.

    • Calculate the median toxic dose (TD50).

The following diagram illustrates the workflow for the biological evaluation of newly synthesized analogs.

Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesize Analogs mes Maximal Electroshock (MES) Test synthesis->mes scptz Subcutaneous PTZ (scPTZ) Test synthesis->scptz rotarod Rotarod Neurotoxicity Test synthesis->rotarod ed50 Calculate ED50 mes->ed50 scptz->ed50 td50 Calculate TD50 rotarod->td50 pi Determine Protective Index (PI = TD50/ED50) ed50->pi td50->pi sar Establish SAR pi->sar

Caption: Experimental workflow for the biological evaluation and SAR determination of novel analogs.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothesis-driven, framework for understanding the structure-activity relationship of this compound analogs. By drawing on the established SAR of structurally related anticonvulsant agents, we have proposed key structural modifications that are likely to influence biological activity. The provided experimental protocols offer a clear path for the validation of these hypotheses.

Future research should focus on the systematic synthesis and evaluation of the proposed analogs to confirm or refute the hypothesized SAR. Promising lead compounds should be further characterized for their mechanism of action, pharmacokinetic properties, and in-depth toxicological profiles. This structured approach will be instrumental in unlocking the therapeutic potential of this intriguing class of compounds.

References

The Dieckmann Condensation: A Versatile and Established Route

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Routes to Piperidine-2,4-diones: A Guide for Researchers

The piperidine-2,4-dione framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and glutamate receptor modulators.[1] The development of efficient, scalable, and versatile synthetic routes to access these valuable heterocycles is crucial for advancing drug discovery programs. This guide provides a comparative analysis of the principal synthetic strategies for constructing substituted piperidine-2,4-diones, grounded in mechanistic understanding and supported by experimental data.

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, stands as one of the most robust and widely utilized methods for synthesizing the piperidine-2,4-dione ring system.[2] This approach offers significant flexibility, enabling the introduction of substituents at various positions on the heterocyclic ring.[1][3]

Mechanistic Rationale and Causality

The core of this strategy involves the base-mediated cyclization of an N-substituted β-amino diester. The choice of base and solvent is critical for success. Using a sodium alkoxide base corresponding to the ester's alcohol (e.g., sodium methoxide for methyl esters) prevents transesterification, a common side reaction that can complicate product purification and reduce yields. The reaction proceeds through the formation of a carbanion α to one ester group, which then attacks the carbonyl carbon of the second ester, forming a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the target piperidine-2,4-dione.

An improved protocol highlights the use of sodium methoxide in methanol for the cyclization, followed by a one-pot decarbomethoxylation step in aqueous acetonitrile, which has been shown to significantly improve yields compared to previous conditions.[1]

Enantioselective Dieckmann Cyclization

A significant advantage of the Dieckmann approach is its adaptability for enantioselective synthesis. By employing chiral auxiliaries, such as the Davies' α-methylbenzylamine auxiliary, enantiopure β-amino esters can be prepared. These chiral precursors undergo the Dieckmann cyclization to afford enantiomerically enriched 6-substituted piperidine-2,4-diones after cleavage of the auxiliary.[1][4]

Workflow for Dieckmann Condensation

Dieckmann_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_cyclization Core Ring Formation beta_keto β-Keto Ester reductive_amination Reductive Amination beta_keto->reductive_amination amine Amine Source (e.g., NH4OAc) amine->reductive_amination coupling Coupling with Malonate Derivative reductive_amination->coupling diester Amido Diester Precursor coupling->diester dieckmann Dieckmann Cyclization (NaOMe, MeOH) diester->dieckmann Intramolecular Condensation hydrolysis_decarboxylation Hydrolysis & Decarboxylation (aq. MeCN) dieckmann->hydrolysis_decarboxylation β-Keto Ester Intermediate product Piperidine-2,4-dione hydrolysis_decarboxylation->product

Caption: General workflow for piperidine-2,4-dione synthesis via Dieckmann condensation.

Enolate-Isocyanate Rearrangement: A Novel Approach

A more recent and innovative strategy for synthesizing 6-substituted piperidine-2,4-diones involves an enolate-isocyanate rearrangement.[3][5] This method provides a distinct pathway that complements traditional cyclization techniques.

Mechanistic Rationale and Causality

This transformation begins with N-Boc-protected homoallylamines, which undergo a halocyclocarbamation reaction (e.g., using N-bromosuccinimide) to form bromocyclocarbamates.[3] Treatment of these intermediates with a strong base induces a rearrangement. The proposed mechanism involves the formation of a cyclic enolate, which then rearranges to an isocyanate intermediate that is subsequently hydrolyzed to furnish the piperidine-2,4-dione ring.[3] This pathway is particularly effective for generating derivatives with substitution at the C6 position.

Mechanism of Enolate-Isocyanate Rearrangement

Rearrangement_Mechanism start Bromocyclocarbamate enolate Cyclic Enolate Intermediate start->enolate Strong Base rearrangement Enolate-Isocyanate Rearrangement enolate->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis product 6-Substituted Piperidine-2,4-dione hydrolysis->product

Caption: Key mechanistic steps of the enolate-isocyanate rearrangement pathway.

Intramolecular Cyclization of Amino Acid Derivatives

This category encompasses several related methods that utilize linear δ-amino-β-keto esters or similar precursors for cyclization. While the Dieckmann condensation is a prime example, other variations exist that offer unique advantages.

  • Cyclization of N-Sulfinyl δ-Amino-β-Keto Esters : This enantioselective approach, developed by Davis, uses N-sulfinyl imines as chiral building blocks to generate enantiopure δ-amino-β-keto esters, which can then be cyclized to form optically active piperidine-2,4-diones.[1][6]

  • Chain Extension of β-Amino Acids : Another route involves the chain extension of β-amino acids to create δ-amino-β-keto acids. This pathway often involves acylation of Meldrum's acid as a key step before the final cyclization to yield the dione product.[3]

These methods underscore the utility of readily available amino acid precursors in constructing the piperidine core, often with excellent stereocontrol.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, stereochemical requirements, and scalability.

FeatureDieckmann CondensationEnolate-Isocyanate RearrangementCyclization of Amino Acid Derivatives
Primary Application Versatile for various substitution patterns (C3, C5, C6).[1]Primarily for 6-substituted derivatives.[3]Enantioselective synthesis of variously substituted diones.[3]
Key Intermediate N-substituted amido diester.[1]Bromocyclocarbamate.[3]Chiral δ-amino-β-keto ester/acid.[1][3]
Stereocontrol Achievable with chiral auxiliaries (e.g., Davies' auxiliary).[1]Can be diastereoselective depending on substrate.[3]Excellent stereocontrol from chiral pool (amino acids) or chiral reagents.[1]
Reaction Conditions Basic (e.g., NaOMe), followed by hydrolysis/decarboxylation.[1][2]Halogenation followed by strong base.[3]Varies; often involves coupling and cyclization steps.
Advantages Highly flexible, well-established, good yields, scalable.[1]Novel pathway, effective for specific substitution patterns.[3]Direct use of chiral precursors, high enantiopurity.
Limitations Requires multi-step synthesis of the diester precursor.Less explored, potentially limited substrate scope.Can involve multiple protection/deprotection steps.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Phenylpiperidine-2,4-dione via Dieckmann Condensation

This protocol is adapted from an improved procedure described by Marson et al.[1]

Step 1: Synthesis of the Amido Diester Precursor (4f)

  • Reductive Amination: To a solution of methyl benzoylacetate (1f , 1.0 eq) in methanol, add ammonium acetate (1.5 eq) and acetic acid (1.5 eq). Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-amino ester (3f ).

  • Coupling: To a solution of the crude β-amino ester (3f , 1.0 eq) and monomethyl malonate (1.1 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the reaction at room temperature for 12 hours. Wash the mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to afford the amido diester (4f ).

Step 2: Dieckmann Cyclization and Decarboxylation

  • To a solution of the amido diester (4f , 1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq).

  • Heat the mixture to reflux for 1 hour until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with dilute HCl.

  • Add acetonitrile and water (to achieve a 1% water in MeCN solution) and heat the mixture to reflux for 1 hour to effect decarboxylation.

  • After cooling, remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 6-phenylpiperidine-2,4-dione (6f ). The reported yield for this two-step process is 66%.[1]

Conclusion

The synthesis of piperidine-2,4-diones can be effectively achieved through several strategic routes. The Dieckmann condensation remains the most versatile and reliable method, with well-documented protocols for both racemic and enantioselective syntheses.[1][2] The enolate-isocyanate rearrangement offers a novel and complementary approach, especially for accessing 6-substituted analogs.[3] Finally, methods starting from the chiral pool of amino acids provide direct and highly stereocontrolled access to these important heterocyclic scaffolds. The selection of an optimal route requires careful consideration of the target molecule's specific structure, stereochemical needs, and the desired scale of the synthesis.

References

A Comparative Guide to the Potential Biological Activity of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of the novel compound, 1-(4-methoxybenzyl)piperidine-2,4-dione, against established therapeutic agents. While direct experimental data for this specific molecule is not yet publicly available, its structural features—a piperidine-2,4-dione core decorated with a 4-methoxybenzyl group—suggest a strong potential for clinically relevant bioactivity. This analysis is grounded in the well-documented pharmacology of structurally related drugs, providing a predictive framework and a detailed roadmap for future investigation.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] When functionalized into a piperidine-2,4-dione, the scaffold bears a structural resemblance to the glutarimide ring of two major classes of drugs: the immunomodulatory imide drugs (IMiDs) and the sedative-hypnotic glutethimide derivatives. This guide will therefore compare the potential activities of this compound with thalidomide, lenalidomide, pomalidomide, and glutethimide.

Part 1: Comparative Analysis of Potential Anticancer and Immunomodulatory Activity

The most profound therapeutic impact of the piperidine-dione-like scaffold is seen in the IMiD class of drugs—thalidomide and its more potent analogs, lenalidomide and pomalidomide. These drugs have revolutionized the treatment of multiple myeloma.[2] Their mechanism is multifaceted, encompassing direct cytotoxicity to cancer cells, anti-angiogenic effects, and potent immunomodulation.[3][4]

Mechanism of Action: The Cereblon E3 Ligase Modulators

The primary mechanism of action for thalidomide, lenalidomide, and pomalidomide is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] By binding to CRBN, these drugs recruit new protein substrates for ubiquitination and subsequent proteasomal degradation.[7] In multiple myeloma cells, this leads to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][] The degradation of these factors results in two key outcomes:

  • Direct Anti-Myeloma Effect: The downregulation of Ikaros and Aiolos leads to the suppression of key survival factors for myeloma cells, such as Interferon Regulatory Factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis.[3][]

  • Immunomodulatory Effect: The degradation of Ikaros and Aiolos in T-cells represses the transcription of Interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and activation. This enhances the body's own anti-tumor immune response.[2][3]

Additionally, IMiDs are known to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and to suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[4][10]

Hypothetical Activity of this compound: Given its piperidine-2,4-dione core, it is plausible that this compound could also interact with the Cereblon E3 ligase complex. The specific nature and potency of this interaction would be dictated by the N-benzyl substituent. The 4-methoxybenzyl group may influence binding affinity and substrate specificity, potentially leading to a unique profile of protein degradation and downstream effects.

Comparative Data of Known Drugs
DrugPrimary IndicationKey Mechanistic Actions
Thalidomide Multiple Myeloma, Erythema Nodosum LeprosumBinds to CRBN, anti-angiogenic, inhibits TNF-α production.[4][5]
Lenalidomide Multiple Myeloma, Myelodysplastic SyndromesPotent CRBN binder, induces degradation of IKZF1/3, T-cell co-stimulation, anti-proliferative.[7][11]
Pomalidomide Multiple Myeloma (Relapsed/Refractory)Most potent CRBN binder among the three, strong degradation of IKZF1/3, potent immunomodulatory and anti-angiogenic effects.[]
Proposed Experimental Workflow for Anticancer Activity Screening

To ascertain whether this compound possesses anticancer and immunomodulatory properties analogous to IMiDs, a systematic, multi-tiered experimental approach is required.

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: In-depth Pathway Analysis T1_1 Cell Viability Assay (MTT) (e.g., MM.1S, U266, RPMI-8226 cell lines) T1_2 Determine IC50 Values T1_1->T1_2 T2_1 TNF-α Inhibition Assay (LPS-stimulated PBMCs) T1_2->T2_1 If IC50 is promising T2_2 Anti-Angiogenesis Assay (HUVEC Tube Formation) T1_2->T2_2 If IC50 is promising T2_3 Cereblon Binding Assay (Competitive Binding) T1_2->T2_3 If IC50 is promising T3_1 Western Blot Analysis (IKZF1, IKZF3, c-Myc, IRF4) T2_1->T3_1 If mechanistic activity is confirmed T3_2 Apoptosis Assay (Annexin V/PI Staining) T2_1->T3_2 If mechanistic activity is confirmed T3_3 T-Cell Co-stimulation Assay (IL-2 Production) T2_1->T3_3 If mechanistic activity is confirmed T2_2->T3_1 If mechanistic activity is confirmed T2_2->T3_2 If mechanistic activity is confirmed T2_2->T3_3 If mechanistic activity is confirmed T2_3->T3_1 If mechanistic activity is confirmed T2_3->T3_2 If mechanistic activity is confirmed T2_3->T3_3 If mechanistic activity is confirmed

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

Part 2: Comparative Analysis of Potential Sedative-Hypnotic Activity

The piperidine-2,6-dione structure is also the core of glutethimide, a sedative-hypnotic drug first introduced as a supposedly safer alternative to barbiturates.[12] Although its use is now limited due to its potential for abuse and the availability of safer alternatives, its mechanism provides another avenue of potential biological activity for this compound.

Mechanism of Action: GABAergic System Modulation

Glutethimide acts as a central nervous system (CNS) depressant.[13] While its exact mechanism is not fully elucidated, it is believed to exert its effects by enhancing the activity of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[14] It is thought to act as a positive allosteric modulator at GABA-A receptors, similar to barbiturates, which increases the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[12][14] This results in sedation, hypnosis, and anxiolysis.

Hypothetical Activity of this compound: The structural similarity to glutethimide suggests that this compound could potentially modulate GABA-A receptors. The N-substituent would play a critical role in determining the compound's ability to cross the blood-brain barrier and its affinity for the receptor complex.

Comparative Profile of Glutethimide
DrugClassPrimary Use (Historical)Key Mechanistic Action
Glutethimide Sedative-HypnoticTreatment of InsomniaCNS depressant, likely a GABA-A receptor positive allosteric modulator.[13][14]
Proposed Experimental Workflow for Sedative-Hypnotic Screening

Evaluating the potential CNS depressant effects requires a combination of in vitro receptor binding and in vivo behavioral assays.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Assays (Rodent Models) IV_1 GABA-A Receptor Binding Assay (Radioligand displacement) IV_2 Electrophysiology Assay (Patch-clamp on cultured neurons) IV_1->IV_2 Determine binding affinity INV_1 Open Field Test (Assess locomotor activity) IV_2->INV_1 If GABAergic modulation is confirmed INV_2 Elevated Plus Maze (Assess anxiolytic effects) IV_2->INV_2 If GABAergic modulation is confirmed INV_3 Pentobarbital-Induced Sleep Test (Assess hypnotic effects) IV_2->INV_3 If GABAergic modulation is confirmed

Caption: Proposed workflow for evaluating the sedative-hypnotic potential of the target compound.

Part 3: Detailed Experimental Protocols

For scientific integrity and reproducibility, the following are detailed step-by-step protocols for key assays mentioned in the proposed workflows.

Protocol 1: Cell Viability (MTT) Assay for Anticancer Screening

This protocol quantifies the cytotoxic effect of the test compound on cancer cell lines.

  • Cell Seeding: Plate multiple myeloma cell lines (e.g., MM.1S, U266) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.[15]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: TNF-α Inhibition ELISA

This assay measures the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and plate them in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce TNF-α production by adding Lipopolysaccharide (LPS) (final concentration of 1 µg/mL) to the wells.[17]

  • Incubation: Incubate the plate for 17-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.[1]

  • Analysis: Determine the dose-dependent inhibition of TNF-α production and calculate the IC50 value.

Protocol 3: HUVEC Tube Formation Assay for Anti-Angiogenesis

This assay assesses the compound's ability to inhibit the formation of capillary-like structures by endothelial cells.[18]

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.[19]

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Imaging: Visualize the tube-like structures using a microscope and capture images.

  • Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.[20]

  • Analysis: Compare the results from treated wells to the vehicle control to determine the inhibitory effect on angiogenesis.

Protocol 4: Pentobarbital-Induced Sleep Test

This in vivo assay evaluates the hypnotic potential of a compound in a rodent model.

  • Animal Acclimation: Acclimate male mice to the testing environment for at least one hour before the experiment.

  • Compound Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • Pentobarbital Injection: After a set pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 30-50 mg/kg, i.p.).

  • Observation: Immediately place each mouse on its back and observe for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).[21]

  • Data Collection: Record the latency to the onset of sleep (time from pentobarbital injection to loss of righting reflex) and the duration of sleep (time from loss to spontaneous recovery of the righting reflex).

  • Analysis: Compare the sleep latency and duration between the compound-treated groups and the vehicle control group to determine if the compound potentiates pentobarbital-induced sleep.

References

A Comparative Efficacy Analysis of Piperidine-2,6-dione Isomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-dione scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as the foundational structure for a class of transformative therapeutic agents. This guide provides an in-depth comparative analysis of the efficacy of key isomers derived from this scaffold, with a primary focus on the piperidine-2,6-dione core found in immunomodulatory drugs (IMiDs®). We will dissect the critical role of stereochemistry in dictating biological outcomes, present the quantitative data that underpins these differences, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the complexities of this important class of molecules.

The Piperidine-dione Scaffold: From Tragedy to Triumph

The history of the piperidine-dione pharmacophore is both cautionary and exemplary. Its most infamous representative, thalidomide, was introduced in the 1950s as a racemic mixture of its (R)- and (S)-enantiomers. While the (R)-enantiomer provided the intended sedative effects, the (S)-enantiomer was discovered to be a potent teratogen, leading to a global medical crisis.[1][2][3][4] This tragedy indelibly highlighted a fundamental principle of pharmacology: stereoisomers of a chiral drug can have profoundly different, and sometimes devastatingly so, biological activities.

Crucially, the two enantiomers of thalidomide can interconvert under physiological conditions, meaning the administration of the "safe" (R)-enantiomer alone cannot prevent the formation of its harmful (S)-counterpart in vivo.[2][3][5] This lesson spurred significant advancements in stereospecific synthesis and analysis. More recently, analogues of thalidomide, such as lenalidomide and pomalidomide, have been developed as chirally pure agents, harnessing the therapeutic potential of the piperidine-2,6-dione core to become cornerstone treatments for multiple myeloma and other hematological cancers.[6][7][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action for thalidomide and its analogues is the molecular hijacking of the ubiquitin-proteasome system. These drugs act as "molecular glues," binding directly to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][6][7] This binding event allosterically modulates the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not normally be targeted by this complex.

For the anticancer effects in multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][9][10][11][12] The degradation of these master regulators leads to the downregulation of critical myeloma survival factors, such as IRF4 and c-MYC, ultimately resulting in cell cycle arrest and apoptosis.[7][11]

G cluster_complex CRL4 E3 Ubiquitin Ligase cluster_drug Drug Action cluster_substrate Target Protein cluster_degradation Cellular Consequence CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (IKZF1/IKZF3) CRBN->Neosubstrate Recruits CUL4 CUL4 ROC1 ROC1 Ub Ubiquitin ROC1->Ub Transfers IMiD Piperidine-dione Isomer (e.g., Lenalidomide) IMiD->CRBN Binds & Modulates Proteasome Proteasome Neosubstrate->Proteasome Targeting Ub->Neosubstrate Polyubiquitination Apoptosis Myeloma Cell Apoptosis Proteasome->Apoptosis Degradation Leads to G cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Data Acquisition & Analysis P1 Purify recombinant CRBN-DDB1 complex A1 Dispense CRBN-DDB1 and fluorescent probe P1->A1 P2 Prepare fluorescent probe (e.g., Cy5-Thalidomide) P2->A1 P3 Create serial dilution of test isomers A2 Add test isomer dilutions and controls (e.g., Pomalidomide) P3->A2 A1->A2 A3 Incubate to reach binding equilibrium A2->A3 D1 Read Fluorescence Polarization (mP units) A3->D1 D2 Plot mP vs. log[isomer] D1->D2 D3 Fit data to a competitive binding model D2->D3 D4 Calculate IC50 and Ki D3->D4 G cluster_cell Cell Culture & Treatment cluster_protein Sample Preparation cluster_wb Immunoblotting cluster_analysis Detection & Analysis C1 Seed MM.1S cells in 6-well plates C2 Treat with serial dilutions of test isomers (e.g., 0-10 µM) C1->C2 C3 Incubate for 4-24 hours C2->C3 P1 Harvest and lyse cells C3->P1 P2 Quantify total protein (BCA Assay) P1->P2 P3 Normalize protein concentration and prepare lysates with loading buffer P2->P3 W1 Run SDS-PAGE P3->W1 W2 Transfer to PVDF membrane W1->W2 W3 Block non-specific sites W2->W3 W4 Probe with Primary Abs (anti-IKZF1, anti-IKZF3, anti-GAPDH) W3->W4 W5 Incubate with HRP-conjugated Secondary Abs W4->W5 W6 Apply ECL Substrate W5->W6 A1 Image chemiluminescence W6->A1 A2 Perform densitometry on bands A1->A2 A3 Normalize target protein to loading control (GAPDH) A2->A3 A4 Determine DC50 value A3->A4

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the identification of a potent "hit" against a desired biological target is a pivotal moment. Our work has identified 1-(4-Methoxybenzyl)piperidine-2,4-dione (hereafter referred to as MBPD-001 ), a novel compound from the piperidine class, as a highly potent inhibitor of Target Kinase A (TKA), a serine/threonine kinase implicated in autoimmune inflammatory pathways. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmaceuticals.[1][2] However, this structural ubiquity also presents a significant challenge: the potential for unintended interactions with other proteins, known as cross-reactivity or off-target activity.

This guide provides a comprehensive framework for conducting cross-reactivity studies, using MBPD-001 as a case study. We will objectively compare its performance against a hypothetical alternative, "Competitor Compound X" (CCX) , another TKA inhibitor from a distinct chemical series. The goal is to illustrate how a rigorous, multi-faceted profiling strategy is essential for selecting a drug candidate with the highest potential for success and the lowest risk of safety-related attrition.[3][4][5] Early and thorough in vitro safety and selectivity profiling is not merely a recommendation but a cornerstone of modern drug development, mandated by regulatory expectations.[6]

The Rationale: Why Broad-Spectrum Profiling is Non-Negotiable

Off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[7] For kinase inhibitors, this is particularly critical. The human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets. An inhibitor designed for one kinase can easily bind to others, leading to unforeseen biological consequences.[8] Therefore, a two-pronged strategy is required:

  • Selectivity Profiling: Assessing the compound's activity across a large panel of kinases to understand its specificity within the target family. This helps build a structure-activity relationship (SAR) for selectivity.[8][9]

  • Safety Pharmacology Profiling: Screening the compound against a diverse panel of clinically relevant targets (receptors, ion channels, transporters, enzymes) known to be associated with ADRs when modulated.[10][11]

This guide will detail the experimental workflows for both, providing a self-validating system to generate a robust data package for candidate selection.

Experimental Design: A Multi-Tiered Screening Cascade

Our comparative analysis of MBPD-001 and CCX follows a logical, tiered approach designed to move from high-potency confirmation to broad-spectrum liability assessment. This workflow ensures that resources are used efficiently while generating a comprehensive data profile.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Selectivity & Off-Target Profiling cluster_2 Tier 3: Hit Deconvolution cluster_3 Tier 4: Candidate Selection P1 Biochemical Potency Assay (TKA IC50 Determination) P2 In-Cell Target Engagement (TKA Cellular IC50) P1->P2 Confirms cell permeability & potency K1 Broad Kinome Screen (>200 Kinases @ 1µM) P2->K1 S1 Safety Pharmacology Panel (44-87 Targets @ 10µM) K2 Dose-Response Assays for Kinase 'Hits' K1->K2 Follow-up on hits (Inhibition >50%) S2 Functional Assays for Safety 'Hits' S1->S2 Follow-up on hits (Binding >50%) CS Comparative Data Analysis (MBPD-001 vs. CCX) Select Candidate K2->CS S2->CS

Caption: Tiered workflow for cross-reactivity analysis.

Detailed Experimental Protocols

The following protocols represent industry-standard methodologies. The trustworthiness of the data relies on strict adherence to controls, including vehicle (DMSO) controls for baseline activity and known reference compounds to validate assay performance.

Protocol 1: In-Cell Target Engagement using NanoBRET™ Assay

Rationale: While biochemical assays are precise, a cell-based assay provides a more physiologically relevant environment.[12] This protocol confirms that the compound can penetrate the cell membrane and engage TKA in its native context.

Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with two plasmids: one encoding TKA fused to a NanoLuc® luciferase and the other encoding a fluorescent tracer that binds TKA. Plate the cells and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution series of MBPD-001 and CCX in DMSO, then dilute into Opti-MEM medium.

  • Assay Execution:

    • Add the NanoBRET™ tracer to all wells.

    • Add the diluted compounds (or DMSO vehicle) to the appropriate wells.

    • Equilibrate the plate at 37°C, 5% CO₂ for 2 hours.

    • Add the NanoGlo® substrate to all wells to measure both donor (luciferase) and acceptor (tracer) emissions.

  • Data Analysis: Read the plate on a luminometer capable of filtering the two wavelengths. Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Kinome-Wide Selectivity Screen (Radiometric HotSpot™ Assay)

Rationale: A broad kinase screen is essential to identify off-target interactions across the kinome, reducing the risk of adverse side effects.[8] A radiometric assay provides high sensitivity and a direct measure of enzymatic activity.

Methodology:

  • Compound Submission: Provide MBPD-001 and CCX at a concentration of 10 mM in DMSO. The service provider (e.g., Reaction Biology) will perform subsequent dilutions.

  • Assay Plate Preparation: Compounds are tested at a single concentration (e.g., 1 µM) in duplicate against a panel of >200 purified kinases.

  • Kinase Reaction:

    • The reaction is initiated by adding ³³P-ATP. Assays are run at a standard ATP concentration or at the apparent ATP-Km for each kinase to ensure accurate potency assessment.[9]

    • The reaction mixture, containing the specific kinase, substrate peptide, compound, and cofactors, is incubated at room temperature.

  • Reaction Termination & Measurement: The reaction is stopped by spotting the mixture onto a filter membrane. The filter is washed to remove unincorporated ³³P-ATP. The remaining radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: Results are expressed as "% Inhibition" relative to the DMSO vehicle control. A threshold (e.g., >50% inhibition) is set to identify significant off-target "hits" that require follow-up dose-response analysis.

Data Presentation & Comparative Analysis

All quantitative data must be summarized in a clear, structured format to facilitate direct comparison and informed decision-making.

Table 1: Comparative Kinase Selectivity Profile

This table presents hypothetical data for our compounds. The Selectivity Score is calculated as the IC₅₀ of the off-target kinase divided by the IC₅₀ of the primary target (TKA). A higher score indicates better selectivity.

CompoundTargetIC₅₀ (nM)Selectivity Score
MBPD-001 TKA (Primary) 5.2 -
Kinase B28054x
Kinase C>10,000>1900x
Kinase D1,150221x
CCX TKA (Primary) 8.9 -
Kinase B455x
Kinase C8,500955x
Kinase D>10,000>1100x

Analysis: The data clearly shows that while both compounds are potent TKA inhibitors, MBPD-001 demonstrates a superior selectivity profile . It has a >50-fold selectivity window against Kinase B, the most significant off-target, whereas CCX is only 5-fold selective. This lack of selectivity for CCX could pose a risk if Kinase B modulation is associated with toxicity.

Table 2: Comparative Safety Pharmacology Panel Profile (% Inhibition @ 10 µM)

This screening is performed to identify potential interactions with targets known to cause adverse events.[6][10] Significant activity is typically defined as >50% inhibition or binding at a 10 µM concentration.

Target ClassTargetMBPD-001 (% Inhibition)CCX (% Inhibition)Potential Liability
Ion Channel hERG (KCNH2) 8% 72% Cardiac Arrhythmia
CaV1.22%15%Cardiovascular Effects
NaV1.5-5%21%Cardiovascular Effects
GPCR Adrenergic α1A12%48%Cardiovascular Effects
Dopamine D218%55%CNS Side Effects
Histamine H14%61%Sedation
Transporter SERT9%3%Drug-Drug Interactions

Analysis: The safety panel data reveals a critical liability for CCX . Its 72% inhibition of the hERG potassium channel is a major red flag, as hERG blockade is strongly associated with a risk of fatal cardiac arrhythmias (Torsades de Pointes).[7] Furthermore, CCX shows significant interaction with multiple GPCRs, suggesting a high likelihood of cardiovascular and CNS side effects. In stark contrast, MBPD-001 shows a clean profile , with no significant activity against any target in the safety panel.

G MBPD MBPD-001 TKA Target Kinase A (Efficacy) MBPD->TKA High Potency (5.2 nM) KinaseB Kinase B MBPD->KinaseB Low Affinity (280 nM) hERG hERG Channel (Toxicity) MBPD->hERG No Interaction GPCRs GPCR Panel (Side Effects) MBPD->GPCRs No Interaction CCX CCX CCX->TKA High Potency (8.9 nM) CCX->KinaseB High Affinity (45 nM) CCX->hERG High Affinity (>50% Inh.) CCX->GPCRs High Affinity (>50% Inh.)

Caption: Desired vs. undesired interaction profiles.

Conclusion and Recommendation

The systematic application of cross-reactivity profiling provides unequivocal data to guide drug candidate selection.[13][14] In this comparative analysis:

  • MBPD-001 emerges as a superior candidate. It combines high on-target potency with excellent selectivity across the kinome and a clean safety pharmacology profile. Its risk of off-target mediated toxicity is predicted to be low.

  • CCX , despite its comparable on-target potency, is a high-risk candidate. Its poor kinase selectivity and, most critically, its potent activity against the hERG channel and multiple GPCRs, make it highly likely to fail in later stages of development due to safety concerns.

Recommendation: Based on this comprehensive in vitro cross-reactivity assessment, This compound (MBPD-001) is recommended for advancement into further preclinical development, including in vivo efficacy and formal toxicology studies. CCX should be deprioritized or subjected to significant medicinal chemistry efforts to mitigate its off-target liabilities. This data-driven decision-making process maximizes the probability of clinical success and ultimately, the delivery of a safe and effective new medicine.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Piperidine-2,4-dione Production

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-2,4-dione framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from neuroscience to oncology. The efficient and scalable synthesis of this heterocyclic motif is therefore of paramount importance to drug discovery and development professionals. This guide provides an in-depth, objective comparison of the leading synthetic strategies for the production of piperidine-2,4-diones, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Executive Summary: A Comparative Overview of Synthetic Routes

The synthesis of piperidine-2,4-diones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability requirements, and stereochemical considerations. Herein, we benchmark three prominent methods: the classical Dieckmann condensation, a novel enolate-isocyanate rearrangement, and the catalytic hydrogenation of pyridine precursors.

Synthetic Route Key Features Typical Yields Scalability Stereocontrol Green Chemistry Considerations
Dieckmann Condensation Versatile for various substitution patterns; well-established.60-80%[1]Demonstrated up to multi-gram scale.[2]Achievable with chiral auxiliaries.[3]Use of strong bases and organic solvents.
Enolate-Isocyanate Rearrangement Efficient for 6-substituted derivatives; novel approach.Good to excellent.[4]Reported on a laboratory scale.Potential for stereocontrol from chiral precursors.[4]Involves strong bases and anhydrous conditions.
Catalytic Hydrogenation Atom-economical; suitable for large-scale synthesis.High, but substrate-dependent.[2]Highly scalable.[5]Can be challenging to control.Use of hydrogen gas under pressure.

In-Depth Analysis of Synthetic Strategies

The Dieckmann Condensation: A Versatile and Time-Tested Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation, yields the target piperidine-2,4-dione.[6][7] This method offers significant flexibility in accessing a wide range of substitution patterns on the piperidine ring.[3]

Mechanistic Rationale: The reaction is initiated by a base-catalyzed deprotonation of the α-carbon of one of the ester groups, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation afford the final piperidine-2,4-dione.

Workflow for Dieckmann Condensation:

cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A β-Amino Ester C Amide Coupling (EDC, HOBt) A->C B Monomethyl Malonate B->C D Dieckmann Cyclization (NaOMe, MeOH) C->D Amido Diester Intermediate E Hydrolysis & Decarboxylation (NaOMe, wet MeCN) D->E Cyclized β-Keto Ester F Piperidine-2,4-dione E->F cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Product A N-Boc-protected Homoallylamine B Halocyclocarbamation (e.g., NBS) A->B Bromocyclocarbamate Intermediate C Enolate-Isocyanate Rearrangement (Strong Base) B->C D 6-Substituted Piperidine-2,4-dione C->D cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate/Product cluster_3 Final Product A Substituted Pyridine B Catalytic Hydrogenation (H₂, Catalyst, Pressure) A->B C Substituted Piperidine B->C D Piperidine-2,4-dione (via further transformations) C->D

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxybenzyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable laboratory practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Methoxybenzyl)piperidine-2,4-dione, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Part 1: Inferred Hazard Assessment & Waste Characterization

The foundation of any disposal plan is a thorough understanding of the material's hazards. Based on data from piperidine and its analogs, we can infer the primary risks associated with this compound. Piperidine itself is a flammable liquid that is toxic and corrosive.[1][2][3] While our compound is a solid dione derivative, we must conservatively assume it may cause skin, eye, and respiratory irritation and may be harmful if ingested or inhaled.[4]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryInferred Risk & RationaleRecommended Precaution
Acute Toxicity Piperidine analogs can be toxic if inhaled or in contact with skin.[1][3] Assumed to be harmful.Avoid generating dust. Handle in a well-ventilated area or chemical fume hood.
Skin Corrosion/Irritation Piperidine causes severe skin burns.[2][3] Derivatives are known skin irritants.[4][5]Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Piperidine causes severe eye damage.[2][3] Derivatives are known eye irritants.[4][5]Wear chemical safety goggles or a face shield.
Reactivity Incompatible with strong oxidizing agents and strong acids.[4][5]Segregate from incompatible materials during storage and disposal.

This initial assessment dictates that any waste containing this compound must be treated as hazardous chemical waste .

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]

  • EPA (RCRA): This act establishes the framework for managing hazardous waste.[8] Laboratories are considered waste generators and are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of waste produced monthly.[9] Each category has specific requirements for storage, labeling, and disposal timelines. It is crucial to know your facility's generator status.

  • OSHA: OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure worker safety.[10] This includes mandates for proper container labeling, access to safety information, and training for all personnel who handle hazardous materials.[10][11]

Your institution's Environmental Health & Safety (EH&S) department translates these federal regulations into actionable, site-specific protocols. Always consult your institutional guidelines as the primary authority.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling waste containing this compound from the point of generation to its final hand-off for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing appropriate PPE based on the hazard assessment:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Lab coat.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste: Collect unused or contaminated this compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid waste container. Segregate based on the solvent type (e.g., "Non-Halogenated Organic Waste," "Halogenated Organic Waste"). Do not mix aqueous waste with solvent waste.

  • Sharps Waste: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container.

Step 3: Container Selection and Management

OSHA mandates that waste containers be chemically compatible with their contents, in good condition, and have secure, leak-proof closures.[6]

  • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.

  • For Liquids: Use a designated solvent waste container (typically HDPE). Never use metal containers for acidic or basic waste.[7]

  • Venting: If there is any potential for gas generation, use a vented cap.

  • Management: Keep containers closed at all times except when adding waste. Fill containers to no more than 90% capacity to prevent spills.[7]

Step 4: Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement.[9]

  • Every waste container must be labeled with the words "Hazardous Waste." [9]

  • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.

  • Indicate the specific hazards using appropriate pictograms (e.g., irritant, toxic).[9]

  • Note the accumulation start date (the date the first drop of waste is added).

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[6][9] This designated space is called a Satellite Accumulation Area (SAA).

  • Store waste in a designated, well-ventilated area away from ignition sources.[12]

  • Use secondary containment (e.g., a plastic tub) to contain potential leaks.[6]

  • Ensure incompatible waste streams are physically separated.[6]

Step 6: Requesting Waste Pickup

Once a waste container is full or the accumulation time limit is approaching (as defined by your facility's generator status and institutional policy), contact your EH&S department to arrange for pickup and transport to a Central Accumulation Area (CAA) for final disposal by a licensed contractor.[9]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the laboratory waste disposal process for this compound.

DisposalWorkflow start Waste Generation (e.g., Unused Reagent, Contaminated Labware) ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First char Step 1: Characterize Waste Is it solid, liquid, or sharp? solid Solid Waste Stream char->solid Solid liquid Liquid Waste Stream char->liquid Liquid sharp Sharps Waste char->sharp Sharp ppe->char solid_cont Select Solid Waste Container (HDPE, screw-top) solid->solid_cont liquid_cont Select Liquid Waste Container (HDPE, segregated by solvent) liquid->liquid_cont sharp_cont Use Puncture-Proof Sharps Container sharp->sharp_cont label Step 3: Label Container 'Hazardous Waste', full chemical names, hazards, date solid_cont->label liquid_cont->label sharp_cont->label accumulate Step 4: Accumulate in SAA Secondary containment, closed container, segregated label->accumulate pickup Step 5: Request Pickup Contact EH&S for disposal accumulate->pickup When full or time limit reached

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

Part 4: Emergency Procedures: Spills and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Cordon off the spill area.

  • Assess the Spill: For a small spill of solid this compound that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Gently cover the spill with a non-flammable absorbent material like sand or vermiculite to avoid raising dust.[12]

    • Carefully sweep the material into a suitable container for disposal.[5]

    • Label the container as hazardous waste.

    • Decontaminate the area with soap and water.

  • Large Spills: For large spills or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency response line or EH&S immediately.[13]

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of professional scientific conduct.

References

Navigating the Safe Handling of 1-(4-Methoxybenzyl)piperidine-2,4-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-(4-Methoxybenzyl)piperidine-2,4-dione, a compound of interest in various research and development applications. By moving beyond a simple checklist and delving into the rationale behind these procedures, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of proactive risk mitigation.

Understanding the Hazard Profile

Key Physicochemical and Hazard Data:

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Storage Class Code 11: Combustible Solids

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the potential for splashes when handling solutions, a face shield worn over safety goggles is strongly recommended. All eye and face protection must be ANSI Z87.1 certified.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. For tasks with a higher risk of direct contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's resistance guide for specific chemical compatibility.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.

  • Respiratory Protection: While the compound is a solid, dust inhalation should be avoided. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All work with the solid compound should ideally be conducted in a certified chemical fume hood to minimize inhalation risk.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound at every stage.

Operational_Workflow Operational Workflow for Handling this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Inspection Receipt and Inspection - Verify container integrity. - Confirm label information. Storage Proper Storage - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials. Receipt_and_Inspection->Storage Preparation Preparation - Don appropriate PPE. - Work in a chemical fume hood. Storage->Preparation Weighing_and_Transfer Weighing and Transfer - Use a dedicated spatula and weigh boat. - Minimize dust generation. Preparation->Weighing_and_Transfer Reaction_Setup Reaction Setup - Add reagent slowly and in a controlled manner. - Maintain situational awareness. Weighing_and_Transfer->Reaction_Setup Decontamination Decontamination - Clean all equipment and work surfaces. - Remove PPE correctly. Reaction_Setup->Decontamination Waste_Disposal Waste Disposal - Segregate waste streams. - Follow institutional disposal protocols. Decontamination->Waste_Disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Receipt and Inspection: Upon receiving the compound, visually inspect the container for any signs of damage or leakage. Ensure the label is clear and matches the product ordered.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with the appropriate hazard symbols.

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE. Prepare your workspace in a chemical fume hood, ensuring it is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing and Transfer: To minimize the generation of airborne dust, handle the solid compound gently. Use a dedicated, clean spatula and a weigh boat.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashes.

  • Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Personal Decontamination: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial.

Emergency_Procedures Emergency Response Plan cluster_exposure_response Exposure Response cluster_spill_response Spill Response Exposure Exposure Event Skin_Contact Skin Contact - Immediately flush with water for 15 minutes. - Remove contaminated clothing. Exposure->Skin_Contact Eye_Contact Eye Contact - Immediately flush with eyewash for 15 minutes. - Seek immediate medical attention. Exposure->Eye_Contact Inhalation Inhalation - Move to fresh air. - Seek medical attention if symptoms persist. Exposure->Inhalation Ingestion Ingestion - Rinse mouth with water. - Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Spill Spill Event Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor and EHS Evacuate->Notify Contain Contain Spill (if safe to do so) Notify->Contain Clean_Up Clean Up (by trained personnel) Contain->Clean_Up

Caption: A flowchart outlining the immediate actions to be taken in case of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to an area with fresh air. If breathing is difficult or symptoms such as coughing or wheezing occur, seek medical attention.

  • Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: The disposal of this chemical waste must be carried out in strict accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and to arrange for pickup by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.